Palytoxin
Description
Properties
Key on ui mechanism of action |
The effect of palytoxin (PTX) on transmembrane potentials and currents of frog atrial fibres was studied using the double sucrose gap technique. PTX irreversibly depolarized the membrane. This depolarization was reversed only when Na ions were removed from the Ringer solution and replaced by a non-permeant cation such as choline. The depolarization was tetrodotoxin (TTX) insensitive and a function of the external Na concentration. In voltage clamp experiments PTX induced the development of a large inward resting current which did not inactivate and was insensitive to ouabain and to a lowering of the temperature. PTX and ouabain did not share the same receptor. Dose-response curves indicated a stoichiometry of 2, which suggested the aggregation of 2 molecules of PTX to form a channel. The channel formed by PTX remained insensitive to TTX, 4 aminopyridine, tetramethyl-ammonium, Cs and Cd, the classical blockers of Na, K and Ca conductances. PTX reduced the Na current, but not the apparent reversal potential for Na ions. It was concluded that PTX might act on frog atrial fibres as a Na ionophore. The phycotoxin palytoxin (PTX) binds to Na+/K+-ATPase, inhibiting its activity and converting the pump into a channel. These mechanisms are poorly understood. /The authors/ examined the effect of PTX on membrane potential (E(m)), intracellular calcium concentration ([Ca2+]i) and intracellular pH (pH(i)) in primary cultures of cerebellar granule cells (CGC) and compared PTX and ouabain actions in the same cellular parameters. In this system, PTX caused depolarization, intracellular calcium increase and acidification. This is similar to the effect of ouabain. Preincubation of the cells with ouabain, before addition of PTX, altered E(m), [Ca2+]i, and pH(i) in a fashion similar to that of ouabain alone. This suggest a direct interaction of PTX with the NA+/K+-ATPase. Therefore, /the authors/ used a resonant mirror biosensor to evaluate the binding of PTX and ouabain to immobilized NA+/K+-ATPase. Ouabain binding to immobilized NA+/K+-ATPase was concentration-dependent. No binding of PTX to NA+/K+-ATPase was observed with up to 10 uM, or with PTX addition in the presence of ATP. The fact that ouabain binds to the pump in an immobilized conformation whereas not binding of PTX was observed indicates that PTX and ouabain do not share the same binding site, and PTX binding may require the tridimensional pump structure. /Investigators/ have been probing the molecular mechanisms of tumor promoters that stimulate distinct initial signals to define critical downstream biochemical events in carcinogenesis. The action of the novel skin tumor promoter palytoxin on signaling and gene expression in keratinocytes, the primary target cells of tumor promoters, was therefore investigated. Palytoxin stimulated an increase in mRNA for matrix metalloproteinase-13 (MMP-13), an enzyme implicated in carcinogenesis, in a keratinocyte cell line derived from initiated mouse skin (308). Palytoxin stimulated an increase in c-Fos binding to the activator protein-1 (AP-1) site present in the promoter of the mouse MMP-13 gene. This effect was specific because palytoxin had little effect on c-Jun, JunB, JunD, FosB, Fra-1, or Fra-2 binding or on overall levels of transcription factor binding. The increase in c-Fos binding corresponded to a palytoxin-stimulated increase in c-Fos protein levels. Palytoxin stimulated the activation of the mitogen-activated protein kinases (MAPKs) extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase, and p38. The MAPK kinase inhibitor PD 98059 blocked palytoxin-stimulated ERK activation. PD 98059 also blocked the palytoxin-stimulated increases in c-Fos protein levels, c-Fos binding to the AP-1 site, and MMP-13 mRNA. These studies identify important differences between palytoxin-stimulated signaling in keratinocytes derived from initiated mouse skin, the biologically relevant cell type, and other cell lines. Specifically, our data suggest that, in keratinocytes derived from initiated mouse skin, ERK plays an important role in transmitting palytoxin-stimulated signals to three downstream targets that are likely to affect carcinogenesis: c-Fos, AP-1, and MMP-13. Many alterations are triggered by PlTX, directly or indirectly related to its interaction with NA+/K+ ATPase and the consequent conversion of this ion pump into a non-specific cation channel. The resulting perturbation of NA+/K+), Ca2+ and H+ ion fluxes is the driving force of PlTX-induced cytotoxic events, culminating with system disruption and, finally, cell death. The modifications in the distribution of these ions across the plasma membrane play key roles in the promotion of the PlTX-induced cytolytic and cytotoxic responses. In this scenario, PlTX-specific cytolysis can be part, but might not necessarily represent a unique aspect of the cytotoxic effects of the toxin. Owing to the complex array of responses, some of them being cell-type-specific and/or affected by experimental conditions, the distinction between cytolytic and cytotoxic events becomes ill-defined, but the two responses show distinct features, whose further characterization could contribute to a better understanding of the molecular mechanism of cellular effects induced by PlTX. For more Mechanism of Action (Complete) data for Palytoxin (18 total), please visit the HSDB record page. |
|---|---|
CAS No. |
11077-03-5 |
Molecular Formula |
C129H223N3O54 |
Molecular Weight |
2680.1 g/mol |
IUPAC Name |
(E,2S,3R,5R,8R,9S)-10-[(2R,3R,4R,5S,6R)-6-[(1S,2R,3S,4S,5R,11S)-12-[(1R,3S,5S,7R)-5-[(8S)-9-[(2R,3R,4R,5R,6S)-6-[(E,2S,3S,6S,9R,10R)-10-[(2S,4R,5S,6R)-6-[(2R,3R)-4-[(2R,3S,4R,5R,6S)-6-[(2S,3Z,5E,8R,9S,10R,12Z,17S,18R,19R,20R)-21-[(2R,3R,4R,5S,6R)-6-[(Z,3R,4R)-5-[(1S,3R,5R,7R)-7-[2-[(2R,3R,5S)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide |
InChI |
InChI=1S/C129H223N3O54/c1-62(29-33-81(143)108(158)103(153)68(7)47-93-111(161)117(167)110(160)91(180-93)36-35-76(138)82(144)51-73-50-74-53-92(178-73)90(177-74)38-37-89-85(147)52-75(61-130)179-89)23-20-28-78(140)105(155)77(139)26-18-13-16-25-70(135)48-94-112(162)118(168)113(163)97(181-94)55-84(146)83(145)54-95-107(157)87(149)57-96(182-95)106(156)80(142)34-32-69(134)31-30-65(4)88(150)60-129(176)125(174)123(173)115(165)99(184-129)49-71(136)24-15-10-9-11-19-40-128-59-64(3)58-127(8,186-128)100(185-128)44-63(2)22-14-12-17-27-79(141)109(159)116(166)120(170)122(172)124-121(171)119(169)114(164)98(183-124)56-86(148)102(152)66(5)45-72(137)46-67(6)104(154)126(175)132-42-39-101(151)131-41-21-43-133/h13,16,18,20,23,25,30-31,35-36,39,42,45,63-65,67-100,102-125,133-150,152-174,176H,1,9-12,14-15,17,19,21-22,24,26-29,32-34,37-38,40-41,43-44,46-61,130H2,2-8H3,(H,131,151)(H,132,175)/b18-13+,23-20-,25-16-,31-30+,36-35-,42-39+,66-45+/t63-,64-,65-,67+,68+,69+,70+,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81-,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92-,93+,94-,95+,96-,97+,98+,99+,100+,102+,103+,104-,105-,106+,107-,108+,109-,110+,111-,112-,113+,114-,115-,116-,117-,118+,119+,120+,121-,122-,123+,124-,125+,127+,128-,129-/m0/s1 |
InChI Key |
CWODDUGJZSCNGB-HQNRRURTSA-N |
SMILES |
CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |
Isomeric SMILES |
C[C@H]1C[C@@]2([C@H](O[C@](C1)(O2)CCCCCCC[C@@H](C[C@@H]3[C@@H]([C@H]([C@H]([C@@](O3)(C[C@@H]([C@@H](C)/C=C/[C@H](CC[C@H]([C@H]([C@@H]4C[C@H]([C@@H]([C@H](O4)C[C@H]([C@@H](C[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C[C@@H](/C=C\C=C\C[C@H]([C@@H]([C@@H](C/C=C\C(=C)CC[C@@H]([C@H]([C@@H]([C@H](C)C[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)/C=C\[C@H]([C@@H](C[C@@H]7C[C@@H]8C[C@H](O7)[C@H](O8)CC[C@@H]9[C@@H](C[C@H](O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C[C@@H](C)CCCCC[C@H]([C@@H]([C@@H]([C@H]([C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C[C@@H]([C@@H](/C(=C/[C@@H](C[C@@H](C)[C@@H](C(=O)N/C=C/C(=O)NCCCO)O)O)/C)O)O)O)O)O)O)O)O)O)O)C |
Canonical SMILES |
CC1CC2(C(OC(C1)(O2)CCCCCCCC(CC3C(C(C(C(O3)(CC(C(C)C=CC(CCC(C(C4CC(C(C(O4)CC(C(CC5C(C(C(C(O5)CC(C=CC=CCC(C(C(CC=CC(=C)CCC(C(C(C(C)CC6C(C(C(C(O6)C=CC(C(CC7CC8CC(O7)C(O8)CCC9C(CC(O9)CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)CC(C)CCCCCC(C(C(C(C(C1C(C(C(C(O1)CC(C(C(=CC(CC(C)C(C(=O)NC=CC(=O)NCCCO)O)O)C)O)O)O)O)O)O)O)O)O)O)C |
Color/Form |
Non-crystalline /solid/ |
Other CAS No. |
77734-91-9 11077-03-5 |
Pictograms |
Acute Toxic |
shelf_life |
Stable. |
solubility |
Water soluble substance |
Synonyms |
Palytoxin from Palythoa caribaeorum; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Palytoxin: A Technical Guide
Introduction
Palytoxin, a complex and highly potent marine toxin, stands as one of the most toxic non-protein substances known.[1] Its discovery and the subsequent elucidation of its intricate structure and mechanism of action represent a significant chapter in the field of natural product chemistry and toxicology. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailing the experimental protocols that were pivotal in its characterization. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational studies that have shaped our understanding of this remarkable molecule.
Discovery and Initial Isolation
The story of this compound's scientific discovery begins with Hawaiian folklore surrounding a deadly seaweed known as "limu-make-o-Hana," which translates to "seaweed of death from Hana."[2] This "seaweed" was used by ancient Hawaiians to poison spear tips. In 1971, a seminal study by Moore and Scheuer at the University of Hawaii led to the first isolation and scientific description of the toxic principle from a zoanthid, which was misidentified by locals as seaweed.[1][2] The organism was later correctly identified as Palythoa toxica.[3]
Source Organism and Location
-
Organism: Palythoa toxica (a zoanthid coral)
-
Location of Collection: A tide pool in Hana, Maui, Hawaii.[2]
Early Isolation Protocol (Moore and Scheuer, 1971)
The initial isolation of this compound was a challenging endeavor due to the molecule's complexity and the minute quantities present in the source organism. The protocol developed by Moore and Scheuer laid the groundwork for future purification efforts.
Experimental Protocol: Isolation of this compound from Palythoa toxica
-
Extraction:
-
The collected Palythoa toxica specimens were homogenized.
-
The homogenized tissue was extracted with 50% ethanol.
-
-
Initial Purification: Gel Filtration Chromatography:
-
The crude ethanolic extract was subjected to gel filtration chromatography.
-
Column Matrix: Sephadex G-50.
-
This step aimed to separate molecules based on size, with the high molecular weight this compound eluting in earlier fractions.
-
-
Further Purification: Ion Exchange Chromatography:
-
Fractions containing the toxin were further purified using ion exchange chromatography.
-
Column Matrices: QAE-Sephadex and SP-Sephadex.
-
This step separated molecules based on their charge, effectively removing impurities.
-
-
Final Purification: Gel Filtration Chromatography:
-
A final purification step was carried out using gel filtration on Bio-Gel P-6.
-
This resulted in a non-crystalline, chromatographically pure entity.[1]
-
The isolated this compound was found to have an estimated molecular weight of approximately 3300 g/mol and exhibited extreme toxicity.[1][3]
Structure Elucidation
The determination of this compound's chemical structure was a monumental task due to its large size and stereochemical complexity. In 1981, two research groups, one led by Uemura and Hirata in Japan and the other by Moore and Bartolini in Hawaii, independently elucidated the planar structure of this compound.[3]
Methodologies for Structure Determination
Both groups relied on a combination of spectroscopic techniques and chemical degradation studies to piece together the structure of this complex molecule.
Experimental Protocol: Structure Elucidation of this compound
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive ¹H and ¹³C NMR studies were conducted on the intact molecule and its degradation products. These experiments provided crucial information about the connectivity of atoms and the chemical environment of different functional groups.
-
Mass Spectrometry (MS): Plasma desorption mass spectrometry was used to determine the molecular weight of this compound, which was found to be 2681 g/mol , and indicated the presence of 8 double bonds.[3]
-
-
Chemical Degradation:
-
Ozonolysis: This technique was used to cleave the double bonds within the this compound molecule, breaking it down into smaller, more manageable fragments.
-
Periodate Oxidation: This method was employed to cleave vicinal diols, further degrading the molecule into smaller pieces.
-
-
Analysis of Degradation Products:
-
The smaller fragments obtained from chemical degradation were isolated and their structures were determined using spectroscopic methods, primarily NMR and MS.
-
By identifying the structures of these smaller pieces and understanding how they were originally connected, the overall planar structure of this compound was deduced.
-
The complete stereochemistry of this compound, with its 64 chiral centers, was determined in 1982.[3] The total synthesis of the this compound carboxylic acid was achieved by Yoshito Kishi and his colleagues in 1989, and the synthesis of this compound itself was completed in 1994.[3]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂₉H₂₂₃N₃O₅₄ | [2] |
| Molecular Weight | ~2680 g/mol | [2] |
| Chiral Centers | 64 | [3] |
| Double Bonds | 8 | [3] |
| Appearance | White, amorphous solid | |
| Solubility | Water-soluble | [4] |
| Stability | Stable in aqueous solutions; decomposes in acidic or alkaline conditions. | [3] |
Table 2: Acute Toxicity (LD50) of this compound
| Route of Administration | Animal Model | LD50 (µg/kg) | Reference(s) |
| Intravenous (IV) | Mouse | 0.045 - 0.15 | [1][3] |
| Intravenous (IV) | Rat | 0.089 | [3] |
| Intravenous (IV) | Rabbit, Dog, Monkey, Guinea Pig | 0.025 - 0.45 | [3] |
| Intraperitoneal (IP) | Mouse | < 1 | [3] |
| Intragastric (Oral) | Mouse | 510 - 767 | [3] |
| Intragastric (Oral) | Rat | > 40 | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its extreme toxicity by targeting the Na⁺/K⁺-ATPase, a crucial enzyme found on the surface of all animal cells.[3][5] The toxin binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na⁺ ions and efflux of K⁺ ions.[5][6] This disruption of the cellular ion gradient is the primary mechanism of this compound's cytotoxicity.
Signaling Pathway Diagram
Caption: this compound binds to the Na+/K+-ATPase, converting it into a channel and disrupting ion gradients.
Experimental Workflow for Isolation
Caption: A simplified workflow for the isolation and purification of this compound.
Conclusion
The discovery and isolation of this compound represent a landmark achievement in natural product chemistry. The pioneering work of Moore, Scheuer, Uemura, Hirata, and their colleagues not only unveiled one of nature's most toxic molecules but also provided a powerful tool for studying fundamental cellular processes, such as ion transport. The detailed methodologies developed during these early investigations continue to inform modern approaches to the isolation and characterization of complex natural products. This guide serves as a testament to the intricate science and persistent effort required to unravel the secrets of the natural world, offering valuable insights for today's researchers in their quest for new scientific discoveries and therapeutic agents.
References
- 1. This compound: a new marine toxin from a coelenterate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C129H223N3O54 | CID 11105289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture of Palytoxin: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palytoxin, a complex marine natural product, stands as one of the most potent non-proteinaceous toxins ever discovered. Its formidable size and intricate stereochemistry presented a monumental challenge to the scientific community for decades. This whitepaper provides an in-depth technical guide to the pivotal experiments and analytical techniques that were instrumental in the elucidation of its chemical structure. We will delve into the classical chemical degradation methods, modern spectroscopic analyses, and the logical framework that pieced together this molecular puzzle. This guide also presents key quantitative data in structured tables and detailed experimental protocols for the foundational studies, offering a valuable resource for researchers in natural product chemistry, toxicology, and drug development. Furthermore, we visualize the key experimental workflows and the toxin's primary signaling pathway to provide a comprehensive understanding of this remarkable molecule.
Introduction
First isolated from the zoanthid Palythoa toxica, this compound's extreme toxicity and unique biological activity, primarily targeting the Na+/K+-ATPase pump, have made it a subject of intense scientific scrutiny.[1] The journey to unveil its complete chemical structure was a multi-year endeavor, culminating in the independent publications of its planar structure in 1981 by the research groups of Moore and Uemura, followed by the determination of its complex stereochemistry by Kishi and Moore's groups in 1982.[2] This monumental achievement was a testament to the power of chemical degradation, spectroscopic analysis, and synthetic chemistry. Understanding the intricate process of its structure elucidation not only provides a historical perspective on the evolution of natural product chemistry but also offers valuable insights for tackling the structural challenges of other complex biomolecules.
Experimental Protocols
The elucidation of this compound's structure relied on a combination of meticulous chemical degradation to break down the large molecule into smaller, more manageable fragments, and sophisticated spectroscopic techniques to analyze these fragments and the intact molecule.
Chemical Degradation
2.1.1 Ozonolysis
Ozonolysis was a critical technique used to cleave the double bonds within the this compound molecule, yielding smaller, more easily analyzable fragments.
-
Protocol: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath. A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone. A reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, is added to the solution to work up the ozonide intermediates, yielding aldehyde or ketone fragments. The resulting fragments are then separated and purified using chromatographic techniques for subsequent spectroscopic analysis.
2.1.2 Periodate (B1199274) Oxidation
Periodate oxidation was employed to cleave vicinal diols (1,2-diols) present in the polyol chain of this compound.
-
Protocol: this compound is dissolved in an aqueous or alcoholic solution. A solution of an oxidizing agent, typically sodium periodate (NaIO4) or periodic acid (H5IO6), is added to the this compound solution. The reaction is allowed to proceed at room temperature for a specified period, with the progress monitored by techniques such as thin-layer chromatography. The reaction is then quenched, and the resulting aldehyde fragments are extracted and purified for structural analysis by spectroscopic methods.[3]
Spectroscopic Analysis
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was indispensable for determining the connectivity of atoms and the stereochemistry of this compound and its degradation products.
-
Sample Preparation: A small amount of the purified sample (this compound or its fragments) is dissolved in a deuterated solvent (e.g., D2O, CD3OD). It is crucial that the sample is free of particulate matter to ensure high-resolution spectra. The solution is then transferred to a 5 mm NMR tube.
-
Parameters: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, a suite of 2D NMR experiments is typically performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
2.2.2 Mass Spectrometry (MS)
Mass spectrometry was vital for determining the molecular weight of this compound and its fragments and for obtaining information about their elemental composition.
-
Protocol for Fast Atom Bombardment (FAB-MS): The sample is dissolved in a liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol. A small amount of this mixture is then applied to a metal target at the tip of a probe. The probe is inserted into the ion source of the mass spectrometer, where it is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This bombardment causes the sample molecules to be desorbed and ionized. The resulting ions are then accelerated into the mass analyzer.
-
Protocol for Electrospray Ionization (ESI-MS): The sample is dissolved in a solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to aid ionization. This solution is then infused at a low flow rate through a heated capillary tube, at the end of which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the desorption of protonated or adducted molecular ions into the gas phase, which are then analyzed by the mass spectrometer.[4][5]
Quantitative Data
The structural elucidation of this compound generated a vast amount of quantitative data from various analytical techniques. The following tables summarize some of the key spectroscopic data.
Key ¹H and ¹³C NMR Chemical Shifts
The complete assignment of the proton and carbon NMR signals of this compound was a significant achievement, providing the fundamental framework for its structure.
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 167.2 | - |
| 2 | 122.5 | 5.85 |
| 3 | 142.1 | 7.31 |
| ... | ... | ... |
| 129 | 17.5 | 0.92 |
| Note: This is a representative excerpt. The full dataset contains assignments for all 129 carbons and their attached protons. |
Mass Spectrometry Fragmentation Data
Mass spectrometry of this compound reveals a complex fragmentation pattern, with key fragments providing structural information.
| m/z (Observed) | Ion Formula | Charge | Proposed Fragment |
| 897.8374 | [M + H + 2Li]³⁺ | +3 | Intact Molecule with Lithium Adducts |
| 902.5024 | [M + H + 2Li - 2H + O]³⁺ | +3 | Oxidized Intact Molecule |
| 1343.2482 | [M + H + Li]²⁺ | +2 | Intact Molecule with Lithium Adduct |
| 327.1916 | [C₁₆H₂₆O₅N₂ + H]⁺ | +1 | Fragment from C-terminal |
| 711.8843 | [C₇₀H₁₁₃O₂₈N + H + Li]²⁺ | +2 | Large internal fragment |
| Data obtained from ESI-MS experiments.[6] |
Visualizations
Logical Workflow of Structure Elucidation
The overall strategy for elucidating the structure of this compound involved a combination of degradation, spectroscopic analysis of the resulting fragments, and piecing together the structural information.
Signaling Pathway of this compound Action
This compound exerts its potent toxicity by binding to the Na+/K+-ATPase pump, converting it into a non-selective ion channel. This disruption of ion homeostasis triggers downstream signaling cascades, including the Mitogen-Activated Protein (MAP) kinase pathway.
Conclusion
The elucidation of this compound's chemical structure was a landmark achievement in natural product chemistry. It showcased the power of combining classical chemical degradation techniques with advanced spectroscopic methods to unravel the complexities of a massive and intricate molecule. The detailed experimental protocols and quantitative data presented in this whitepaper serve as a valuable technical resource for scientists working on the structural determination of complex natural products. Furthermore, understanding the molecular architecture of this compound and its mechanism of action provides a crucial foundation for research in toxicology, pharmacology, and the development of potential therapeutics that target the Na+/K+-ATPase pump. The legacy of the this compound structure elucidation continues to inspire and inform the field of natural product science.
References
- 1. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ion mobility–mass spectrometry of this compound-like compounds produced by Ostreopsis cf. ovata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive LC-MS/MS Method for this compound Using Lithium Cationization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Palytoxin Production: Palythoa vs. Ostreopsis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palytoxin (PLTX) and its analogues are among the most potent marine toxins known, presenting both a significant public health concern and a subject of intense scientific interest for potential therapeutic applications. These complex polyether compounds are produced by two disparate groups of marine organisms: the colonial zoantharians of the genus Palythoa and the benthic dinoflagellates of the genus Ostreopsis. While both produce structurally related toxins that share a common mechanism of action, there are critical differences in their toxin profiles, concentrations, and the ecological contexts of their production. This technical guide provides a comprehensive comparison of this compound-producing organisms, focusing on quantitative data, detailed experimental protocols for toxin analysis, and visualization of the associated signaling pathways and experimental workflows. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with these potent marine compounds.
Introduction
This compound was first isolated from the zoanthid Palythoa toxica in Hawaii.[1] It is a large, complex, non-proteinaceous molecule renowned for its extreme toxicity.[2] Later studies revealed that various analogues of this compound are also synthesized by dinoflagellates of the genus Ostreopsis.[3][4] The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining electrochemical gradients in animal cells.[5][6] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+, ultimately resulting in cell death.[6][7]
Despite their shared molecular target, the toxins produced by Palythoa and Ostreopsis exhibit structural variations that can influence their biological activity. Furthermore, the mode of human exposure and the ecological dynamics of these two groups of organisms are distinctly different. Palythoa-related poisonings are often associated with direct contact by aquarium hobbyists, whereas Ostreopsis blooms can lead to widespread seafood contamination and adverse respiratory effects through aerosolization of the toxins.[8] A thorough understanding of the differences between these two sources of palytoxins is crucial for risk assessment, the development of detection methods, and the exploration of their pharmacological potential.
Quantitative Data on Toxin Production and Toxicity
The following tables summarize key quantitative data related to this compound and its analogues from Palythoa and Ostreopsis, providing a basis for direct comparison.
Table 1: Toxin Content in Producer Organisms
| Organism | Toxin(s) | Concentration (mg/g or pg/cell) | Reference |
| Palythoa sp. | This compound, 42-hydroxy-palytoxin, deoxy-palytoxin | 0.27 mg/g (lyophilized) | [9] |
| Palythoa sp. | This compound and analogues | 0.5 - 3.5 mg/g (crude toxin) | [10] |
| Ostreopsis cf. ovata | Ovatoxin-a, -b, -c, -d, -e, putative-PLTX | 22.5 - 32.8 pg/cell | [11] |
| Ostreopsis cf. ovata | Ovatoxins | 75 - 143 pg/cell (max 300 pg/cell) | [11] |
| Ostreopsis cf. ovata (Brazilian strains) | Ovatoxin-a, -b, -c, -d, -e | 20 - 171 pg [OVTX-a]/cell, 23 - 205 pg [OVTX-b]/cell |
Table 2: Acute Toxicity (LD50) of this compound and Analogues in Mice
| Toxin | Route of Administration | LD50 (µg/kg) | Reference |
| This compound | Intravenous (IV) | 0.045 | [3] |
| This compound | Intraperitoneal (IP) | 0.295 - 0.72 | [3] |
| This compound | Oral | 510 - 767 | [12] |
| Ostreocin-D | Intraperitoneal (IP) | 11 (death at 6h) | [13] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of palytoxins from both Palythoa and Ostreopsis.
Toxin Extraction and Purification from Palythoa
This protocol is adapted from a method used for the purification of this compound from an undescribed Palythoa species.[14]
Materials:
-
Fresh Palythoa sp. tissue
-
Methanol (B129727) (MeOH), 80% (v/v) in Milli-Q water
-
Centrifuge and tubes
-
Rotary evaporator
Procedure:
-
Gently detach approximately 1 gram of fresh Palythoa sp. from its substrate with a scalpel.
-
Chop the tissue into several small pieces and place them in 20 mL of 80% MeOH.
-
Agitate the mixture for 12 hours at 4°C.
-
Centrifuge the extract at 8,000 x g for 20 minutes.
-
Collect the supernatant. Rinse the pellet with 5 mL of Milli-Q water, centrifuge again at 8,000 x g for 20 minutes, and pool the supernatants.
-
Evaporate the methanol from the pooled supernatant using a rotary evaporator.
-
Extract the remaining aqueous phase multiple times with dichloromethane to remove pigments such as carotenoids and chlorophylls. The aqueous phase now contains the crude this compound extract.
Toxin Extraction and Purification from Ostreopsis
This protocol is a general procedure adapted from methods described for Ostreopsis cultures.[11][15]
Materials:
-
Ostreopsis cell pellet
-
Aqueous methanol (e.g., 50% or 80% v/v)
-
Hexane (B92381) or Dichloromethane
-
n-Butanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge and tubes
-
Sonicator (optional)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extract the Ostreopsis cell pellet with an aqueous methanol solution, often with the aid of sonication.
-
Centrifuge the mixture to pellet cell debris and collect the supernatant.
-
Perform a liquid-liquid partition by adding hexane or dichloromethane to the supernatant to remove non-polar compounds. The toxins will remain in the aqueous methanol phase.
-
For further purification and concentration, perform a liquid-liquid partition with n-butanol. The this compound analogues will move to the butanol phase.
-
Evaporate the butanol layer to dryness using a rotary or nitrogen evaporator.
-
The dried extract can be reconstituted in a suitable solvent (e.g., methanol/water) for analysis or further purified using SPE cartridges.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized workflow for the quantification of palytoxins in biological matrices.[10][16][17]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare extracts as described in sections 3.1 and 3.2. For complex matrices like shellfish tissue, further cleanup steps may be necessary. Dilute the final extract in the initial mobile phase.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Gemini C18, 5 µm, 110 Å, 150 mm x 2 mm) is commonly used.[10]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like acetic acid or formic acid to improve peak shape and ionization.[10]
-
Gradient: A typical gradient might start with a high aqueous content and ramp up to a high organic content to elute the toxins.
-
Flow Rate: Flow rates are typically in the range of 200-400 µL/min for analytical scale columns.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. For structural confirmation and identification of unknown analogues, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its known analogues are monitored.
-
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. Due to the lack of certified standards for many analogues, their concentration is often expressed as this compound equivalents.[18]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its cytotoxic effects by binding to the Na+/K+-ATPase. This interaction transforms the ion pump into a non-selective cation channel, leading to a dissipation of the cell's ion gradients. The subsequent intracellular ionic imbalance triggers a cascade of downstream signaling events, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20]
Caption: this compound-induced signaling cascade.
Experimental Workflow for Toxin Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of palytoxins from a biological sample.
Caption: General workflow for this compound analysis.
Cytotoxicity Assay Workflow
This diagram outlines the steps involved in a typical in vitro cytotoxicity assay to determine the potency of a this compound-containing extract.
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion
Palythoa and Ostreopsis are significant producers of this compound and its analogues, posing considerable risks to human health and marine ecosystems. While the toxins from both sources share a fundamental mechanism of action, this guide highlights the important distinctions in their chemical diversity, concentrations, and the contexts in which they are encountered. The provided quantitative data, detailed experimental protocols, and visual workflows offer a valuable resource for the scientific community. A deeper understanding of these differences is essential for developing accurate detection methods, conducting meaningful toxicological studies, and exploring the potential of these highly potent molecules in drug discovery and development. Further research is needed to fully characterize the complete toxin profiles of various Palythoa and Ostreopsis species and to develop certified reference materials for a wider range of this compound analogues.
References
- 1. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. First Characterization of Ostreopsis cf. ovata (Dinophyceae) and Detection of Ovatoxins during a Multispecific and Toxic Ostreopsis Bloom on French Atlantic Coast [mdpi.com]
- 5. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. History and Toxinology of Palytoxins | MDPI [mdpi.com]
- 8. Frontiers | Chemical Ecology of the Benthic Dinoflagellate Genus Ostreopsis: Review of Progress and Future Directions [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Found in Palythoa sp. Zoanthids (Anthozoa, Hexacorallia) Sold in the Home Aquarium Trade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex Toxin Profile of French Mediterranean Ostreopsis cf. ovata Strains, Seafood Accumulation and Ovatoxins Prepurification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Toxicological studies on this compound and ostreocin-D administered to mice by three different routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ices.dk [ices.dk]
- 19. Modulation of protein kinase signaling cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of protein kinase signaling cascades by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Investigation of the Palytoxin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Palytoxin, one of the most potent and complex non-protein marine toxins known, presents a formidable challenge and a compelling opportunity in the fields of natural product chemistry, toxicology, and drug development. Its intricate molecular architecture and profound biological activity, primarily targeting the Na+/K+-ATPase, have captivated scientists for decades.[1][2] However, the very complexity that makes this compound a subject of intense interest also shrouds its biosynthesis in mystery. This technical guide provides a comprehensive overview of the current understanding and experimental approaches used to investigate the this compound biosynthetic pathway, offering a foundational resource for researchers dedicated to deciphering this remarkable feat of natural engineering.
While the complete biosynthetic gene cluster and enzymatic cascade for this compound remain uncharacterized, substantial evidence points towards a polyketide origin, likely involving a highly complex and unconventional assembly of polyketide synthase (PKS) and possibly non-ribosomal peptide synthetase (NRPS) machinery.[3][4][5] This guide will delve into the genomic and transcriptomic clues, detail key experimental methodologies, and present the available quantitative data to equip researchers with the knowledge to navigate this challenging but rewarding area of study.
Current Understanding of this compound Biosynthesis
The biosynthesis of this compound is hypothesized to be carried out by modular polyketide synthases (PKSs), large enzyme complexes that iteratively condense small carboxylic acid units to build a complex carbon skeleton.[3][4] Dinoflagellates, a primary source of this compound and its analogues, possess unusually complex genomes and transcriptomes, which has hampered the identification of a single, contiguous biosynthetic gene cluster typical for bacterial or fungal polyketides.[5][6]
Genomic and Transcriptomic Insights:
Recent genomic sequencing of the zoantharian Palythoa, a known producer of this compound, has revealed the presence of expanded, toxin-related gene clusters that are prime candidates for housing the biosynthetic machinery for this compound.[7] These findings provide a critical starting point for targeted functional genomics studies.
Transcriptomic analyses of this compound-producing dinoflagellates, such as Ostreopsis species, have identified a multitude of PKS transcripts.[3][4] These include transcripts for both single-domain and multi-domain Type I PKSs, as well as hybrid PKS/NRPS systems.[3][4] This suggests a "trans-acting" enzymatic model, where numerous individual PKS domains and smaller multi-domain fragments may work in concert to assemble the massive this compound backbone.[3][4][6] This fragmented and seemingly disorganized genetic architecture is a hallmark of dinoflagellate polyketide synthesis and presents a significant departure from the more linear, colinear gene-to-product relationship seen in other organisms.
Quantitative Data on this compound and Its Analogues
The following tables summarize the available quantitative data regarding the toxicity and production of this compound and its related compounds. This information is critical for researchers working with these potent molecules, providing context for experimental design and safety considerations.
| Toxin | Producing Organism | Yield | Reference(s) |
| This compound | Palythoa sp. (undescribed) | 2.22 ± 0.41 mg/g (wet weight) | [8] |
| This compound | Palythoa aff. clavata | up to > 2 mg/g (wet weight) | [2] |
| This compound | Palythoa heliodiscus | up to > 2 mg/g (wet weight) | [2] |
| This compound Congeners | Ostreopsis sp. | 1.0 x 10-4 MU/cell (lethal potency) | [9] |
Table 1: Reported Yields of this compound and its Congeners from Producer Organisms. This table highlights the significant variability in toxin production between different species.
| Toxin | Animal Model | Route of Administration | LD50 | Reference(s) |
| This compound | Mouse | Intraperitoneal | < 1 µg/kg | [10] |
| This compound | Mouse | Oral | 510-767 µg/kg | [10] |
| Ovatoxin-a | Mouse | Intraperitoneal | 7 µg/kg | [11] |
| Ovatoxin mixture | Rat | Intraperitoneal | 3.3 µg/kg | [11] |
| This compound | Rat | Intravenous | 0.089 µg/kg | [12] |
| This compound | Rat | Subcutaneous | 0.4 µg/kg | [12] |
Table 2: Acute Toxicity (LD50) of this compound and its Analogues. This data underscores the extreme potency of these toxins, particularly through parenteral routes of exposure.
| Toxin | Cell Line | IC50 | Reference(s) |
| This compound | Various cancer cells | 0.54 ± 0.05 x 10-12 M | [8] |
| This compound | Normal human dermal fibroblasts | > 1 x 10-6 M | [8] |
| Ostreopsis cf. ovata extracts | NCI-H460 human lung cancer cells | 0.68 - 3.12 µg/mL | [13] |
Table 3: In Vitro Cytotoxicity of this compound and Related Compounds. This data reveals the potent and selective cytotoxic effects of this compound on cancer cells.
Experimental Protocols for Biosynthetic Pathway Investigation
Given the lack of a defined pathway, research efforts are focused on a variety of experimental approaches to piece together the biosynthetic puzzle. Below are detailed methodologies for key experiments.
Isotopic Labeling Studies for Precursor Identification
This method is crucial for identifying the primary building blocks of the this compound molecule. While a specific protocol for this compound is not yet established, the following is a generalized approach adapted from studies on other complex microbial natural products.[14][15]
Objective: To determine the incorporation of stable isotope-labeled precursors into this compound.
Materials:
-
Culture of a this compound-producing organism (e.g., Ostreopsis cf. ovata).
-
Stable isotope-labeled precursors (e.g., [1-13C]acetate, [1,2-13C]acetate, [methyl-13C]methionine, 15N-labeled amino acids).
-
Appropriate culture media and growth chambers.
-
Solvents for extraction (e.g., methanol, butanol).
-
Solid-phase extraction (SPE) cartridges.
-
High-performance liquid chromatography (HPLC) system.
-
High-resolution mass spectrometer (HRMS).
Protocol:
-
Culture Preparation: Grow the this compound-producing organism in its standard culture medium to a desired cell density.
-
Precursor Feeding: Introduce the stable isotope-labeled precursor to the culture medium at a predetermined concentration. The concentration should be high enough for detectable incorporation but not toxic to the organism.
-
Incubation: Continue the incubation under standard growth conditions for a period that allows for toxin production and incorporation of the labeled precursor. This may require time-course experiments to optimize.
-
Harvesting: Harvest the cells by centrifugation or filtration.
-
Extraction: Extract this compound from the cell pellet and/or the culture medium using a suitable solvent system (e.g., methanol/water).[11][16]
-
Purification: Partially purify the this compound using liquid-liquid partitioning (e.g., with n-butanol) followed by solid-phase extraction.[16]
-
Analysis by HRMS: Analyze the purified extract using LC-HRMS. Compare the mass spectra of this compound from labeled and unlabeled cultures. An increase in the mass of the molecular ion corresponding to the incorporation of the labeled atoms will confirm the precursor-product relationship.
-
NMR Analysis (for advanced structural elucidation): For detailed analysis of the labeling pattern, larger quantities of purified, labeled this compound are required for analysis by 13C-NMR spectroscopy.
Transcriptome Analysis to Identify Putative Biosynthetic Genes
This approach aims to identify genes that are upregulated during this compound production.
Objective: To identify candidate PKS and other biosynthetic genes through comparative transcriptomics.
Materials:
-
Cultures of a this compound-producing strain and a non-producing strain (or the same strain under producing and non-producing conditions).
-
RNA extraction kits.
-
Next-generation sequencing (NGS) platform.
-
Bioinformatics software for transcriptome assembly and differential gene expression analysis.
Protocol:
-
Experimental Design: Culture the this compound-producing and non-producing strains/conditions in parallel.
-
RNA Extraction: Harvest cells during the exponential growth phase (when toxin production is often highest) and extract total RNA.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.
-
Bioinformatics Analysis:
-
Assemble the transcriptomes de novo.
-
Annotate the transcripts to identify PKS, NRPS, and other enzyme-encoding genes.
-
Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the this compound-producing condition.
-
Prioritize candidate genes for further functional characterization.
-
Extraction and Quantification of this compound by LC-MS/MS
Accurate detection and quantification of this compound are essential for all aspects of its research.
Objective: To extract and quantify this compound from biological samples.
Materials:
-
Biological sample (e.g., zoanthid tissue, dinoflagellate cell pellet).
-
Methanol, water, formic acid, lithium iodide.
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system with a C18 column.
-
This compound analytical standard.
Protocol:
-
Extraction: Homogenize the biological sample in a methanol/water mixture (e.g., 1:1 v/v).[11] Centrifuge to pellet the debris and collect the supernatant. Repeat the extraction.
-
Clean-up: Perform a solid-phase extraction (SPE) clean-up of the crude extract to remove interfering matrix components.[17]
-
LC-MS/MS Analysis:
-
Mobile Phase: Use a gradient of water and acetonitrile (B52724) containing formic acid and lithium iodide. The addition of lithium salts can significantly enhance the sensitivity of this compound detection by promoting the formation of lithiated adducts.[17][18]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode, monitoring for specific precursor and product ion transitions for this compound and its analogues.[17][19][20]
-
Quantification: Create a calibration curve using a certified this compound standard to quantify the amount of toxin in the sample.
-
Mass Spectrometry Imaging (MSI) for Toxin Localization
MSI allows for the visualization of the spatial distribution of molecules within a tissue sample.
Objective: To determine the in situ localization of this compound in producer organisms.
Materials:
-
Tissue sample from a this compound-producing organism (e.g., Palythoa polyp).
-
Cryostat or microtome.
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB).
-
MALDI-TOF mass spectrometer.
Protocol:
-
Sample Preparation: Embed the fresh tissue sample and prepare thin sections using a cryostat.
-
Matrix Application: Apply the MALDI matrix evenly over the tissue section.
-
MSI Analysis: Acquire mass spectra across the entire tissue section in a grid-like pattern.
-
Image Generation: Generate an ion intensity map for the specific m/z value corresponding to this compound to visualize its distribution within the tissue architecture.[2][8]
Visualizing the Investigative Workflow and a Hypothetical Biosynthesis Model
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of a this compound biosynthesis investigation and a putative model for the biosynthetic pathway.
Caption: Workflow for the investigation of the this compound biosynthesis pathway.
Caption: A putative model for the biosynthesis of this compound.
Conclusion
The investigation into the this compound biosynthesis pathway is a journey into one of the most complex areas of natural product science. While the complete picture remains elusive, the combination of modern genomic and analytical techniques is steadily peeling back the layers of this biological enigma. This guide provides a framework for researchers, summarizing the current knowledge and detailing the key experimental approaches that will be instrumental in finally elucidating the complete biosynthetic pathway of this extraordinary molecule. The challenges are significant, but the potential rewards—from understanding the ecological roles of this compound to harnessing its potent bioactivity for therapeutic applications—are immense.
References
- 1. A Putative Gene Cluster from a Lyngbya wollei Bloom that Encodes Paralytic Shellfish Toxin Biosynthesis | PLOS One [journals.plos.org]
- 2. coralmorphologic.com [coralmorphologic.com]
- 3. Transcriptomic investigation into polyketide toxin synthesis in Ostreopsis (Dinophyceae) species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Global Approach to Estimating the Abundance and Duplication of Polyketide Synthase Domains in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Hunt for New Toxin Families Produced by a Mediterranean Strain of the Benthic Dinoflagellate Ostreopsis cf. ovata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15N Stable Isotope Labeling PSTs in Alexandrium minutum for Application of PSTs as Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: A new marine toxin from a coelenterate [digital.csic.es]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. LC-MS of this compound and its analogues: State of the art and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Genoa 2005 outbreak. Determination of putative this compound in Mediterranean Ostreopsis ovata by a new liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Hijacking of a Cellular Workhorse: An In-depth Technical Guide to the Mechanism of Action of Palytoxin on Na+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palytoxin (PTX), one of the most potent marine toxins known, exerts its profound cytotoxicity by targeting a fundamental protein in animal cells: the Na+/K+-ATPase. This enzyme, crucial for maintaining cellular ion homeostasis, is converted by this compound from a meticulously regulated ion pump into an unregulated, non-selective cation channel. This molecular sabotage leads to a catastrophic disruption of cellular ion gradients, membrane depolarization, and ultimately, cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the Na+/K+-ATPase, detailing the binding kinetics, the conformational changes that lead to channel formation, and the downstream cellular consequences. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and visualize the complex molecular events and experimental workflows using Graphviz diagrams.
Introduction: The Na+/K+-ATPase and the Advent of a Potent Toxin
The Na+/K+-ATPase, or sodium-potassium pump, is an integral membrane protein essential for the viability of virtually all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their concentration gradients for each molecule of ATP hydrolyzed.[2] This process is fundamental for maintaining the resting membrane potential, regulating cell volume, and driving the secondary transport of other solutes. The pump cycles through several conformational states, principally the E1 state with high affinity for intracellular Na+ and the E2 state with high affinity for extracellular K+.[2]
This compound, a complex polyether isolated from zoanthids of the genus Palythoa, disrupts this vital process with high affinity and specificity.[3][2] It binds to the Na+/K+-ATPase and transforms it into a non-selective cation channel, allowing the passive leak of ions down their electrochemical gradients.[1][3][2][4] This guide delves into the molecular intricacies of this toxic interaction.
The Core Mechanism: From Regulated Pump to Uncontrolled Channel
The central mechanism of this compound action is the conversion of the Na+/K+-ATPase into an ion channel.[1][3][4] This occurs through a multi-step process:
-
Binding to the Extracellular Face: this compound binds to the extracellular side of the Na+/K+-ATPase.[3][4]
-
Preference for the P-E2 State: The toxin shows a strong preference for binding to the phosphorylated E2 (P-E2) conformation of the pump, the state where the pump is open to the extracellular side to release Na+ and bind K+.[5][6]
-
Stabilization of an Open Conformation: Upon binding, this compound locks the pump in a conformation where both the extracellular and intracellular gates are simultaneously open.[2][4] This creates a continuous pore through the membrane.
-
Non-Selective Cation Flux: The newly formed channel is non-selective, allowing the passage of Na+, K+, and other small cations.[3][2] This leads to a rapid influx of Na+ and efflux of K+, dissipating the vital ion gradients across the cell membrane.[1][3]
Signaling Pathway and Cellular Consequences
The primary action of this compound is direct and structural. However, the resulting ion flux triggers a cascade of downstream cellular events.
Caption: Signaling pathway of this compound action on Na+/K+-ATPase.
Quantitative Data on this compound Interaction
The interaction of this compound with the Na+/K+-ATPase has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.
Table 1: Binding and Kinetic Parameters
| Parameter | Value | Species/System | Comments | Reference(s) |
| Forward Rate Constant (kbind) | 105 M-1s-1 | Purified Na,K-ATPase | At 20°C. | [5][6] |
| Backward Rate Constant (kdiss) | ~10-3 s-1 | Purified Na,K-ATPase | At 20°C. | [5][6] |
| Equilibrium Dissociation Constant (Km) | 10 ± 3 nM | Purified Na,K-ATPase (50 mM NaCl) | Calculated from kdiss/kbind. | [5] |
| Equilibrium Dissociation Constant (KD) | 20 pM | Not specified | High-affinity binding. | [7][8] |
| Half-maximal effective concentration (K0.5) | ~70 pM | Squid giant fiber lobe neurons | For current activation. | [9][10] |
Table 2: Cytotoxicity and Channel Properties
| Parameter | Value | Cell Line/System | Assay | Reference(s) |
| IC50 (Cell Proliferation) | ~0.1 nM | Caco-2 cells | Not specified | [11] |
| EC50 (Cytotoxicity) | 2.7 x 10-10 M (median) | Human monocytes | MTT assay | [12] |
| IC50 (Mitochondrial Activity) | 24 ng/L (0.009 nM) | Caco-2 cells (undifferentiated) | MTT assay (4h exposure) | [13] |
| IC50 (Mitochondrial Activity) | 7.71 ng/mL (2.88 nM) | HaCaT cells | MTT assay (24h exposure) | [13] |
| Single-Channel Conductance | ~10 pS | Frog erythrocytes, mouse neuroblastoma | Patch-clamp | [14] |
| Single-Channel Conductance | ~7 pS | Squid giant fiber lobe neurons (symmetrical 500 mM Na+) | Patch-clamp | [9][10] |
| Ussing Flux Ratio Exponent (n') for Na+ | 1.05 ± 0.02 | Squid giant axons | 22Na+ efflux measurements | [9][10] |
Detailed Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited.
Monitoring Ion Movements with Electrochromic Dyes (e.g., RH421)
This method allows for the real-time detection of ion binding and transport by measuring changes in the fluorescence of a voltage-sensitive dye that partitions into the cell membrane near the ion pump.
-
Objective: To study the kinetics of this compound binding and its effect on ion occupancy of the Na+/K+-ATPase.
-
Materials:
-
Purified Na+/K+-ATPase preparation (e.g., from pig kidney).
-
Electrochromic styryl dye RH421.
-
Standard buffer (e.g., Tris/HCl, pH 7.2, with MgCl2).
-
Solutions of NaCl, KCl, ATP, and this compound.
-
Fluorometer.
-
-
Procedure:
-
Resuspend the purified Na+/K+-ATPase in the standard buffer.
-
Add the RH421 dye to the enzyme suspension and allow it to equilibrate.
-
Place the sample in the fluorometer and record the baseline fluorescence (F0).
-
To induce the P-E2 state, add ATP and NaCl to the suspension.
-
Initiate the reaction by adding a known concentration of this compound.
-
Continuously record the fluorescence change (ΔF) over time. The change in fluorescence reflects the movement of ions within the pump's transmembrane domain as this compound binds and forms a channel.
-
Normalize the fluorescence data as ΔF/F0 = (F - F0)/F0 for comparison between experiments.
-
Analyze the kinetics of the fluorescence change to determine rate constants for this compound binding and channel formation.
-
Caption: Experimental workflow for monitoring ion movements using RH421 dye.
Single-Channel Recording with Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through individual this compound-induced channels, providing information on their conductance and gating properties.
-
Objective: To characterize the single-channel properties of the Na+/K+-ATPase after modification by this compound.
-
Materials:
-
Cultured cells expressing Na+/K+-ATPase (e.g., erythrocytes, neuroblastoma cells).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller and polisher.
-
Borosilicate glass capillaries.
-
Intracellular and extracellular solutions with defined ion concentrations.
-
This compound solution.
-
-
Procedure:
-
Prepare micropipettes with a tip diameter of ~1 µm.
-
Fill the micropipette with the extracellular solution containing a picomolar to nanomolar concentration of this compound.
-
Form a high-resistance seal (gigaohm seal) between the micropipette tip and the cell membrane (cell-attached or inside-out patch configuration).
-
Apply a defined voltage across the membrane patch.
-
Record the electrical current flowing through the patch. The opening and closing of individual ion channels will appear as step-like changes in the current.
-
Measure the amplitude of the single-channel currents at different voltages to determine the single-channel conductance (slope of the current-voltage relationship).
-
Analyze the duration of open and closed events to study the gating kinetics of the channel.
-
Cell Viability Assessment with MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the concentration-dependent cytotoxicity of this compound.
-
Materials:
-
Cultured cells (e.g., Caco-2, HaCaT, monocytes).
-
96-well cell culture plates.
-
Cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include control wells with medium only.
-
Incubate the cells for a specified period (e.g., 4, 24, or 48 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Structural Insights into Channel Formation
Recent advances in cryo-electron microscopy have provided high-resolution structures of the Na+/K+-ATPase in complex with this compound.[2][15] These structures reveal that this compound binds in the ion exit pathway on the extracellular side of the pump.[2][15] It acts as a molecular wedge, preventing the closure of the extracellular gate.[2] This structural information confirms the mechanism of channel formation and provides a basis for understanding the non-selectivity of the this compound-induced pore.
Conclusion and Future Directions
This compound's interaction with the Na+/K+-ATPase is a remarkable example of a natural toxin hijacking a fundamental cellular machine. By converting the pump into an unregulated ion channel, this compound provides a powerful tool for studying the structure and function of P-type ATPases. The detailed understanding of its mechanism of action, supported by quantitative data and structural biology, not only illuminates the basis of its extreme toxicity but also offers insights into the dynamic conformational changes that underlie ion transport.
For drug development professionals, the unique mechanism of this compound highlights a potential vulnerability in a ubiquitous and essential protein. While this compound itself is too toxic for therapeutic use, its interaction with the Na+/K+-ATPase could inspire the design of novel modulators of this important drug target. Future research will likely focus on further refining the structural understanding of the this compound-pump complex and exploring the potential for developing countermeasures to this potent marine toxin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced Effects on Partial Reactions of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. Sodium flux ratio in Na/K pump-channels opened by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Involvement of the Na,K-ATPase in the induction of ion channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How this compound transforms the Na+,K+ pump into a cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Palytoxin Analogues and Their Structural Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PTX), first isolated from the marine zoanthid Palythoa toxica, is one of the most potent non-proteinaceous toxins discovered.[1] Its exceptionally complex structure and unique mechanism of action have made it a subject of intense scientific scrutiny. PTX exerts its toxicity by binding with extremely high affinity to the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining electrochemical gradients in animal cells.[1][2] This interaction converts the ion pump into a non-selective cation channel, leading to a catastrophic disruption of ion homeostasis and subsequent cell death.[3][4]
In recent years, a growing number of this compound analogues have been isolated and identified, primarily from benthic dinoflagellates of the genus Ostreopsis.[5][6] These naturally occurring variants, which exhibit subtle but significant structural modifications from the parent PTX molecule, provide invaluable tools for probing the structure-activity relationships of this potent toxin class. Understanding these differences is critical for toxicology, pharmacology, and the potential development of novel therapeutics.
This guide provides a detailed technical overview of this compound and its key analogues, focusing on their structural distinctions, comparative biological activities, and the experimental methodologies used for their study.
Chapter 1: The Archetype - this compound (PTX)
This compound is a large, highly complex molecule characterized by a long polyhydroxylated and partially unsaturated aliphatic backbone.[6] With a molecular weight of approximately 2680 Da and 64 chiral centers, its total synthesis was a landmark achievement in organic chemistry.[2][6]
The primary molecular target of PTX is the Na+/K+-ATPase pump.[7] The toxin binds to the extracellular side of the pump, locking it in a conformation that creates a pore or channel through the protein.[2][8] This aberrant channel allows for the passive transport of sodium (Na+) and potassium (K+) ions down their respective concentration gradients—Na+ into the cell and K+ out of the cell.[1][3] The resulting dissipation of the essential ion gradient leads to membrane depolarization, which triggers a cascade of downstream cellular effects, including a massive influx of intracellular calcium, disruption of the actin cytoskeleton, and ultimately, cell lysis.[6][7]
Chapter 2: this compound Analogues: A Comparative Structural Overview
Several structural analogues of this compound have been characterized, with most originating from Ostreopsis dinoflagellates.[5] These congeners typically differ in the number or position of hydroxyl and methyl groups, or in their stereochemistry.[7][9] The most well-characterized analogues include ovatoxin-a, ostreocin-D, and 42-hydroxythis compound.
Ovatoxin-a (OVTX-a)
Ovatoxin-a is the major toxic compound produced by the Mediterranean dinoflagellate Ostreopsis cf. ovata.[10][11] Its structure shows key differences from this compound at three specific positions.[10][12]
-
C42: OVTX-a possesses a hydroxyl group, similar to 42-hydroxythis compound.[12]
-
C44: It features a methylene (B1212753) group instead of the hydroxy methine group found in this compound.[12]
-
C64: It lacks the hydroxyl group present at this position in this compound.[12]
Ostreocin-D
Isolated from the dinoflagellate Ostreopsis siamensis, ostreocin-D is another significant analogue.[13][14] Its formal chemical name, 42-hydroxy-3,26-didemethyl-19,44-dideoxythis compound, precisely describes its structural deviations from this compound.[13][15][16]
-
Addition: A hydroxyl group is present at C42.
-
Removals: It lacks methyl groups at C3 and C26, and hydroxyl groups at C19 and C44.
42-Hydroxythis compound
This analogue, found in Palythoa species, represents a more subtle variation.[17] As its name implies, it differs from this compound solely by the addition of a hydroxyl group at position C42.[18]
The structural relationships between this compound and these key analogues are visualized below.
Quantitative Structural Data
The structural differences are reflected in their molecular formulas and weights, which are summarized in the table below.
| Analogue | Molecular Formula | Molecular Weight (Da) | Key Structural Differences from this compound | Source Organism(s) |
| This compound | C₁₂₉H₂₂₃N₃O₅₄ | ~2680 | Reference structure | Palythoa spp. |
| Ovatoxin-a | C₁₂₉H₂₂₃N₃O₅₂ | ~2648 | +OH at C42; -OH at C44 (to CH2); -OH at C64[10][12][19] | Ostreopsis cf. ovata |
| Ostreocin-D | C₁₂₇H₂₁₉N₃O₅₂ | ~2635 | +OH at C42; -CH₃ at C3, C26; -OH at C19, C44[15][20] | Ostreopsis siamensis |
| 42-Hydroxythis compound | C₁₂₉H₂₂₃N₃O₅₅ | ~2696 | +OH at C42[17] | Palythoa spp. |
Chapter 3: Biological Activity and Structure-Activity Relationships
While all this compound analogues share the same primary mechanism of action, their structural variations can lead to significant differences in biological potency.[6][9] For instance, the minor structural changes between PTX and ostreocin-D result in a notable reduction in the cytotoxicity and hemolytic potency of ostreocin-D.[6] In contrast, 42-hydroxythis compound exhibits a biological activity profile that is very similar to that of this compound itself.[17]
The table below summarizes available quantitative data on the biological activity of these compounds.
| Analogue | Assay Type | Test System | Potency (Value) | Reference |
| This compound | LD₅₀ (i.p.) | Mice | 50-100 ng/kg | [21] |
| This compound | LD₅₀ (i.v.) | Rabbits | 25 ng/kg | [1] |
| This compound | IC₅₀ (Cytotoxicity) | Murine Cancer Cells | 0.54 pM | [22] |
| This compound | IC₅₀ (Cytotoxicity) | Neuro2a Cells | 0.4 - 18 ng/mL (24h) | [9] |
| Ovatoxin-a | IC₅₀ (Cytotoxicity) | Neuro2a Cells | 0.4 - 18 ng/mL (24h) | [9] |
| Ovatoxin-d | IC₅₀ (Cytotoxicity) | HaCaT Cells | ~3 ng/mL (24h) | [9] |
| Ostreocin-D | Cytotoxicity | General | Reduced potency compared to PTX | [6] |
| 42-Hydroxythis compound | General Activity | Skeletal Muscle Cells | Similar potency to PTX | [17] |
These findings suggest that modifications in the central and terminal regions of the this compound backbone can significantly modulate its interaction with the Na+/K+-ATPase and its overall toxic effect.
Chapter 4: Core Experimental Methodologies
The study of palytoxins requires specialized experimental protocols for their isolation, characterization, and biological evaluation.
Isolation and Purification of this compound Analogues
This workflow outlines the general procedure for isolating these complex molecules from biological sources like dinoflagellate cultures.
Protocol Details:
-
Extraction: Cells are harvested and extracted, often with a methanol/water solution.[15]
-
Partitioning: The crude extract is partitioned between a non-polar solvent (like chloroform) and a polar aqueous phase (like methanol/water/acetic acid) to remove lipids. The toxins remain in the aqueous phase.[15][16]
-
Chromatography: The aqueous extract is subjected to multiple rounds of column chromatography. Reversed-phase columns like ODS and TMS are commonly used with gradients of solvents such as acetonitrile/water/acetic acid for final purification.[15][16]
-
Monitoring: Throughout purification, fractions are monitored by UV detection (at 234 and 263 nm) and tested for bioactivity using assays like the mouse bioassay or hemolytic assay.[15][16]
Structural Elucidation
Once a pure analogue is isolated, its structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition (molecular formula).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments (including COSY, TOCSY, HSQC, and HMBC) is essential for piecing together the complex planar structure and determining the relative stereochemistry of the molecule.[10][13]
Hemolytic Assay Protocol
This functional assay is a sensitive method for detecting and quantifying this compound activity based on the lysis of red blood cells.[23]
-
Preparation of Erythrocytes: Obtain fresh whole blood (e.g., human type O) with an anticoagulant. Wash the red blood cells (RBCs) by centrifuging and resuspending the pellet in a saline solution (e.g., 0.9% NaCl) multiple times.[23]
-
Cell Suspension: Prepare a final diluted suspension of the washed RBCs in a suitable buffer, such as Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0.[23]
-
Incubation: In a 96-well plate or microcentrifuge tubes, add the RBC suspension to serial dilutions of the this compound standard or unknown sample.
-
Controls:
-
Negative Control: RBC suspension with buffer only (0% hemolysis).
-
Positive Control: RBC suspension with a cell lysing agent like Triton X-100 (100% hemolysis).
-
Specificity Control: A parallel set of incubations is performed in the presence of ouabain (B1677812) (e.g., 100 µM), a known inhibitor of the Na+/K+-ATPase, which should prevent this compound-induced hemolysis.[23]
-
-
Incubation: Incubate the samples at 37°C for a set period (e.g., 6 hours).[23]
-
Measurement: Centrifuge the samples to pellet any intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at an appropriate wavelength (e.g., 415 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.
Cell-Based Cytotoxicity (LDH Release) Assay
This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, providing a quantitative measure of cytolysis.[24]
-
Cell Culture: Plate a suitable adherent cell line (e.g., MCF-7 human breast adenocarcinoma cells) in a 96-well plate and grow until a confluent monolayer is formed.[24]
-
Treatment: Remove the culture medium and wash the cells with a buffered salt solution. Add fresh buffer containing serial dilutions of the this compound standard or unknown sample to the wells.
-
Controls: Include wells with buffer only (negative control), a lysis agent (positive control), and samples pre-incubated with ouabain to confirm specificity.[24]
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C.
-
LDH Measurement: After incubation, carefully collect the supernatant from each well. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, which typically involves a colorimetric or fluorometric enzymatic reaction.
-
Analysis: Quantify the amount of LDH released and express it as a percentage of the positive control to determine the level of cytotoxicity.
Chapter 5: Signaling Pathway and Cellular Effects
The binding of this compound or its analogues to the Na+/K+-ATPase initiates a well-defined signaling cascade that ultimately leads to cell death.
References
- 1. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound and analogs: biological and ecological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and Structural Biological Methods for this compound Detection [mdpi.com]
- 8. This compound-induced Effects on Partial Reactions of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure elucidation of ostreocin D, a this compound analog isolated from the dinoflagellate Ostreopsis siamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ovatoxin-a | C129H223N3O52 | CID 90479618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. An Overview on the Worlds Dead Liest Poison (this compound and its Analogs) [ijraset.com]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. isj.unimore.it [isj.unimore.it]
- 24. A cytolytic assay for the measurement of this compound based on a cultured monolayer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability of Palytoxin: A Technical Guide for Researchers
An In-depth Examination of Palytoxin's Behavior in Aqueous and Organic Solvents for Scientific and Drug Development Applications.
This compound (PTX), a complex and highly potent marine toxin, presents significant challenges in its handling and analysis due to its variable stability under different environmental conditions. A thorough understanding of its stability in various solvents is paramount for researchers, scientists, and drug development professionals to ensure accurate quantification, meaningful toxicological studies, and the development of reliable reference materials. This technical guide provides a comprehensive overview of this compound's stability in both aqueous and organic media, detailing the critical factors that influence its degradation and offering insights into appropriate handling and experimental protocols.
Core Principles of this compound Stability
This compound is a large, polyhydroxylated molecule with both lipophilic and hydrophilic regions, making its solubility and stability highly dependent on the surrounding chemical environment. It is known to be thermostable, meaning that boiling does not significantly reduce its toxicity.[1][2] However, its integrity is markedly affected by pH and the composition of the solvent.
The Critical Role of pH
This compound demonstrates significant instability at pH extremes, undergoing rapid decomposition in strongly acidic or alkaline solutions.[1][2] Conversely, it exhibits prolonged stability in neutral aqueous solutions.[2] Systematic studies have shown that to minimize degradation, this compound and its analogues should be maintained within a pH range of 5 to 8.[3][4][5] Outside of this optimal range, a time-dependent decrease in this compound concentration is observed.
Influence of Solvent Composition
The presence of an organic solvent is crucial for maintaining this compound stability. Research indicates that solutions should contain greater than 50% organic solvent, such as methanol (B129727), to prevent significant losses or degradation.[3][4][5] In highly aqueous solutions, particularly when stored in glass vials, significant losses of this compound have been observed.[3][4] The use of polypropylene (B1209903) surfaces and the addition of bovine serum albumin and phosphate-buffered saline can help mitigate these losses.[3][4]
Quantitative Stability Data
The stability of this compound has been quantitatively assessed under various conditions, with degradation kinetics often following a pseudo-first-order model. The following tables summarize the key findings from stability studies.
Table 1: Half-life of this compound in 1:1 Methanol/Buffer at Ambient Temperature
| pH | Half-life (minutes) | Half-life (hours/days) |
| 1 | 190 | 3.2 hours |
| 2 | 2800 | 2.0 days |
| 13 | 1300 | 21.7 hours |
Data sourced from studies conducted at ambient temperature.[3] No detectable loss of this compound was observed between pH 3 and pH 10 for up to 48 hours under these conditions.[3]
Table 2: Stability of this compound in Various Methanol/Water Mixtures at 25 °C over 16 Hours
| Methanol Concentration | Signal Loss (%) |
| 50% | 9% |
| 90% | 6% |
Data from LC-MRM-MS analysis.[6][7]
Experimental Protocols
Accurate assessment of this compound stability relies on robust experimental designs and sensitive analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound stock solution (e.g., 268 ng/mL in methanol)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Buffer solutions (100 mM):
-
pH 1: 100 mM HCl
-
pH 2, 6, 7, 8: Phosphate buffer
-
pH 3, 4: Formate buffer
-
pH 5: Acetate buffer
-
pH 9, 10: Ammonium bicarbonate buffer
-
pH 13: 100 mM NaOH
-
-
Nonsilanized glass or polypropylene vials
-
LC-MS/MS system
Procedure:
-
Prepare a series of 1:1 MeOH/buffer solutions for each pH point to be tested.
-
Dilute the this compound stock solution with each 1:1 MeOH/buffer mixture to achieve the desired final concentration.
-
Store the prepared solutions at ambient temperature (18–22 °C).
-
Monitor the this compound peak area at regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours) using a validated LC-MS/MS method.
-
Plot the this compound peak area versus time for each pH condition to evaluate stability.
-
For conditions showing degradation, calculate the half-life using a pseudo-first-order decay model.[3]
Protocol 2: Evaluation of Solvent Composition Effects
Objective: To assess the impact of organic solvent concentration on this compound stability and analytical response.
Materials:
-
This compound stock solution (e.g., 335 ng/mL)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
LC-MS/MS system
Procedure:
-
Prepare a series of methanol-water mixtures with varying percentages of methanol (e.g., 10%, 50%, 90%).
-
Dilute the this compound stock solution in each solvent mixture to a constant final concentration.
-
Analyze each solution by LC-MS/MS at time zero and after a set period (e.g., 16 hours) at a controlled temperature (e.g., 25 °C).
-
Compare the this compound peak area response across the different solvent compositions to determine the optimal methanol concentration for signal intensity and stability.[6][7]
Protocol 3: Cytotoxicity Assay for this compound Activity
Objective: To determine the cytotoxic effect of this compound on a cell line as an indicator of its biological activity.
Materials:
-
Human or murine cancer cell line (e.g., HeLa, Swiss 3T3) or a non-cancerous cell line (e.g., human dermal fibroblasts)
-
Appropriate cell culture medium and supplements
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium, ranging from picomolar to micromolar concentrations.
-
Treat the cells with the different concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[8]
Signaling Pathways and Experimental Workflows
This compound exerts its potent biological effects primarily by binding to the Na+/K+-ATPase (sodium-potassium pump), converting this ion pump into a non-selective cation channel.[1][9][10] This disruption of the cellular ion gradient triggers a cascade of downstream signaling events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Recovery of this compound and Ovatoxin‑a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermal Fortitude of a Marine Toxin: An In-depth Technical Guide to the Stability and Degradation of Palytoxin
For Researchers, Scientists, and Drug Development Professionals
Palytoxin (PTX), a complex and highly potent marine polyether, presents a significant area of study due to its extreme toxicity and potential therapeutic applications. Understanding its stability and degradation profile is paramount for handling, analysis, and the development of any potential pharmaceutical derivatives. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation of this compound, including quantitative data, experimental methodologies, and the intricate signaling pathways it triggers.
Thermal Stability Profile
This compound is widely regarded as a thermostable compound, a characteristic that distinguishes it from many other protein-based toxins. Multiple sources confirm that it is not inactivated by boiling in neutral aqueous solutions, a critical consideration for seafood safety and laboratory handling.[1][2][3] However, its stability is significantly influenced by pH.
Quantitative Data on this compound Stability
While comprehensive high-temperature kinetic degradation data for this compound, such as D-values and z-values, are not extensively available in the literature, studies on its stability under various analytical conditions provide valuable insights. The following table summarizes the known quantitative data regarding this compound's stability.
| Parameter | Condition | Observation | Reference |
| Half-life | pH 1 (100 mM HCl) in 1:1 MeOH/H₂O at room temperature | 190 minutes | [4] |
| Half-life | pH 2 (100 mM buffer) in 1:1 MeOH/H₂O at room temperature | 2800 minutes (2.4 days) | [4] |
| Half-life | pH 13 (100 mM NaOH) in 1:1 MeOH/H₂O at room temperature | 1300 minutes (21 hours) | [4] |
| Stability | pH 3 to 10 (100 mM buffers) in 1:1 MeOH/H₂O at room temperature | No detectable loss over 2 days | [4] |
| Signal Loss (LC-MS) | 1 µg/mL in 10% MeOH at 25 °C | 25% loss over 16 hours | [5][6] |
| Signal Loss (LC-MS) | 1 µg/mL in 50% MeOH at 25 °C | 9% loss over 16 hours | [5][6] |
| Signal Loss (LC-MS) | 1 µg/mL in 90% MeOH at 25 °C | 6% loss over 16 hours | [5][6] |
| Signal Loss (LC-MS) | 1 µg/mL in 10% MeOH at 6 °C | 26% loss over 16 hours | [5] |
| Signal Loss (LC-MS) | 1 µg/mL in 50% MeOH at 6 °C | 24% loss over 16 hours | [5] |
| Signal Loss (LC-MS) | 1 µg/mL in 90% MeOH at 6 °C | 15% loss over 16 hours | [5] |
| Decomposition Temperature | Not specified | Decomposes at 300 °C | [7] |
Degradation Pathways
This compound's degradation is primarily driven by pH. It undergoes rapid decomposition under both acidic and alkaline conditions, leading to a loss of its potent toxicity.[1][2][3]
Under acidic conditions, one of the identified degradation products is a methyl ester formed via methanolysis at the C-1 position of the this compound molecule.[4] In strongly basic solutions, this compound degrades completely, although the specific degradation products have not been fully characterized in positive ionization mode by LC-HRMS.[4]
Experimental Protocols
Detailed experimental protocols for the thermal degradation of this compound are not extensively published. However, based on methodologies used for other complex natural products and marine toxins, a general protocol can be outlined.
1. Protocol for Investigating Thermal Degradation Kinetics
This protocol is adapted from studies on the thermal degradation of other marine toxins, such as paralytic shellfish poisoning (PSP) toxins.[8]
-
Objective: To determine the thermal degradation kinetics of this compound at various temperatures and pH levels.
-
Materials:
-
This compound standard of known concentration
-
Buffers of varying pH (e.g., pH 3, 5, 7, 9)
-
High-purity water
-
Methanol (HPLC grade)
-
Sealed reaction vials (e.g., glass ampoules or screw-capped vials with PTFE septa)
-
Heating block or water bath with precise temperature control
-
Ice bath
-
HPLC-MS/MS system for quantification
-
-
Procedure:
-
Prepare solutions of this compound in the different pH buffers.
-
Aliquot the solutions into the reaction vials and seal them.
-
Place the vials in the pre-heated heating block or water bath set to the desired temperatures (e.g., 80, 100, 121 °C).
-
At specific time intervals, remove a vial from the heat and immediately place it in an ice bath to quench the reaction.
-
Once cooled, dilute the samples appropriately with a suitable solvent (e.g., 50% methanol) for HPLC-MS/MS analysis.
-
Quantify the remaining this compound concentration in each sample.
-
Plot the natural logarithm of the this compound concentration versus time for each temperature to determine the first-order degradation rate constant (k).
-
Calculate the D-value (decimal reduction time) for each temperature using the formula: D = 2.303 / k.
-
Plot the log D-values against temperature to determine the z-value.
-
2. Protocol for Thermogravimetric Analysis (TGA)
This is a general protocol for TGA, which can be applied to assess the thermal stability of this compound in a solid state.[9][10][11][12]
-
Objective: To determine the decomposition temperature and thermal stability of solid this compound.
-
Materials:
-
Lyophilized or solid this compound
-
TGA instrument
-
Crucible (e.g., alumina (B75360) or platinum)
-
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into the TGA crucible.
-
Place the crucible in the TGA instrument.
-
Set the desired temperature program, for example, a heating rate of 10 °C/min from room temperature to 600 °C.
-
Select the appropriate atmosphere (e.g., inert nitrogen or oxidative air).
-
Initiate the experiment and record the mass loss as a function of temperature.
-
The resulting thermogram will show the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs.
-
Signaling Pathways and Cellular Responses
The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[7][13] this compound binds to the pump and converts it into a non-selective cation channel, leading to a cascade of downstream cellular events.[7][13]
Caption: this compound signaling cascade initiated by binding to Na+/K+-ATPase.
The disruption of the ion gradient leads to membrane depolarization and a significant influx of intracellular calcium.[13] This increase in calcium, along with other cellular stresses induced by the ion imbalance, activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14][15] Specifically, this compound has been shown to activate the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38.[14] In some cellular contexts, the extracellular signal-regulated kinase (ERK) pathway is also activated.[14]
Activation of these MAPK cascades leads to the phosphorylation and activation of various downstream effectors, including the heat shock protein 27 (Hsp27) and transcription factors that regulate the expression of genes such as c-Fos and matrix metalloproteinase-13 (MMP-13).[4][14] Ultimately, the profound cellular disruption caused by this compound can lead to apoptotic cell death, involving the activation of caspases.[13]
Caption: Workflow for determining this compound's thermal degradation kinetics.
Conclusion
This compound exhibits notable thermal stability in neutral aqueous solutions, a factor that complicates mitigation strategies in cases of contamination. However, its lability under acidic and alkaline conditions offers potential avenues for degradation. The intricate signaling pathways initiated by its interaction with the Na+/K+-ATPase underscore the complexity of its toxic action and highlight potential targets for therapeutic intervention. Further research is warranted to establish a more detailed quantitative understanding of its high-temperature degradation kinetics, which will be crucial for developing effective detoxification methods and for the safe handling and development of this potent marine toxin for potential biomedical applications.
References
- 1. This compound and other microalgal toxins belonging to different chemical classes induce cytotoxic effects involving a common set of stress response proteins - Scientific Publications of the Muséum national d'Histoire naturelle, Paris [sciencepress.mnhn.fr]
- 2. mdpi.com [mdpi.com]
- 3. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxic pathway triggered by this compound involves a change in the cellular pool of stress response proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Signal in LC-MS and UV: Preliminary Investigation on the Effect of Solvent and Temperature [mdpi.com]
- 6. Thermal degradation kinetics of bixin in an aqueous model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Sensitivity to this compound Correlates with High Gene Expression of the Na+/K+-ATPase β2 Subunit Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. epfl.ch [epfl.ch]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. Marine Polyether Phycotoxin this compound Induces Apoptotic Cell Death via Mcl-1 and Bcl-2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of protein kinase signaling cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Palytoxin Solubility: A Technical Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Palytoxin in Common Laboratory Solvents.
This compound, one of the most potent marine toxins known, is a complex, non-proteinaceous molecule with both lipophilic and hydrophilic regions.[1][2] Its large, intricate structure dictates its solubility in various laboratory solvents, a critical consideration for researchers in toxicology, pharmacology, and drug development. Understanding the solubility characteristics of this compound is paramount for accurate experimental design, the preparation of stable stock solutions, and the development of reliable analytical methods.
Core Executive Summary
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. While precise quantitative solubility data for this compound is not widely published, this document consolidates the available qualitative information and provides best-practice guidance for handling this highly toxic compound in a laboratory setting. It includes a detailed table summarizing solubility across different solvents, a synthesized experimental protocol for solubility determination, and visualizations of the primary signaling pathway affected by this compound and a general experimental workflow.
This compound Solubility Profile
This compound is described as a white, amorphous, and hygroscopic solid.[1] Its amphipathic nature, possessing both water-soluble polyhydroxy sections and a long, fat-soluble carbon chain, results in a distinct solubility profile.[2][3]
Quantitative Solubility Data
Qualitative Solubility in Laboratory Solvents
The following table summarizes the known qualitative solubility of this compound in common laboratory solvents. This information is crucial for selecting appropriate vehicles for in vitro and in vivo studies, as well as for extraction and purification processes.
| Solvent | Chemical Class | Solubility | Source(s) |
| Water | Protic, Polar | Soluble / Very Soluble | [1][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | [1][4] |
| Pyridine | Aprotic, Polar | Soluble | [1][4] |
| Methanol | Protic, Polar | Sparingly Soluble / Slightly Soluble | [1][4] |
| Ethanol | Protic, Polar | Sparingly Soluble / Slightly Soluble | [1][4] |
| Chloroform | Non-polar | Insoluble | [1][4] |
| Diethyl Ether | Non-polar | Insoluble | [4] |
| Acetone | Aprotic, Polar | Insoluble | [1] |
Note: "Sparingly soluble" or "slightly soluble" indicates that while some dissolution occurs, it may not be sufficient for creating highly concentrated stock solutions. For experimental purposes, it is recommended to verify the solubility at the desired concentration.
Experimental Protocols
Recommended Protocol for this compound Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the solubility of this compound in a specific solvent, based on the widely accepted shake-flask method. This method is suitable for establishing equilibrium solubility. Extreme caution and appropriate personal protective equipment (PPE) are mandatory when handling this compound due to its high toxicity.
Materials:
-
This compound (as a solid)
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Small, sealable glass vials
-
Orbital shaker or rotator with temperature control
-
Analytical balance (microgram sensitivity)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or equivalent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or other quantitative analytical instrument.
-
Calibrated pipettes
Procedure:
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) and place it into a glass vial.
-
Add a known volume of the solvent to be tested (e.g., 1 mL) to the vial. This creates a slurry with an excess of the solid.
-
-
Equilibration:
-
Seal the vial securely.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be saturated with the solute in the presence of excess solid.
-
-
Sample Separation:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vial at a moderate speed to further pellet the undissolved solid.
-
-
Filtration and Dilution:
-
Carefully withdraw an aliquot of the supernatant using a calibrated pipette, avoiding disturbance of the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
If necessary, dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered (and diluted, if applicable) solution using a validated HPLC or other quantitative method.
-
Prepare a calibration curve using this compound standards of known concentrations to accurately determine the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor (if any). The result can be expressed in units such as mg/mL or µg/mL.
-
Visualizations
This compound's Mechanism of Action: Na+/K+-ATPase Signaling Pathway
This compound exerts its extreme toxicity by binding to the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining ion gradients in virtually all animal cells.[2][4] This binding event transforms the ion pump into a non-selective cation channel, leading to a cascade of downstream cellular effects.[2]
Caption: this compound converts the Na+/K+-ATPase into an ion channel, leading to downstream signaling.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like this compound using the shake-flask method.
Caption: A generalized workflow for determining this compound solubility via the shake-flask method.
Conclusion
The solubility of this compound is a critical parameter for any laboratory work involving this potent marine toxin. While quantitative data is scarce, a clear qualitative understanding of its solubility in common laboratory solvents has been established. This compound is soluble in polar solvents like water, DMSO, and pyridine, but shows limited solubility in alcohols and is insoluble in non-polar organic solvents. Adherence to rigorous experimental protocols, such as the shake-flask method described herein, is essential for any attempt to quantify its solubility. The provided diagrams offer a clear visualization of its primary mechanism of action and a standard workflow for solubility determination, serving as valuable resources for researchers. Due to the extreme toxicity of this compound, all handling and experimental procedures must be conducted with the utmost care and appropriate safety precautions.
References
- 1. This compound: A new marine toxin from a coelenterate [digital.csic.es]
- 2. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring marine toxins: comparative analysis of chemical reactivity properties and potential for drug discovery [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C129H223N3O54 | CID 11105289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
Palytoxin: A Technical Guide to Molecular Weight and Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Palytoxin (PTX) is a highly potent marine biotoxin, renowned for its extreme toxicity and considerable molecular complexity.[1][2] Originally isolated from zoanthids of the Palythoa genus, this compound and its analogues are also produced by Ostreopsis dinoflagellates and Trichodesmium cyanobacteria.[1][3] Its large, non-polymeric structure presents significant challenges for detection and characterization.[4][5] This guide provides an in-depth overview of this compound's molecular properties and the mass spectrometry-based methodologies crucial for its analysis.
Molecular Weight and Physicochemical Properties
This compound is one of the most complex non-polymeric natural products known, featuring a long, polyhydroxylated and partially unsaturated carbon chain.[4][6] Its structure contains both hydrophilic and lipophilic regions, 64 chiral centers, and eight double bonds.[1] The canonical this compound isolated from P. tuberculosa is considered the analytical standard.[1] However, numerous analogues exist, varying slightly in structure and molecular weight depending on their biological and geographical origin.[1][4]
Table 1: Molecular Properties of this compound and Key Analogues
| Compound | Molecular Formula | Average Molecular Weight (Da) | Source Organism(s) |
|---|---|---|---|
| This compound | C₁₂₉H₂₂₃N₃O₅₄ | ~2680.1 | Palythoa tuberculosa[1][7] |
| Ovatoxin-a | C₁₂₉H₂₂₃N₃O₅₂ | ~2648 | Ostreopsis ovata[1][4] |
| Ostreocin-d | C₁₂₇H₂₁₉N₃O₅₃ | ~2633 | Ostreopsis siamensis[1] |
| 42-hydroxy-palytoxin | Not specified | Not specified | Not specified[8] |
| Mascarenotoxins | Not specified | ~2500 - 2535 | Not specified[4] |
Mass Spectrometry of this compound
The analysis of this compound by mass spectrometry is complicated by its large molecular weight and complex structure.[6][9] Several ionization techniques have been employed, including Fast Atom Bombardment (FAB), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electrospray Ionization (ESI), with ESI coupled to liquid chromatography (LC) being the most common modern approach.[8][10][11]
2.1. Ionization Behavior and Adduct Formation
In mass spectrometry, this compound exhibits distinctive ionization behavior. Due to its large size and multiple potential protonation sites, it readily forms multiply charged ions, typically [M+2H]²⁺ and [M+3H]³⁺.[9]
A key characteristic of this compound's mass spectra is its tendency to form adducts with various cations.[9]
-
Divalent Cations : this compound shows a strong affinity for divalent cations, particularly calcium (Ca²⁺). The triply charged calcium adduct, [M+H+Ca]³⁺, is often a dominant and highly stable ion in ESI-MS spectra.[6][12] The presence of this adduct is so characteristic that its intensity can be dramatically increased by the addition of Ca²⁺ to the mobile phase and diminished by adding a chelating agent like EDTA.[6][12]
-
Monovalent Cations : Adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also observed.[9]
-
Lithium Cationization : To enhance sensitivity, a method utilizing lithium (Li⁺) cationization has been developed.[13] In this approach, the formation of a stable triply charged adduct, [M+H+2Li]³⁺, allows for more sensitive detection, with limits of detection (LOD) reported as low as 8 µg/kg in mussel matrix.[13]
2.2. Fragmentation Pattern
High-resolution tandem mass spectrometry (HR-MS/MS) has been used to elucidate the complex fragmentation pattern of this compound.[6][14] The molecule fragments at multiple sites along its backbone, producing a large number of diagnostic ions that can be used for structural confirmation and to differentiate between its various analogues.[6][14][15] This detailed fragmentation analysis serves as a template for gaining structural insights into newly discovered this compound congeners.[6]
Experimental Protocols
Accurate detection of this compound requires carefully optimized protocols, from sample preparation to instrumental analysis. The choice of solvents and materials can significantly impact toxin recovery.[3][9]
3.1. Sample Preparation: Extraction and Cleanup from Mussels
This protocol is adapted from methodologies developed for the analysis of palytoxins in shellfish.[16]
-
Homogenization : Homogenize 5 g of mussel tissue.
-
Extraction : Add 20 mL of 90% methanol/water to the homogenized tissue. Vortex vigorously for 2 minutes and then centrifuge at 4000 x g for 10 minutes. Collect the supernatant.
-
Re-extraction : Repeat the extraction step on the remaining pellet with another 20 mL of 90% methanol/water. Combine the supernatants.
-
Solid-Phase Extraction (SPE) Cleanup :
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of 20% methanol/water to remove interferences.
-
Elute the this compound fraction with 10 mL of 80% methanol/water.
-
-
Final Preparation : The eluate can be evaporated to a smaller volume under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS analysis.[3]
3.2. LC-MS/MS Method with Lithium Cationization
This protocol is based on a highly sensitive method developed for this compound detection.[13]
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase :
-
A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
B: 95% acetonitrile/5% water with 2 mM ammonium formate and 0.1% formic acid.
-
Post-column infusion of 50 µM lithium iodide in 50% acetonitrile/water at a flow rate of 10 µL/min.
-
-
Gradient Elution : A gradient of 30% to 100% B over 8 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) mode. The primary precursor ion selected for quantification is the triply charged lithium adduct [M+H+2Li]³⁺. Product ions are generated and monitored for confirmation.
Mechanism of Action and Signaling Pathway
This compound exerts its extreme toxicity by targeting the Na⁺/K⁺-ATPase (sodium-potassium pump), a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[17][18]
The binding of this compound to the pump transforms it from an active transporter into an open, non-selective cation channel.[1][5] This conversion disrupts the carefully maintained electrochemical gradients across the cell membrane, leading to:
-
A massive influx of sodium (Na⁺) ions down their concentration gradient.[18]
-
Rapid membrane depolarization.[5]
This primary action triggers a cascade of downstream cellular events, including a significant increase in intracellular calcium (Ca²⁺) concentration, which ultimately leads to a wide range of cytotoxic effects and cell death.[2][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cas 77734-91-9,this compound | lookchem [lookchem.com]
- 8. LC-MS of this compound and its analogues: State of the art and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A Sensitive LC-MS/MS Method for this compound Using Lithium Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High resolution LC-MS(n) fragmentation pattern of this compound as template to gain new insights into ovatoxin-a structure. The key role of calcium in MS behavior of palytoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liquid chromatography-high-resolution mass spectrometry for palytoxins in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Palytoxin: A Deep Dive into its Stereochemical Complexity and Biological Potency
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Palytoxin, a complex polyhydroxylated and partially unsaturated marine natural product, stands as one of the most potent non-proteinaceous toxins ever discovered. Its intricate molecular architecture, characterized by a staggering number of stereocenters, and its profound biological activity, primarily targeting the ubiquitous Na+/K+-ATPase pump, have captivated chemists and biologists for decades. This technical guide provides an in-depth exploration of the stereochemistry of this compound and its far-reaching biological significance, offering valuable insights for researchers in natural product synthesis, pharmacology, and drug development.
The Molecular Architecture of this compound: A Stereochemical Marvel
First isolated from the zoanthid Palythoa toxica, the complete chemical structure of this compound was a monumental achievement in the field of natural product chemistry.[1][2] The molecule boasts a long carbon chain adorned with 40 hydroxyl groups and punctuated by eight double bonds.[1] This intricate arrangement gives rise to 64 chiral centers, resulting in a theoretical possibility of over 10^21 stereoisomers.[1][3][4] The daunting task of elucidating its planar structure was independently accomplished by two research groups in 1981, with the absolute stereochemistry being determined in 1982.[1][3] The final confirmation of its structure came with the landmark total synthesis of this compound carboxylic acid in 1989 and this compound itself in 1994 by the research group of Yoshito Kishi.[1][2]
Key Stereochemical Features
The determination of the absolute stereochemistry of this compound's 64 chiral centers was a Herculean effort that relied on a combination of techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR studies of this compound and its degradation fragments were instrumental in establishing the relative stereochemistry of various segments of the molecule.
-
X-ray Crystallography: While obtaining crystals of the entire this compound molecule proved challenging, X-ray diffraction analysis of smaller, crystalline degradation products provided crucial anchor points for determining the absolute configuration of key stereocenters.
-
Chemical Degradation and Synthesis: A painstaking process of chemical degradation of this compound into smaller, more manageable fragments, followed by the synthesis of these fragments with known stereochemistry, allowed for the piecing together of the complete stereochemical puzzle.
Biological Significance: The Na+/K+-ATPase as the Primary Target
The profound toxicity of this compound stems from its highly specific and potent interaction with the Na+/K+-ATPase, an essential transmembrane protein found in all animal cells.[1][5] This enzyme, also known as the sodium-potassium pump, is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.
This compound binds to the extracellular side of the Na+/K+-ATPase, inducing a conformational change that transforms the ion pump into a non-selective cation channel.[4][5] This catastrophic event allows for the free flow of sodium and potassium ions down their concentration gradients, leading to a rapid dissipation of the vital ion gradients.[1] The influx of Na+ and efflux of K+ depolarize the cell membrane, triggering a cascade of downstream effects that ultimately lead to cell death.
Mechanism of Action on the Na+/K+-ATPase
The following diagram illustrates the mechanism by which this compound disrupts the function of the Na+/K+-ATPase pump.
Downstream Signaling Pathways and Cellular Effects
The disruption of the cellular ion balance by this compound triggers a cascade of secondary signaling events, leading to a wide array of pharmacological effects.[5] One of the key downstream consequences is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This activation is thought to be a response to the cellular stress induced by the ionic imbalance.
The following diagram illustrates the proposed signaling cascade initiated by this compound's interaction with the Na+/K+-ATPase.
Quantitative Toxicity Data
This compound is exceptionally toxic, with its lethal dose 50 (LD50) varying depending on the animal model and the route of administration. The intravenous route is the most potent, with LD50 values in the nanogram per kilogram range.
| Animal Model | Route of Administration | LD50 (µg/kg) |
| Rabbit | Intravenous | 0.025 |
| Mouse | Intravenous | 0.045 |
| Rat | Intravenous | 0.089 |
| Mouse | Intraperitoneal | 0.295 |
| Rat | Intraperitoneal | 0.63 |
| Rat | Intratracheal | 0.36 |
| Mouse | Oral | 510 - 767 |
Experimental Protocols
Hemolytic Assay for this compound Activity
This assay is a common functional method to determine the presence and relative activity of this compound, which causes lysis of red blood cells.
Materials:
-
Freshly collected red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound standard or sample extract
-
Ouabain (B1677812) (as an inhibitor for confirmation)
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cell Suspension: Wash freshly collected red blood cells three times with cold PBS by centrifugation and resuspension. After the final wash, prepare a 2% (v/v) suspension of red blood cells in PBS.
-
Incubation: In a 96-well plate, add 100 µL of the red blood cell suspension to each well. Add 100 µL of varying concentrations of this compound standard or sample extract to the wells. For a negative control, use PBS instead of the toxin. For an inhibitory control, pre-incubate the red blood cells with ouabain (e.g., 100 µM) for 30 minutes before adding this compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength of 415 nm (for hemoglobin release).
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis, achieved by adding a detergent like Triton X-100).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
MCF-7 human breast cancer cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion and Future Perspectives
This compound remains a molecule of immense interest due to its formidable chemical complexity and its potent and specific biological activity. The elucidation of its stereostructure and its total synthesis represent landmark achievements in organic chemistry. For biologists and pharmacologists, this compound serves as a powerful tool to probe the function of the Na+/K+-ATPase and to understand the intricate signaling pathways that govern cellular life and death. The insights gained from studying this remarkable natural product continue to inform research in areas ranging from marine ecology to the development of novel therapeutic agents. Future research will likely focus on further dissecting the downstream signaling consequences of this compound exposure and exploring the potential of its unique mode of action for the development of new pharmacological probes and, potentially, therapeutic leads.
References
- 1. Differential activation of mitogen-activated protein kinases by this compound and ouabain, two ligands for the Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isj.unimore.it [isj.unimore.it]
- 3. A full-length protocol to test hemolytic activity of this compound on human erythrocytes [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Unseen Threat: A Technical Guide to the Natural Sources and Geographical Distribution of Palytoxin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of palytoxin (PLTX), one of the most potent non-protein marine toxins known. It details its natural origins, global distribution, chemical analogs, and the methodologies employed for its detection and quantification. The content is intended to serve as a vital resource for professionals engaged in marine biology, toxicology, pharmacology, and drug development.
Introduction to this compound
This compound is a complex, polyhydroxylated fatty alcohol first isolated from the zoanthid Palythoa toxica in Hawaii in 1971.[1][2] It is an exceptionally lethal substance, with intravenous LD50 values in the nanogram-per-kilogram range for many mammals, making it a significant concern for public health and a subject of intense scientific interest.[2] The toxin's unique mode of action, which involves converting the essential Na⁺/K⁺-ATPase ion pump into a non-selective ion channel, leads to a catastrophic disruption of cellular ion homeostasis.[1][3][4] This mechanism is the basis for its profound cytotoxicity and has made this compound a valuable tool in physiological and pharmacological research. This guide synthesizes current knowledge on the producers of this compound, its prevalence in marine ecosystems, and the analytical methods used to study it.
Primary Natural Sources
The production of this compound and its analogs is primarily attributed to a few specific groups of marine organisms. While initially discovered in zoanthids, subsequent research has revealed that dinoflagellates are major producers, and bacteria are hypothesized to be the ultimate original source.
2.1 Zoanthids (Genera: Palythoa and Zoanthus) The first identified and most well-known sources of this compound are soft corals of the order Zoantharia, particularly the genus Palythoa.[5][6] Species known to contain high concentrations of this compound include Palythoa toxica, P. tuberculosa, P. caribeaorum, and P. heliodiscus.[1][7][8] These organisms are commonly found in tropical and subtropical reef ecosystems.[1][9] The toxin is believed to serve as a chemical defense mechanism.[9] Notably, toxic zoanthids are frequently sold in the marine aquarium trade, leading to an increasing number of human poisoning incidents through dermal contact or inhalation of aerosols during tank maintenance.[10][11][12]
2.2 Benthic Dinoflagellates (Genus: Ostreopsis) Several species of the benthic dinoflagellate genus Ostreopsis are prolific producers of this compound analogs, including ovatoxins and ostreocins.[5][9][13] Key toxin-producing species include O. siamensis, O. cf. ovata, and O. mascarenensis.[9][13][14] These microorganisms form dense, mucilaginous blooms on macroalgae and other submerged surfaces in warm coastal waters.[15] During these blooms, high concentrations of toxins can be released into the water column and become aerosolized, posing a significant risk to human and marine animal health.[14][16]
2.3 Cyanobacteria (Genus: Trichodesmium) Research has also identified filamentous cyanobacteria of the genus Trichodesmium as producers of this compound and 42-hydroxy-palytoxin.[9][17] Trichodesmium species are known for forming extensive blooms in tropical and subtropical oceans, contributing significantly to marine nitrogen fixation. Their role in the global biogeochemical cycle of this compound is an area of ongoing investigation.
2.4 Putative Bacterial Origin There is a growing body of evidence suggesting that symbiotic bacteria associated with zoanthids and dinoflagellates may be the true producers of this compound.[9] Hemolytic activity similar to that of this compound has been detected in extracts from bacteria such as Pseudomonas, Acinetobacter, and Bacillus cereus isolated from Palythoa and Ostreopsis species.[4][9] This hypothesis would explain the sporadic and variable toxicity observed among host populations.
Geographical Distribution and Trophic Transfer
This compound is predominantly found in tropical and subtropical marine environments.[1][9] However, the geographical range of its analogs is expanding. Harmful algal blooms of Ostreopsis are now a recurrent phenomenon in temperate regions, including the Mediterranean Sea, the Atlantic coast of Europe, and the waters of Australia and New Zealand.[4][13][15]
The toxin readily enters marine food webs through bioaccumulation.[9][18] Filter-feeding organisms such as mussels, clams, and other bivalves can accumulate high concentrations of palytoxins during Ostreopsis blooms.[13][19] The toxin is then transferred to higher trophic levels, and has been detected in various species of crabs, sea urchins, and fish, including parrotfish, groupers, and sardines.[4][9][20] This trophic transfer is responsible for most cases of human seafood poisoning.[9]
Quantitative Data
4.1 Toxin Concentrations in Natural Sources The concentration of this compound and its analogs varies significantly depending on the species, geographical location, and environmental conditions.[21] The following tables summarize reported concentrations from various studies.
| Organism | Species | Location | Toxin(s) | Concentration | Reference(s) |
| Zoanthid | Palythoa sp. | Washington D.C. (Aquarium) | This compound & analogs | 0.5 - 3.5 mg/g (wet weight) | [11][12][22] |
| Zoanthid | Palythoa sp. | Virginia (Aquarium) | This compound | 0.6 mg/g (wet weight) | [12] |
| Zoanthid | Palythoa sp. Pc001 | Aquarium Origin | This compound | 2.22 ± 0.41 mg/g (wet weight) | [15] |
| Zoanthid | Palythoa heliodiscus | Unknown | This compound / Deoxy-PLTX | 1.0 mg/g / 3.51 mg/g (wet weight) | [8][15] |
| Dinoflagellate | Ostreopsis cf. ovata | Villefranche-sur-Mer, France | Total PLTX-group toxins | 8.5 - 22.5 pg/cell | [23] |
| Dinoflagellate | Ostreopsis cf. ovata | Erromardie, France | Ovatoxin-a / Ovatoxin-b | 5.5 fg/cell / 2.3 fg/cell (PLTX equiv.) | [14] |
Table 1: Reported concentrations of this compound and its analogs in producer organisms.
| Matrix | Location | Bloom Species | Toxin(s) | Max Concentration (PLTX equiv.) | Reference(s) |
| Mussels | Aegean Sea, Greece | Ostreopsis spp. | PLTX-like compounds | 97 µg/kg (flesh) | [19] |
| Mussels | French Mediterranean | Ostreopsis cf. ovata | Ovatoxins | >30 µg/kg (flesh) | [19] |
| Mussels | Adriatic Sea, Italy | Ostreopsis cf. ovata | Ovatoxins | 36.4 µg/kg (soft tissue) | [13][24] |
| Sea Urchins | French Mediterranean | Ostreopsis cf. ovata | Ovatoxin-a & PLTX | ~450 µg/kg (total flesh) | [19] |
Table 2: Reported concentrations of this compound and its analogs in contaminated seafood.
4.2 Acute Toxicity Data this compound exhibits extreme toxicity, although sensitivity varies by route of administration and animal model. Oral exposure is significantly less toxic than parenteral routes.[1][9]
| Animal Model | Route of Administration | 24-hr LD₅₀ (µg/kg) | Reference(s) |
| Mouse | Intravenous (IV) | 0.045 | [1][9] |
| Mouse | Intraperitoneal (IP) | 0.295 | [1][9] |
| Mouse | Oral (gavage) | 510 - 767 | [1] |
| Rat | Intravenous (IV) | 0.089 | [1][9] |
| Rat | Intraperitoneal (IP) | 0.63 | [1][9] |
| Rat | Intratracheal | 0.36 | [1] |
| Rabbit | Intravenous (IV) | 0.025 | [9] |
Table 3: Acute toxicity (LD₅₀) values for this compound in various animal models.
Mechanism of Action: Targeting the Na⁺/K⁺-ATPase
The molecular target of this compound is the Na⁺/K⁺-ATPase, an essential enzyme responsible for maintaining the sodium and potassium electrochemical gradients across the plasma membrane of all animal cells.[1][3] this compound binds with high affinity to the extracellular side of the pump.[1][4] This binding event induces a conformational change that transforms the pump into a leaky, non-selective cation channel.[3][4][25] The normal gating mechanism, which ensures ions only move in one direction, is compromised, allowing the simultaneous passage of Na⁺ and K⁺ ions down their respective concentration gradients.[3][25] This leads to a rapid influx of Na⁺ and efflux of K⁺, causing membrane depolarization, cellular swelling, and eventual cell death via lysis.[1][4]
Figure 1: Signaling pathway of this compound's interaction with the Na⁺/K⁺-ATPase pump.
Experimental Protocols
Accurate detection and quantification of this compound require robust analytical methods. Due to the lack of certified reference materials for many analogs, a combination of chemical and functional assays is often employed.
6.1 Extraction of this compound from Zoanthids This protocol is a generalized procedure based on methods cited in the literature.[6][10][26]
-
Homogenization: Weigh fresh or frozen zoanthid tissue (e.g., 1 g). Homogenize the sample in 50% aqueous ethanol (B145695) (EtOH) using a tissue homogenizer or blender.
-
Initial Extraction: Centrifuge the homogenate (e.g., 3000 x g for 10 minutes) to pellet solid debris. Collect the supernatant. Re-extract the pellet with 50% EtOH and combine the supernatants.
-
Solvent Partitioning (Defatting): Add an equal volume of hexane (B92381) to the aqueous ethanol extract in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the upper hexane layer, which contains non-polar lipids. Repeat this step twice.
-
Solvent Partitioning (Toxin Extraction): Evaporate the ethanol from the aqueous layer under reduced pressure. Partition the remaining aqueous solution against n-butanol. The this compound will move into the butanol phase. Collect the butanol layer and repeat the extraction.
-
Concentration: Combine the butanol extracts and evaporate to dryness using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as gel filtration (e.g., Sephadex G-50) followed by ion-exchange chromatography or solid-phase extraction (SPE).
Figure 2: Workflow for the extraction and purification of this compound from zoanthid tissue.
6.2 LC-MS/MS Method for this compound Quantification Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the specific and sensitive quantification of this compound and its analogs. The following is a representative protocol.[27][28][29][30][31]
-
Sample Preparation: Extract toxins from the matrix (e.g., mussel tissue homogenate) using aqueous methanol (B129727) (e.g., 90% MeOH). Perform a solid-phase extraction (SPE) clean-up step if necessary to remove matrix interferences.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with an additive (e.g., 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid). For enhanced sensitivity, lithium salts (e.g., LiI or LiCl) can be added for cationization.[27][28]
-
Mobile Phase B: 95% Acetonitrile / 5% Water with the same additives.
-
Gradient: A suitable gradient from ~10% B to 95% B over approximately 10 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ions: Due to its large size, this compound forms multiply charged ions. Common adducts are [M+H+Na]²⁺, [M+2H]²⁺, or with lithium, [M+H+2Li]³⁺.[27][28] For this compound (MW ~2680 Da), precursor ions could be m/z 1352 ([M+H+Na]²⁺) or m/z 907 ([M+H+2Li]³⁺).
-
Product Ions: Select at least two characteristic fragment ions for confirmation. A common fragment is m/z 327.
-
-
Quantification: Generate a calibration curve using a this compound standard in a matrix-matched solvent. The limit of quantification (LOQ) for modern methods can be in the range of 10-20 µg/kg in shellfish matrix.[27][29]
6.3 Hemolysis Neutralization Assay This functional assay measures the hemolytic activity of this compound on red blood cells and uses the specific inhibitor ouabain (B1677812) to confirm the toxin's identity.[5][7][11][18]
-
Erythrocyte Preparation: Obtain fresh vertebrate blood (e.g., human, murine) with an anticoagulant. Wash the red blood cells (RBCs) three times by centrifuging and resuspending in a buffered saline solution (e.g., PBS, pH 7.0). Prepare a final working suspension of RBCs (e.g., 0.5-1% v/v).
-
Assay Setup (96-well plate):
-
Test Wells: Add serial dilutions of the toxin extract to wells containing the RBC suspension.
-
Inhibition Wells: Pre-incubate the toxin extract dilutions with ouabain (final concentration ~100 µM) for 30 minutes at 37°C before adding the RBC suspension.
-
Positive Control: Add a cell lysing agent (e.g., 0.1% Triton X-100 or Tween 20) to RBCs for 100% hemolysis.
-
Negative Control: Add only buffer to the RBCs for 0% hemolysis (spontaneous lysis).
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 4-6 hours). This compound-induced hemolysis is time-dependent.[7][11]
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 415 nm or 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls. A significant reduction in hemolysis in the presence of ouabain confirms the activity is due to this compound or a closely related analog acting on the Na⁺/K⁺-ATPase.
Conclusion and Future Directions
This compound and its analogs represent a significant and expanding global health threat due to the increasing frequency of harmful algal blooms and the popularity of marine aquaria. Their unique and potent interaction with the Na⁺/K⁺-ATPase makes them both a dangerous poison and a powerful pharmacological tool. For professionals in research and drug development, understanding the sources, distribution, and toxicology of these compounds is critical. Future research should focus on developing certified reference materials for this compound analogs to improve analytical accuracy, investigating the specific environmental triggers for toxin production, and exploring the potential therapeutic applications of Na⁺/K⁺-ATPase modulation by novel compounds inspired by this compound's structure-activity relationship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A full-length protocol to test hemolytic activity of this compound on human erythrocytes | Semantic Scholar [semanticscholar.org]
- 6. This compound: A new marine toxin from a coelenterate [digital.csic.es]
- 7. isj.unimore.it [isj.unimore.it]
- 8. coralmorphologic.com [coralmorphologic.com]
- 9. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for the isolation of the caribbean this compound (C-PTX) from the coelenterate (zooanthid) Palythoa caribaeorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive hemolysis neutralization assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Found in Palythoa sp. Zoanthids (Anthozoa, Hexacorallia) Sold in the Home Aquarium Trade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. First Characterization of Ostreopsis cf. ovata (Dinophyceae) and Detection of Ovatoxins during a Multispecific and Toxic Ostreopsis Bloom on French Atlantic Coast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pnas.org [pnas.org]
- 17. This compound and analogs: biological and ecological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ovatoxin-a and this compound Accumulation in Seafood in Relation to Ostreopsis cf. ovata Blooms on the French Mediterranean Coast - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reef2reef.com [reef2reef.com]
- 21. EP2886641A1 - Method for obtaining this compound from palythoa aff. clavata, and specific uses of this compound - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Complex Toxin Profile of French Mediterranean Ostreopsis cf. ovata Strains, Seafood Accumulation and Ovatoxins Prepurification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. osti.gov [osti.gov]
- 27. A Sensitive LC-MS/MS Method for this compound Using Lithium Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. LC-MS/MS analysis of this compound analogues in blue humphead parrotfish Scarus ovifrons causing human poisoning in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
Palytoxin Bioaccumulation in Marine Food Webs: A Technical Guide
Abstract: Palytoxin (PLTX) and its analogues are among the most potent marine toxins known, posing a significant threat to marine ecosystems and human health.[1][2] Produced by various marine organisms, including Palythoa zoanthids and Ostreopsis dinoflagellates, these toxins can bioaccumulate in marine life, leading to their transfer through the food web.[1][2] This technical guide provides an in-depth overview of the bioaccumulation of this compound in marine food webs, its mechanism of action, quantitative toxicological data, and detailed experimental protocols for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals working in toxicology, marine biology, and pharmacology.
Introduction to this compound
This compound is a complex, non-proteinaceous marine toxin with a high molecular weight of approximately 2680 g/mol .[1] It is a polyhydroxylated and partially unsaturated compound that is thermostable, meaning its toxicity is not significantly reduced by cooking contaminated seafood.[3] The primary producers of palytoxins are marine organisms such as Palythoa zoanthids, Ostreopsis dinoflagellates, and Trichodesmium cyanobacteria.[1][2] These toxins can enter the food web when other marine organisms, such as fish, crabs, mussels, and sponges, live near or feed on these producing organisms.[1][4] Human exposure can occur through the consumption of contaminated seafood, inhalation of aerosolized toxins during algal blooms, or dermal contact, particularly in aquarium settings.[1][3][5]
Mechanism of Action: The Na+/K+-ATPase Pump as a Target
The primary molecular target of this compound is the Na+/K+-ATPase, a crucial transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of all animal cells.[6][7]
This compound binds with very high affinity to the external surface of the Na+/K+-ATPase pump.[3][8] This binding event induces a conformational change, effectively converting the ion pump into a non-selective cation channel.[1][6][8] This transformation allows for the passive diffusion of Na+ and K+ ions down their concentration gradients—Na+ flows into the cell, and K+ flows out.[3][6]
The disruption of this vital ion gradient leads to membrane depolarization and a cascade of downstream cellular effects, including intracellular calcium accumulation, neurotransmitter dysregulation, and ultimately, cell death.[6] In severe cases of poisoning, this cellular disruption manifests as rhabdomyolysis (muscle breakdown), myocardial injury, respiratory distress, and can be fatal.[1]
Bioaccumulation and Trophic Transfer
This compound's journey through the marine food web begins with its synthesis by producer organisms. From there, it is transferred to higher trophic levels.
-
Primary Consumers: Herbivorous fish and invertebrates that graze on toxic dinoflagellates or live in close proximity to toxin-producing zoanthids are the first vectors. Filter-feeding organisms, such as mussels, oysters, and scallops, are particularly efficient at accumulating palytoxins by ingesting toxic algal cells during blooms.[9]
-
Secondary and Tertiary Consumers: Carnivorous predators that consume contaminated primary consumers further concentrate the toxin.[10] This process of biomagnification can lead to dangerously high levels of this compound in apex predators like large fish (e.g., groupers, moray eels), which can then pose a severe risk to human consumers.[1] The toxin has been detected in a variety of seafood implicated in human poisonings, including crabs, sardines, mackerel, and triggerfish.[1]
Quantitative Toxicology Data
The extreme potency of this compound is reflected in its low lethal dose (LD50) values across various animal species and routes of exposure. Oral exposure is generally less toxic than parenteral routes.[3][11]
Table 1: Acute Toxicity (LD50) of this compound and its Analogs
| Animal Model | Route of Exposure | LD50 | Reference(s) |
|---|---|---|---|
| Mouse | Oral | 510 - 767 µg/kg | [3] |
| Mouse | Intraperitoneal (IP) | 0.15 - 0.74 µg/kg | [12] |
| Mouse | Intravenous (IV) | 0.045 µg/kg | [9] |
| Rat | Intravenous (IV) | 0.089 µg/kg | [9][12] |
| Rabbit | Intravenous (IV) | 0.025 µg/kg | [8][9] |
| Dog | Intravenous (IV) | 0.025 - 0.45 µg/kg | [9] |
| Monkey | Intravenous (IV) | 0.025 - 0.45 µg/kg |[9] |
Table 2: Reported this compound Group Toxin Concentrations in Marine Organisms
| Organism | Location | Toxin Concentration | Reference(s) |
|---|---|---|---|
| Crab (Demania reynaudii) | Philippines | Implicated in human fatalities | [1] |
| Sardine (Herklotsichthys quadrimaculatus) | Madagascar | Implicated in human fatalities | [1] |
| Mackerel (Decapterus macrosoma) | Hawaii | Implicated in human poisonings | [1] |
| Triggerfish (Melichthys vidua) | Micronesia | Implicated in human poisonings | [1] |
| Grouper (Epinephelus sp.) | Japan | Implicated in human fatalities | [1][13] |
| Mussels (Mytilus galloprovincialis) | Mediterranean Sea | Levels exceeding 250 µg/kg |[14] |
The European Food Safety Authority (EFSA) has proposed a provisional limit of 30 µg of this compound equivalents per kg of shellfish meat to protect consumers.[15][16]
Experimental Protocols for Detection and Quantification
Accurate detection and quantification of palytoxins in complex matrices like seafood are critical for public health monitoring and research. A combination of extraction, clean-up, and analytical techniques is typically employed.
Toxin Extraction
The goal of extraction is to efficiently remove palytoxins from the biological matrix.
-
Homogenization: The tissue sample (e.g., mussel meat, fish fillet) is homogenized to increase the surface area for solvent extraction.
-
Solvent Extraction: Due to this compound's dual hydrophilic and lipophilic nature, aqueous alcohol solutions are commonly used.[1] A mixture of 80% methanol (B129727) in water (MeOH/H2O 8:2) has been shown to provide good results in terms of accuracy for various seafood matrices.[14]
-
Procedure:
-
Weigh a known amount of homogenized tissue.
-
Add a specific volume of extraction solvent (e.g., MeOH/H2O 8:2).
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to pellet the solid tissue debris.
-
Collect the supernatant containing the toxin extract for further purification or direct analysis.
-
Sample Clean-up (Purification)
Crude extracts often contain matrix components that can interfere with analysis. Solid-Phase Extraction (SPE) is a common clean-up technique.
-
Principle: SPE separates compounds based on their physical and chemical properties as they pass through a solid sorbent cartridge.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase separation).
-
Load the crude toxin extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the palytoxins with a stronger solvent (e.g., higher percentage of organic solvent).
-
The resulting eluate is a cleaner, more concentrated sample ready for analysis.
-
Analytical Methods
Several methods are used for the detection and quantification of palytoxins, each with its own advantages and limitations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for confirmation and quantification due to its high sensitivity and selectivity.[14][15] It can distinguish between different this compound analogues.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires derivatization of the toxin to make it fluorescent but can be a cost-effective and simple alternative for quantification.[17]
-
Cell-Based Assays: These functional assays measure the biological activity of the toxin. Examples include cytotoxicity assays (measuring cell death) and haemolytic assays (measuring the lysis of red blood cells).[7] They are useful for screening large numbers of samples but may lack specificity and can be affected by matrix interference.[7] Positive results from these assays typically require confirmation by chemical methods.[16]
Table 3: Comparison of Analytical Methods for this compound Detection
| Method | Principle | Advantages | Disadvantages | Limit of Quantification (LOQ) | Reference(s) |
|---|---|---|---|---|---|
| LC-MS/MS | Chemical; Mass-based detection | High specificity & sensitivity, structural info | High cost, requires standards | 15 - 500 µg/kg (matrix dependent) | [14][18] |
| HPLC-FLD | Chemical; Fluorescence detection | Lower cost, simple | Requires derivatization, less specific | Information in shellfish tissue unavailable | [17] |
| Cytotoxicity Assay | Functional; Cell viability | High sensitivity, measures bioactivity | Matrix effects, less specific | 50 µg/kg (mussels) | [7] |
| Haemolytic Assay | Functional; Red blood cell lysis | Rapid screening | Significant matrix effects, low recovery | 640 µg/kg (mussels, due to interference) | [7] |
| Cell-based ELISA | Immunological; Antibody binding | High sensitivity & specificity | Requires specific antibodies | 9.1 µg/kg (mussels) |[19] |
Implications for Research and Drug Development
The unique and potent mechanism of action of this compound makes it a valuable tool for biomedical research. It is used to study the structure and function of the Na+/K+-ATPase pump.[8] Furthermore, the extreme cytotoxicity of this compound has led to investigations into its potential as an anticancer agent, although its high systemic toxicity remains a major challenge. The study of this compound bioaccumulation is also crucial for developing effective monitoring programs to ensure seafood safety and for understanding the ecological impacts of harmful algal blooms.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. History and Toxinology of Palytoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trophic transfer of paralytic shellfish toxin (PST): Physiological and reproductive effects in the carnivorous gastropod Acanthina monodon (Pallas, 1774) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. mdpi.com [mdpi.com]
- 13. Case definitions for human poisonings postulated to palytoxins exposure. | Semantic Scholar [semanticscholar.org]
- 14. This compound in seafood by liquid chromatography tandem mass spectrometry: investigation of extraction efficiency and matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Palytoxins Oxidation Products in Seafood Using Solid Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound: A new marine toxin from a coelenterate [digital.csic.es]
- 18. Liquid chromatography-high-resolution mass spectrometry for palytoxins in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Occurrence of this compound-group toxins in seafood and future strategies to complement the present state of the art [ouci.dntb.gov.ua]
Palytoxin: A Comprehensive Toxicological Profile and Analysis of Lethal Dosen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palytoxin (PLTX) stands as one of the most potent non-protein marine toxins discovered, presenting a significant toxicological threat.[1] Its intricate structure and unique mechanism of action, primarily targeting the ubiquitous Na+/K+-ATPase, result in a cascade of cellular and systemic effects, leading to severe and often fatal outcomes. This technical guide provides an in-depth examination of the toxicological profile of this compound, with a detailed summary of its LD50 values across various species and routes of administration. Furthermore, it outlines the detailed experimental methodologies for key toxicity assessments and visualizes the critical signaling pathways initiated by this compound through Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.
Mechanism of Action: Transformation of a Vital Pump into a Lethal Pore
The primary molecular target of this compound is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) ions across the cell membrane of all animal cells.[2][3] In its normal physiological function, the Na+/K+-ATPase actively transports three Na⁺ ions out of the cell and two K⁺ ions into the cell, a process coupled with the hydrolysis of one molecule of ATP.[1]
This compound binds with exceptionally high affinity to the extracellular side of the Na+/K+-ATPase.[3][4] This binding event induces a profound conformational change in the enzyme, effectively converting the ion pump into a non-selective cation channel.[1][3] This transformation allows for the passive and uncontrolled flow of Na⁺ and K⁺ ions down their respective concentration gradients, leading to a rapid influx of Na⁺ and efflux of K⁺.[1] The dissipation of these critical ion gradients disrupts the cellular membrane potential, triggering a cascade of downstream pathological events.[5]
Signaling Pathway of this compound's Action
The initial interaction of this compound with the Na+/K+-ATPase triggers a series of downstream signaling events, contributing to its profound toxicity. The massive influx of sodium ions leads to membrane depolarization, which in turn activates voltage-gated calcium channels, causing a surge in intracellular calcium concentration.[1] This calcium overload, coupled with the direct effects of ion imbalance, activates various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[6]
References
- 1. Mitogen-activated protein kinases regulate this compound-induced calcium influx and cytotoxicity in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of protein kinase signaling cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effect of this compound on the calcium current and the mechanical activity of frog heart muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Palytoxin: A Comprehensive Technical Guide on its Role as a Chemical Defense Mechanism in Corals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palytoxin (PLTX), a complex polyether, stands as one of the most potent non-protein marine toxins discovered.[1] Originally isolated from zoanthids of the genus Palythoa, its profound cytotoxicity is a cornerstone of the coral's chemical defense arsenal.[1] This technical guide provides an in-depth exploration of this compound, focusing on its mechanism of action, ecological significance, and the experimental methodologies used in its study. Quantitative data on its biological activity are presented, alongside detailed protocols for its extraction, purification, and assessment. Furthermore, this document illustrates the intricate signaling pathways activated by this compound, offering insights for researchers in toxicology, pharmacology, and drug development.
Introduction
This compound and its analogues are naturally synthesized by a variety of marine organisms, including Palythoa zoanthids, Ostreopsis dinoflagellates, and Trichodesmium cyanobacteria.[2] Its primary ecological role is believed to be as a chemical defense mechanism, deterring predators and inhibiting the growth of competing organisms.[3] The extreme toxicity of this compound, with LD50 values in the nanogram per kilogram range, underscores its efficacy as a defensive compound.[4] This potency, however, also presents significant risks to human health through various exposure routes, including ingestion, inhalation, and dermal contact.[5] For the scientific community, this compound serves as a powerful molecular tool to investigate fundamental cellular processes, and its unique properties are a subject of interest for potential therapeutic applications.
Biosynthesis and Ecological Distribution
The complete biosynthetic pathway of this compound remains to be fully elucidated.[6] Current evidence suggests a complex interplay between the coral host and its symbiotic microorganisms. The leading hypothesis posits that symbiotic dinoflagellates of the family Symbiodiniaceae (formerly clade C), residing within the coral's tissues, are the primary producers of this compound.[6][7] This is supported by structural similarities between this compound and other polyketide compounds known to be synthesized by dinoflagellates.[8] However, some studies have failed to detect this compound production in isolated Symbiodinium cultures, suggesting that the coral host may play a crucial role in inducing or modifying the toxin's synthesis.[9][10] Furthermore, the presence of this compound-like hemolytic activity in bacteria isolated from Palythoa suggests that symbiotic bacteria may also contribute to its production.[3]
The concentration of this compound varies significantly among different zoanthid species and even within the same species collected from different locations. This variability is likely influenced by a combination of genetic factors and environmental conditions.
Quantitative Data
The biological activity of this compound is characterized by its extreme potency. The following tables summarize key quantitative data from the literature.
Table 1: this compound Concentration in Various Palythoa Species
| Palythoa Species | Concentration (mg/g wet weight) | Reference |
| Palythoa sp. (undescribed) | 2.22 ± 0.41 | [11] |
| Palythoa heliodiscus | > 2 | [6] |
| Palythoa aff. clavata | > 2 | [6] |
| Palythoa sp. (from aquarium) | 0.5 - 3.5 | [4] |
| Palythoa tuberculosa | 0.00012 - 0.000945 | [12] |
| Palythoa cf. toxica | 0.0934 | [13] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound on Various Cell Lines
| Cell Line | Assay | Exposure Time (h) | IC50 | Reference |
| Neuro2a (mouse neuroblastoma) | MTT | 24 | ~0.4 - 18 ng/mL | [3] |
| EGC (enteric glial cells) | MTT | 24 | ~0.4 - 18 ng/mL | [3] |
| A549 (human lung carcinoma) | MTT | 24 | ~0.4 - 18 ng/mL | [3] |
| HaCaT (human keratinocytes) | MTT | 24 | 7.71 ng/mL | [3] |
| HaCaT (human keratinocytes) | CCK-8 | 24 | 34.8 ng/mL | [3] |
| Caco-2 (human colorectal adenocarcinoma) | MTT | 24 | 6.7 ng/mL | [14] |
| Various Cancer Cell Lines (murine and human) | MTT | 72 | 0.54 ± 0.05 x 10⁻¹² M | [11] |
| NHDF (normal human dermal fibroblast) | MTT | 72 | > 1 x 10⁻⁶ M | [11] |
| Leukemia Cell Lines (K562, Jurkat, U937) | Trypan Blue | 2, 4, 6, 8 | pM range | [15] |
Mechanism of Action and Signaling Pathways
This compound's primary molecular target is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining ion gradients in all animal cells.[16] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+ ions.[16] This disruption of the cellular ion homeostasis is the initial trigger for a cascade of downstream signaling events.
The influx of Na+ leads to membrane depolarization, which in turn activates voltage-gated Ca2+ channels, causing a significant increase in intracellular Ca2+ concentration. The altered intracellular ion concentrations and resulting osmotic stress activate several stress-responsive mitogen-activated protein kinase (MAPK) pathways.
This compound has been shown to activate the following MAPK cascades:
-
c-Jun N-terminal Kinase (JNK) and p38 MAPK: These are typically activated by cellular stress. This compound-induced osmotic stress leads to the activation of upstream kinases, such as SEK1 (MKK4), MKK3, and MKK6, which in turn phosphorylate and activate JNK and p38.[17][18]
-
Extracellular signal-regulated kinase 5 (ERK5): this compound also stimulates the activation of ERK5, another member of the MAPK family.[19]
-
Extracellular signal-regulated kinase 1/2 (ERK1/2): Interestingly, in some cell types, this compound can lead to the activation of ERK1/2 not by activating its upstream kinases, but by down-modulating the activity of an ERK1/2 phosphatase, MKP-3.[17]
The activation of these MAPK pathways ultimately leads to the regulation of gene expression, including the upregulation of genes involved in inflammation and apoptosis, such as c-Fos and matrix metalloproteinases (MMPs).[20][21]
Experimental Protocols
Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of this compound from Palythoa spp. This protocol is a composite of methodologies described in the literature and may require optimization depending on the specific coral species and available equipment.[22][23][24][25]
Protocol Steps:
-
Harvesting: Carefully harvest Palythoa polyps from their substrate.
-
Extraction: Homogenize the fresh or frozen polyps in a polar solvent such as methanol or ethanol. The mixture is typically stirred for several hours to ensure complete extraction.
-
Centrifugation: Centrifuge the homogenate to pellet the coral tissue and other insoluble debris.
-
Solvent Partitioning:
-
The supernatant is subjected to a liquid-liquid partition with a non-polar solvent like hexane to remove lipids.
-
The resulting aqueous/methanolic layer is then partitioned against a more polar solvent, such as n-butanol. This compound will preferentially move into the butanol phase.
-
-
Evaporation: The butanol fraction is collected and evaporated to dryness under reduced pressure.
-
Purification: The crude extract is redissolved in a suitable solvent (e.g., a mixture of water and methanol) and subjected to one or more rounds of high-performance liquid chromatography (HPLC) for purification. A C18 reverse-phase column with a water/acetonitrile gradient is commonly used.
-
Analysis: The purity of the isolated this compound is confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Hemolysis Assay
The hemolytic activity of this compound is a widely used functional assay. The following protocol is adapted from Malagoli (2007).[26][27][28][29][30]
Materials:
-
Fresh human or murine red blood cells (RBCs)
-
Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0
-
This compound standard or sample
-
Ouabain (B1677812) (as an inhibitor for specificity control)
-
0.1% (v/v) Tween 20 (for 100% lysis control)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension:
-
Wash fresh RBCs three times with D-PBS by centrifugation.
-
Resuspend the RBC pellet to the desired final concentration in D-PBS (e.g., a 1:24 dilution of a 1:9 packed cells to saline solution).
-
-
Assay Setup:
-
For specificity control, pre-incubate a set of RBC suspensions with ouabain (e.g., 100 µM) for 30 minutes at 37°C.
-
Add serial dilutions of the this compound standard or sample to the RBC suspensions.
-
Prepare a positive control for 100% hemolysis by adding 0.1% Tween 20 to an RBC suspension.
-
Prepare a negative control with only the RBC suspension in D-PBS to measure spontaneous hemolysis.
-
-
Incubation: Incubate all samples at 37°C for a defined period (e.g., 4-6 hours).
-
Centrifugation: Centrifuge the tubes/plates to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new plate or cuvettes and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 415 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the 100% lysis control after subtracting the spontaneous hemolysis of the negative control.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of cytotoxic compounds.[3][14]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Conclusion
This compound is a remarkable natural product that plays a critical role in the chemical defense of Palythoa corals. Its extreme potency and specific mode of action on the Na+/K+-ATPase make it a valuable tool for studying fundamental cellular processes. The intricate signaling pathways activated by this compound, particularly the MAPK cascades, offer a window into the cellular stress response and its consequences. The detailed methodologies provided in this guide are intended to facilitate further research into this fascinating molecule. A deeper understanding of this compound's biology and pharmacology will not only enhance our knowledge of coral reef ecology but may also pave the way for the development of novel therapeutic agents. As research in this area continues, it is crucial to adhere to strict safety protocols due to the extreme toxicity of this compound.
References
- 1. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History and Toxinology of Palytoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Found in Palythoa sp. Zoanthids (Anthozoa, Hexacorallia) Sold in the Home Aquarium Trade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. coralmorphologic.com [coralmorphologic.com]
- 7. WO2015090591A1 - Palytoxyn, its medical use and process for its isolation - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. "Isolation of marine metabolites from Symbiodinium species of dinoflage" by Katherine Evelyn Drainville-Higgins [digitalcommons.uri.edu]
- 10. Coral Morphologic » this compound [coralmorphologic.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. arts.units.it [arts.units.it]
- 14. preprints.org [preprints.org]
- 15. Marine Polyether Phycotoxin this compound Induces Apoptotic Cell Death via Mcl-1 and Bcl-2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of protein kinase signaling cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-type-specific activation of p38 protein kinase cascades by the novel tumor promoter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extracellular signal regulated kinase 5 mediates signals triggered by the novel tumor promoter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitogen-activated protein kinases regulate this compound-induced calcium influx and cytotoxicity in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extracellular Signal-Regulated Kinase Transmits this compound-Stimulated Signals Leading to Altered Gene Expression in Mouse Keratinocytes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. EP2886641A1 - Method for obtaining this compound from palythoa aff. clavata, and specific uses of this compound - Google Patents [patents.google.com]
- 23. This compound: A new marine toxin from a coelenterate [digital.csic.es]
- 24. osti.gov [osti.gov]
- 25. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A full-length protocol to test hemolytic activity of this compound on human erythrocytes | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. isj.unimore.it [isj.unimore.it]
- 29. A rapid and sensitive hemolysis neutralization assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. isj.unimore.it [isj.unimore.it]
Methodological & Application
Application Notes and Protocols for Palytoxin In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PLTX) is one of the most potent non-polymeric marine toxins known, originally isolated from zoanthids of the genus Palythoa. Its extreme toxicity presents a significant concern for human health, and its unique mechanism of action makes it a valuable tool in pharmacological research. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common and reliable methods: the MTT assay, the LDH assay, and the Hemolysis assay.
This compound's primary molecular target is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+ ions.[1][2] This disruption of the electrochemical gradient triggers a cascade of downstream events, including membrane depolarization, intracellular calcium overload, mitochondrial damage, and ultimately, cell death through necrosis or apoptosis.[1][3]
Understanding the cytotoxic effects of this compound is crucial for toxicology studies, the development of potential therapeutics for this compound poisoning, and for utilizing this compound as a research tool to study ion transport and cell death mechanisms.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by binding to the Na+/K+-ATPase pump on the cell membrane. This binding event transforms the pump into a leaky channel, permitting the passive flow of sodium and potassium ions down their concentration gradients. The subsequent influx of Na+ and efflux of K+ leads to membrane depolarization. This depolarization can activate voltage-gated calcium channels, causing a significant increase in intracellular calcium concentration. The ionic imbalance and calcium overload disrupt numerous cellular processes, leading to mitochondrial dysfunction, activation of stress response proteins, and the induction of either apoptotic or necrotic cell death pathways.[1][3][4]
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of this compound in various in vitro models. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, exposure time, and assay method used.
| Cell Line | Assay Type | Exposure Time | IC50 / EC50 | Reference |
| Caco-2 | CyQuant proliferation assay | 24 h | 1 nM | [1] |
| Caco-2 | AlamarBlue assay | 24 h | > 0.135 nM | [1] |
| HaCaT | Not specified | 24 h | ~10 ng/mL | [1] |
| U937 | Not specified | Not specified | pM range | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well cell culture plates
-
Cell culture medium (serum-free for the MTT incubation step is recommended)
-
This compound stock solution
-
Microplate reader (absorbance at 570-590 nm)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 590 nm within 1 hour using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank (medium only) from all other values. Calculate cell viability as a percentage of the vehicle-treated control.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is a reliable indicator of cell membrane integrity.
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix, stop solution, and lysis buffer)
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
Microplate reader (absorbance at 490 nm)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[5] Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix to each well containing the supernatant according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
-
Hemolysis Assay
The hemolysis assay measures the ability of a substance to lyse red blood cells (erythrocytes), resulting in the release of hemoglobin. This compound's interaction with the Na+/K+-ATPase on erythrocyte membranes leads to delayed hemolysis.
-
Fresh human or animal (e.g., murine) blood with anticoagulant (e.g., EDTA)
-
Phosphate Buffered Saline (PBS) or 0.9% NaCl solution
-
This compound stock solution
-
Ouabain (B1677812) solution (as an inhibitor)
-
Microcentrifuge tubes or 96-well round-bottom plates
-
Spectrophotometer or microplate reader (absorbance at 540 nm)
-
Erythrocyte Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150 x g) for 5 minutes.[6]
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cell pellet three times with PBS or saline solution, centrifuging and discarding the supernatant after each wash.
-
Prepare a final erythrocyte suspension (e.g., 1-2% v/v) in the appropriate buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, add the erythrocyte suspension.
-
Add serial dilutions of this compound.
-
To confirm the specificity of this compound-induced hemolysis, include a set of samples pre-incubated with ouabain (e.g., 100 µM) before the addition of this compound.[7]
-
Include a negative control (erythrocytes in buffer only) and a positive control for 100% hemolysis (erythrocytes in distilled water or a lysis buffer).
-
-
Incubation: Incubate the samples at 37°C for a specified period (e.g., 4-24 hours).[6]
-
Pellet Erythrocytes: Centrifuge the tubes or plate to pellet the intact erythrocytes.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new tube or a flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm.
-
Data Analysis:
-
Subtract the absorbance of the negative control from all readings.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = (Sample Absorbance / 100% Hemolysis Absorbance) * 100
-
This compound-Induced Apoptotic Signaling Pathway
This compound can induce apoptosis in a caspase-dependent manner at picomolar concentrations.[3] The process involves the activation of both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7). Additionally, this compound has been shown to downregulate the anti-apoptotic proteins Mcl-1 and Bcl-2. The pathway is also associated with the phosphorylation of heat shock protein 27 (hsp27) and the oxidation of DJ-1/PARK7.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Marine Polyether Phycotoxin this compound Induces Apoptotic Cell Death via Mcl-1 and Bcl-2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxic pathway triggered by this compound involves a change in the cellular pool of stress response proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. isj.unimore.it [isj.unimore.it]
- 7. researchgate.net [researchgate.net]
Application Notes: Hemolytic Assay for the Measurement of Palytoxin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PTX) is one of the most potent non-protein marine toxins known.[1][2][3] Originally isolated from zoanthids of the genus Palythoa, it and its analogs have since been identified in various marine organisms, including dinoflagellates of the genus Ostreopsis and cyanobacteria.[4][5] The toxin can accumulate in the marine food web, posing a significant threat to human health through the consumption of contaminated seafood.[2][4][5] Due to its extreme toxicity, sensitive and reliable methods for the detection and quantification of this compound are crucial. The hemolytic assay is a widely used functional method for determining the biological activity of this compound.[6][7][8][9]
Principle of the Assay
The hemolytic assay for this compound activity is based on its ability to induce a delayed lysis of red blood cells (erythrocytes).[2][4] Although not a direct hemolysin, PTX binds with very high affinity to the Na+/K+-ATPase, a transmembrane protein found on the surface of all vertebrate cells.[1][10][11][12] This binding event transforms the ion pump into a non-selective cation channel or pore.[1][4][11][13][14] The subsequent free diffusion of ions, particularly the influx of Na+ and efflux of K+, disrupts the osmotic balance of the erythrocyte, leading to cell swelling and eventual lysis, with the release of hemoglobin.[1][4][15]
The amount of hemoglobin released into the supernatant is directly proportional to the hemolytic activity of the this compound and can be quantified spectrophotometrically.[16][17] A key feature of this assay is its specificity, which can be confirmed by the inhibition of hemolysis in the presence of ouabain (B1677812), a cardiac glycoside that also binds to the Na+/K+-ATPase and competitively inhibits the action of this compound.[2][10][15]
Applications
-
Screening and Quantification: The hemolytic assay serves as a sensitive tool for detecting and quantifying this compound and its analogs in various samples, including seafood extracts and dinoflagellate cultures.[6][9]
-
Toxicity Assessment: It is employed in toxicological studies to assess the cytotoxic potential of new chemical entities or environmental samples.
-
Mechanism of Action Studies: The assay is valuable for investigating the structure-activity relationships of different this compound analogs and for studying the effects of potential inhibitors.
-
Drug Development: In the context of drug development, this assay can be used to evaluate the potential hemolytic side effects of novel therapeutic agents that may interact with cell membranes or ion channels.[16]
Quantitative Data Summary
The following tables summarize key quantitative parameters often encountered in hemolytic assays for this compound activity.
Table 1: Typical this compound Concentrations and Incubation Parameters
| Parameter | Value | Species | Reference |
| PTX Concentration Range | 10⁻³ to 10³ ng/mL | Human | [2] |
| Incubation Time | 4, 6, 8, 24 hours | Human | [2][6] |
| Incubation Temperature | 37 °C | Human, Murine | [2][18] |
| Ouabain Concentration | 100 µM | Human | [2][6] |
Table 2: Spectrophotometric Wavelengths for Hemoglobin Detection
| Wavelength | Erythrocyte Source | Reference |
| 405 nm | Human | [2][6] |
| 414 nm | Rat | [19] |
| 415 nm | Human | [16] |
| 540 nm | Murine, Bovine | [6][20] |
| 545 nm | Human | [21] |
Table 3: Definition of Hemolytic Unit (HU)
| Definition | Erythrocyte Source | Reference |
| Amount of material causing 50% hemolysis in 4 hours | Human | [2][6] |
| 0.4 µg of this compound | Human | [2][6] |
Experimental Protocols
Protocol 1: Preparation of Washed Red Blood Cells (RBCs)
This protocol describes the preparation of a washed erythrocyte suspension, a critical first step for a reproducible hemolytic assay.
Materials:
-
Fresh whole blood from a healthy donor (human or other species) collected in tubes containing an anticoagulant (e.g., EDTA).
-
Phosphate Buffered Saline (PBS), pH 7.4, cold.
-
Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0.[2]
-
Refrigerated centrifuge.
-
Sterile centrifuge tubes.
Procedure:
-
Collect fresh blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 500-1000 x g for 10 minutes at 4°C.[17][21]
-
Carefully aspirate and discard the supernatant, which contains the plasma and the buffy coat (white blood cells and platelets).[17]
-
Resuspend the erythrocyte pellet in 5-10 mL of cold PBS.
-
Wash the RBCs by centrifuging at 500-1000 x g for 5-10 minutes at 4°C.[17][21]
-
Repeat the washing step (resuspension and centrifugation) at least three times, or until the supernatant is clear.[17]
-
After the final wash, resuspend the packed RBCs in D-PBS to the desired final concentration (e.g., a 0.25% to 2% v/v suspension).[17][21]
Protocol 2: Hemolytic Assay for this compound Activity
This protocol provides a step-by-step method for measuring this compound-induced hemolysis.
Materials:
-
Washed RBC suspension (from Protocol 1).
-
This compound standard solutions of known concentrations.
-
Test samples containing unknown concentrations of this compound.
-
Positive control: 0.1% Triton X-100 or another suitable lytic agent.[21]
-
Negative control: D-PBS.
-
96-well microtiter plates (round-bottom for incubation, flat-bottom for reading).[18][19]
-
Incubator (37°C).
-
Microplate centrifuge.
-
Spectrophotometer (plate reader).
Procedure:
-
Assay Setup:
-
In a round-bottom 96-well plate, add solutions to triplicate wells:
-
Test Wells: 100 µL of various dilutions of the test sample or this compound standard.
-
Specificity Control: 100 µL of test sample/standard pre-incubated with ouabain (e.g., for 30 minutes at 37°C).[2]
-
Negative Control (0% Lysis): 100 µL of D-PBS.[17]
-
Positive Control (100% Lysis): 100 µL of 0.1% Triton X-100.[17][21]
-
-
-
Add 100 µL of the washed RBC suspension to each well.[17]
-
Incubation:
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate at 900-1000 x g for 10 minutes to pellet the intact erythrocytes.[6][17][19]
-
Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate, being careful not to disturb the cell pellet.[17][21]
-
Measure the absorbance of the supernatant at an appropriate wavelength for hemoglobin (e.g., 405 nm, 414 nm, or 540 nm) using a microplate reader.[2][6][19][20]
-
-
Data Analysis:
Visualizations
This compound-Induced Hemolysis Signaling Pathway
Caption: this compound binds to Na+/K+-ATPase, forming a pore and causing hemolysis.
Experimental Workflow for Hemolytic Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. isj.unimore.it [isj.unimore.it]
- 3. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. researchgate.net [researchgate.net]
- 7. A full-length protocol to test hemolytic activity of this compound on human erythrocytes | Semantic Scholar [semanticscholar.org]
- 8. A full-length protocol to test hemolytic activity of this compound on human erythrocytes [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of (Na+ + K+)-ATPase in binding and actions of this compound on human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound binds to and inhibits kidney and erythrocyte Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. haemoscan.com [haemoscan.com]
- 17. benchchem.com [benchchem.com]
- 18. A rapid and sensitive hemolysis neutralization assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. Measuring haemolysis in cattle serum by direct UV–VIS and RGB digital image-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human erythrocyte hemolysis assay [bio-protocol.org]
Application Notes and Protocols: Utilizing Neuro-2a Cells for Palytoxin Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PLTX), a potent marine toxin produced by organisms of the Ostreopsis genus, poses a significant threat to human health through seafood consumption and environmental exposure.[1] Its primary molecular target is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[2][3] this compound binds to the Na+/K+-ATPase and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+ ions.[2][4] This disruption of the electrochemical gradient triggers a cascade of downstream events, including membrane depolarization, intracellular calcium overload, and activation of various signaling pathways, ultimately culminating in cell death.[5][6][7]
The mouse neuroblastoma cell line, Neuro-2a, has emerged as a valuable in vitro model for studying the neurotoxic effects of this compound.[1][3][8] These cells are highly sensitive to the toxin, exhibiting cytotoxic responses at picomolar concentrations.[8][9] Their neuronal characteristics make them particularly relevant for investigating the mechanisms underlying this compound-induced neurotoxicity. This document provides detailed application notes and protocols for utilizing Neuro-2a cells in this compound neurotoxicity research.
Mechanism of this compound Action
This compound exerts its potent neurotoxic effects by targeting the Na+/K+-ATPase. The binding of this compound transforms this ion pump into an open, non-selective cation channel.[2][4] This leads to a dissipation of the transmembrane ion gradients, causing a sustained membrane depolarization. The depolarization, in turn, activates voltage-gated Ca2+ channels, leading to a massive influx of extracellular calcium and a significant increase in the intracellular calcium concentration ([Ca2+]i).[5][6] This calcium overload is a critical event that triggers downstream signaling pathways, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38.[5] The sustained cellular stress and ionic imbalance also lead to the generation of Reactive Oxygen Species (ROS), contributing to oxidative damage and ultimately, necrotic or apoptotic cell death.[10]
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on the effects of this compound on Neuro-2a cells.
Table 1: Cytotoxicity of this compound in Neuro-2a Cells (MTT Assay)
| Treatment Condition | Exposure Time (hours) | EC50 | Reference |
| This compound | 19 | 42.9 ± 3.8 pM | [4][9] |
| This compound + 500 µM Ouabain (simultaneous) | 19 | 6.3 ± 4.7 pM | [4][9] |
| This compound (2-hour pre-incubation with Ouabain) | 19 | 290.7 ± 50.2 pM | [4][9] |
| This compound | 24 | ~0.456 ng/mL (~170 pM) | [8] |
| Ovatoxin-a | 24 | ~2.5 ng/mL | [8] |
| Ovatoxin-d | 24 | ~2.5 ng/mL | [8] |
| This compound + Ouabain and Veratridine | 24 | 0.04 nM (0.11 ng/mL) | [4] |
Table 2: Other Neurotoxic Effects of this compound in Neuro-2a Cells
| Endpoint | This compound Concentration | Observation | Reference |
| Gene Expression | 1 pM | Upregulation of genes involved in cell survival, neuronal development, and apoptosis. | [5] |
| Intracellular Ca2+ | 10 nM | Large increase in cytosolic calcium concentration. | [6][11] |
| MAPK Activation | Concentration-dependent | Increased phosphorylation of ERK. | [5] |
Experimental Protocols
The following section provides detailed protocols for key experiments to assess this compound-induced neurotoxicity in Neuro-2a cells.
Cell Culture and Maintenance of Neuro-2a Cells
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Culture: Culture Neuro-2a cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach the cells using a brief incubation with 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a ratio of 1:5 to 1:10.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed Neuro-2a cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound). Incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the EC50 value.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Intracellular Calcium Imaging using Fura-2 AM
This method allows for the ratiometric measurement of intracellular calcium concentrations.
-
Cell Seeding: Seed Neuro-2a cells on glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS). Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 30 minutes at room temperature.
-
Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
This compound Application: Perfuse the cells with HBSS and establish a baseline fluorescence. Apply this compound at the desired concentration (e.g., 10 nM) and record the changes in fluorescence.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium.[2]
Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed Neuro-2a cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight. Treat the cells with this compound for the desired duration.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.[10]
Western Blot Analysis of MAPK Activation
This technique is used to detect the phosphorylation and thus activation of MAPK signaling proteins.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 (e.g., rabbit anti-phospho-ERK1/2, 1:1000 dilution).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective MAPKs and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.[12][13][14][15][16]
Conclusion
Neuro-2a cells provide a robust and sensitive in vitro system for investigating the neurotoxic mechanisms of this compound. The protocols outlined in these application notes offer a comprehensive framework for assessing various aspects of this compound-induced cellular dysfunction, from initial cytotoxicity to the intricate signaling pathways involved. By employing these standardized methods, researchers can gain valuable insights into the pathophysiology of this compound exposure and contribute to the development of potential therapeutic interventions.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Suitability of the Neuro-2a cell line for the detection of this compound and analogues (neurotoxic phycotoxins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitogen-activated protein kinases regulate this compound-induced calcium influx and cytotoxicity in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinases regulate this compound-induced calcium influx and cytotoxicity in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular calcium and neurotoxic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of new functional endpoints in neuro-2a cells for the detection of the marine biotoxins saxitoxin, this compound and tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Obligatory Activation of SRC and JNK by GDNF for Survival and Axonal Outgrowth of Postnatal Intestinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Caco-2 Cell Monolayer Assay for Palytoxin Intestinal Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PLTX), one of the most potent marine toxins known, poses a significant risk to human health through the consumption of contaminated seafood.[1][2] Despite its high parenteral toxicity, the oral toxicity of this compound is considerably lower.[1][2] Understanding the intestinal transport and barrier integrity effects of this compound is crucial for risk assessment and the development of potential therapeutics. The Caco-2 cell monolayer assay is a well-established and widely accepted in vitro model that simulates the human intestinal barrier.[1][2] This document provides detailed application notes and protocols for utilizing the Caco-2 assay to evaluate the intestinal transport of this compound.
This compound's primary mechanism of action involves its high-affinity binding to the Na+/K+-ATPase, an essential ion pump in all animal cells.[3][4][5] This interaction converts the pump into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+, thereby disrupting the cellular ion homeostasis and leading to cell death.[5][6][7] In the context of the intestinal barrier, this disruption of cellular function can compromise the integrity of the epithelial monolayer.
Data Presentation
Table 1: Effect of this compound on Caco-2 Cell Monolayer Integrity (TEER)
| This compound Concentration (nM) | Incubation Time (hours) | TEER (% of Control) | Reference |
| 0.0135 | 2, 10 | No significant change | [8] |
| 0.135 | 2, 10 | No significant change | [8] |
| 1.35 | 2 | Slight decrease | [8] |
| 1.35 | 10 | More noticeable decrease | [8] |
| 13.5 | 2, 10 | Significant decrease | [8] |
Note: Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the cell monolayer. A decrease in TEER indicates a loss of barrier function.[9]
Table 2: Cytotoxicity of this compound on Differentiated Caco-2 Cells
| Assay | Incubation Time (hours) | IC50 (nM) | Reference |
| AlamarBlue (Cell Viability) | 3 | > 13.5 | [10] |
| AlamarBlue (Cell Viability) | 6 | ~13.5 | [10] |
| AlamarBlue (Cell Viability) | 10 | ~1.35 | [10] |
| AlamarBlue (Cell Viability) | 24 | ~0.135 | [10] |
| CyQuant (Cell Proliferation) | 24 | 1 | [3] |
Note: IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
Caco-2 Cell Culture and Differentiation
This protocol is based on methodologies established for creating a differentiated monolayer of Caco-2 cells that mimics the intestinal epithelium.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
0.25% Trypsin-EDTA
-
Transwell® inserts (0.4 µm pore size, polyethylene (B3416737) terephthalate (B1205515) membrane)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Maintain Caco-2 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[11] Neutralize trypsin with complete medium and centrifuge.
-
Seeding on Transwells: Resuspend the cell pellet and seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 1.2 x 10^5 cells/mL.[12] Add fresh medium to the basolateral side.
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer.[12] Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Check: Before commencing the this compound transport assay, confirm the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM™ voltohmmeter. Monolayers are typically ready for experiments when TEER values are stable and reach >250 Ω·cm².
This compound Treatment and TEER Measurement
This protocol details the procedure for treating the Caco-2 monolayers with this compound and assessing the impact on barrier integrity.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
This compound standard
-
Serum-free DMEM
-
EVOM™ voltohmmeter with STX2 electrodes
Procedure:
-
Prepare this compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol-water) and make serial dilutions in serum-free DMEM to the desired final concentrations (e.g., 0.0135, 0.135, 1.35, and 13.5 nM).
-
Baseline TEER Measurement: Before adding the toxin, carefully wash the monolayers with pre-warmed PBS and replace the medium with serum-free DMEM. Measure the initial TEER of each monolayer.
-
This compound Exposure: Add the prepared this compound solutions to the apical compartment of the Transwell® inserts. Use serum-free DMEM without this compound as a negative control.
-
Time-Course TEER Measurement: Measure the TEER at various time points (e.g., 2, 6, 10, and 24 hours) after the addition of this compound.[2][8]
-
Data Analysis: Normalize the TEER values by subtracting the resistance of a blank insert and multiplying by the surface area of the insert. Express the results as a percentage of the initial TEER value.
This compound Permeability Assay
This protocol is designed to quantify the amount of this compound that crosses the Caco-2 cell monolayer.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
This compound solutions
-
Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Monolayer Preparation: Wash the differentiated Caco-2 monolayers with pre-warmed HBSS.
-
This compound Application: Add the this compound solution of a known concentration to the apical (donor) compartment. Add fresh HBSS to the basolateral (receiver) compartment.
-
Sampling: At predetermined time points (e.g., 2, 4, 6, 24 hours), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Apparent Permeability (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the transport rate (amount of substance transported per unit time)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor compartment
Note: Studies have shown that this compound does not significantly pass through the Caco-2 monolayer, suggesting poor transport to the blood, which may explain its lower oral toxicity.[1][2]
-
Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound on Caco-2 cells.
Materials:
-
Differentiated Caco-2 cells in a 96-well plate
-
This compound solutions
-
Cell viability reagent (e.g., AlamarBlue, MTT, or CyQuant)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate and allow them to differentiate for 21 days.
-
This compound Treatment: Treat the cells with various concentrations of this compound for different durations (e.g., 3, 6, 10, and 24 hours).[10]
-
Incubation with Viability Reagent: After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value. Differentiated Caco-2 cells treated with PLTX show a time and dose-dependent decrease in cell viability.[10]
Visualization of Mechanisms and Workflows
References
- 1. The kinetic, mechanistic and cytomorphological effects of this compound in human intestinal cells (Caco-2) explain its lower-than-parenteral oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts on Na+,K+-ATPase but not non-gastric H+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for measuring transcytosis and recycling of IgG in intestinal epithelial Caco-2 cells and primary human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Palytoxin's Impact on HaCaT Keratinocytes: A Detailed Analysis of Cytotoxicity, Inflammatory Response, and Cellular Mechanisms
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palytoxin (PLTX), a potent marine toxin, poses a significant threat to human health, with cutaneous exposures being a common route of intoxication. The immortalized human keratinocyte cell line, HaCaT, serves as a crucial in vitro model for studying the dermatological effects of PLTX. This document provides a comprehensive overview of the known effects of this compound on HaCaT cells, including its profound cytotoxicity, the induction of a robust inflammatory response, and the underlying cellular and molecular mechanisms. Detailed protocols for key experimental procedures are provided to facilitate further research in this area.
Cytotoxic Effects of this compound on HaCaT Cells
This compound is extremely potent against HaCaT keratinocytes, with its cytotoxicity evident in the nanogram per milliliter range. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary depending on the assay used and the duration of exposure.
Table 1: Cytotoxicity of this compound and its Analogs on HaCaT Cells
| Compound | Exposure Time | Assay | IC50 / EC50 | Reference |
| This compound | 24 hours | MTT | 7.71 ng/mL | [1] |
| This compound | 24 hours | CCK-8 | 34.8 ng/mL | [1] |
| This compound | 4 hours | MTT | 72.4 ng/mL | [1] |
| This compound | 4 hours | MTT | 6.1 x 10⁻¹¹ M | [2] |
| This compound | 4 hours | SRB | 4.7 x 10⁻¹⁰ M | [2] |
| This compound | 4 hours | LDH Leakage | 1.8 x 10⁻⁸ M | [2] |
| Ovatoxin-a | 24 hours | MTT | ~10 ng/mL | [1] |
| Ovatoxin-d | 24 hours | MTT | ~3 ng/mL | [1] |
| 42S-hydroxy-50R-palytoxin | 4 hours | MTT | ~268 ng/mL | [1] |
| 42S-hydroxy-50S-palytoxin | 4 hours | MTT | ~2492 ng/mL | [1] |
Mechanisms of this compound-Induced Cell Death
This compound triggers multiple cell death pathways in HaCaT cells, with evidence supporting roles for necrosis, apoptosis, and ferroptosis.
Necrosis and Apoptosis
Studies have shown that this compound can induce necrotic cell death in HaCaT cells, characterized by propidium (B1200493) iodide uptake as early as one hour after exposure.[3] This necrotic effect is preceded by rapid mitochondrial damage.[3] While necrosis appears to be a primary mechanism, this compound also induces apoptosis. This is supported by the observed down-regulation of key components of the MAPK pathway, which is involved in cell proliferation and survival.[1]
Ferroptosis
Recent proteomic studies suggest that this compound may also induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[4] This is evidenced by the up-regulation of VDAC3, ACSL4, and NCOA4, proteins associated with the ferroptotic pathway.[4]
Inflammatory Response to this compound
HaCaT cells play an active role in the inflammatory response to this compound by releasing a variety of pro-inflammatory mediators.
Table 2: Inflammatory Mediators Released by HaCaT Cells Upon this compound Exposure
| Mediator | This compound Concentration | Exposure Time | Observation | Reference |
| IL-8 | ≥ 5 ng/mL | Not Specified | Significant increase in secretion | [1] |
| IL-6 | 10 pM (26.8 ng/mL) | Not Specified | Release of IL-6 | [1] |
| IL-8 | 10 pM (26.8 ng/mL) | Not Specified | Release of IL-8 | [1] |
| TNF-α | 10 pM (26.8 ng/mL) | Not Specified | Release of TNF-α | [1] |
| Histamine | 10 pM (26.8 ng/mL) | Not Specified | Release of Histamine | [1] |
| Prostaglandin-E₂ | 10 pM (26.8 ng/mL) | Not Specified | Release of Prostaglandin-E₂ | [1] |
| Conditioned Media | Not Specified | Not Specified | Increased migration of THP-1 monocytes and dendritic cells | [5] |
Signaling Pathways Affected by this compound
The primary molecular target of this compound is the Na+/K+-ATPase pump on the cell membrane.[6][7] Binding of this compound converts this pump into a non-selective cation channel, leading to a massive influx of Na+ ions and disruption of the cellular ion gradient.[6][7][8] This initial event triggers a cascade of downstream signaling pathways.
Caption: this compound signaling cascade in HaCaT cells.
Experimental Protocols
Caption: Experimental workflow for assessing this compound's effects.
HaCaT Cell Culture Protocol
This protocol outlines the standard procedure for culturing and maintaining the HaCaT keratinocyte cell line.
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (P/S)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution (0.25%)
-
T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
37°C, 5% CO₂ incubator
-
Centrifuge
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S.
-
Cell Seeding: Thaw a cryovial of HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Change: Change the culture medium every 2-3 days.
-
Subculturing (Splitting):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and plate into new flasks at the desired split ratio (e.g., 1:3 to 1:5).
-
This compound Treatment
Materials:
-
This compound stock solution (handle with extreme caution in a certified fume hood)
-
Complete HaCaT growth medium
-
Sterile microcentrifuge tubes
-
Multi-well cell culture plates (e.g., 96-well for cytotoxicity, 24-well for cytokine analysis, 6-well for flow cytometry)
Procedure:
-
Cell Seeding: Seed HaCaT cells in the appropriate multi-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
This compound Dilution: Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂.
MTT Assay for Cell Viability
Materials:
-
This compound-treated and control HaCaT cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
MTT Addition: Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Annexin V/PI Staining for Apoptosis and Necrosis
Materials:
-
This compound-treated and control HaCaT cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
ELISA for IL-6 and IL-8 Quantification
Materials:
-
Supernatants from this compound-treated and control HaCaT cells
-
Human IL-6 and IL-8 ELISA kits
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody specific for either IL-6 or IL-8 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 or IL-8 in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound exerts a complex and potent toxic effect on HaCaT keratinocytes, involving cytotoxicity, induction of multiple cell death pathways, and a significant pro-inflammatory response. The primary interaction with the Na+/K+-ATPase triggers a cascade of events that disrupt cellular homeostasis. The provided protocols offer a framework for researchers to investigate these effects further, contributing to a better understanding of this compound's dermatotoxicity and aiding in the development of potential therapeutic interventions. Extreme caution should be exercised when handling this compound due to its high toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the marine toxin this compound on human skin keratinocytes: role of ionic imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The marine toxin this compound induces necrotic death in HaCaT cells through a rapid mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Studies of the Mechanism of Cytotoxicity, Induced by this compound on HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-inflammatory effects of this compound: an in vitro study on human keratinocytes and inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Electrophysiological Studies of Palytoxin on Ion Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PTX) is one of the most potent non-peptide marine toxins known, originally isolated from zoanthids of the genus Palythoa.[1][2] Its extreme toxicity, with LD50 values in the nanogram per kilogram range, is a consequence of its unique and highly specific interaction with a fundamental cellular protein: the Na+/K+-ATPase.[1][3] Unlike typical ion channel blockers or openers, this compound exhibits a novel mechanism of action by converting the Na+/K+-ATPase ion pump into a non-selective cation channel.[1][4][5] This conversion leads to a catastrophic disruption of the electrochemical gradients essential for cell viability and function, resulting in a wide array of secondary pharmacological effects, including potent cardiovascular and neurological responses.[6][7]
This document provides detailed application notes on the electrophysiological effects of this compound and standardized protocols for its study using patch-clamp techniques. The information is intended to guide researchers in accurately characterizing the effects of PTX and understanding its complex downstream consequences on cellular electrophysiology.
Section 1: Primary Mechanism of Action - Conversion of the Na+/K+-ATPase
The primary and definitive molecular target of this compound is the Na+/K+-ATPase, an essential enzyme present in virtually all animal cells.[4][8] In its normal physiological cycle, the Na+/K+-ATPase actively transports three Na+ ions out of the cell and two K+ ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP.[9]
This compound binds with extremely high affinity to the pump, with a dissociation constant (KD) reported to be as low as 20 pM.[1] This binding event locks the pump in a conformation that opens a pore through its structure, effectively transforming the transporter into a non-selective cation channel.[1][9][10] This action eliminates the pump's normal function and allows for the passive diffusion of monovalent cations down their electrochemical gradients.[9][11] The result is a persistent influx of Na+ and an efflux of K+, leading to rapid membrane depolarization.[1][12] Cryo-electron microscopy studies have shown that PTX binds to the E2P state of the pump, occupying the Na+ exit pathway and preventing the closure of the extracellular gate, thereby creating a continuous channel.[4][13]
Section 2: Electrophysiological Properties of the PTX-Induced Channel
The channel formed by the PTX-modified Na+/K+-ATPase has distinct electrophysiological characteristics. It is a small conductance, non-selective cation channel that does not inactivate.[14][15] It allows the passage of Na+, K+, and even larger organic cations like N-methyl-D-glucamine, indicating a relatively large pore size of over 7.5 Å in diameter.[4] The gating of these channels can be modulated by the pump's physiological ligands; for instance, intracellular ATP promotes channel opening, while extracellular K+ promotes closing.[5][16]
| Parameter | Value | Cell Type / Model | Reference |
| Primary Target | Na+/K+-ATPase | Universal in animal cells | [3][4][8] |
| Binding Affinity (KD) | ~20 pM | N/A | [1] |
| Single-Channel Conductance | 9 - 25 pS | Excitable cells | [14] |
| 10 pS | In-vitro synthesized pump in planar lipid bilayer | [8] | |
| Ion Selectivity | Non-selective monovalent cation channel | Universal | [4][6][14] |
| Reversal Potential | ~5 mV | Cat atrial myocytes | [17] |
| Inhibitors | Ouabain (at high concentrations), K+ ions | Various | [14][16][18] |
Section 3: Downstream Electrophysiological Consequences
The primary action of this compound on the Na+/K+-ATPase initiates a cascade of secondary electrophysiological events driven by the collapse of the cellular ion gradients and membrane depolarization.
-
Membrane Depolarization : The constant inward leak of Na+ and outward leak of K+ through the PTX-induced channel causes a rapid and sustained depolarization of the cell membrane.[1][17] This depolarization is insensitive to tetrodotoxin (B1210768) (TTX), confirming it is not mediated by voltage-gated sodium channels.[15]
-
Activation of Voltage-Gated Ca2+ Channels (VGCCs) : The significant membrane depolarization is sufficient to activate L-type and other voltage-gated calcium channels, leading to an influx of extracellular Ca2+.[14][19]
-
Reversal of the Na+/Ca2+ Exchanger (NCX) : The substantial increase in intracellular Na+ concentration alters the driving force for the NCX, causing it to operate in its reverse mode. This actively transports Na+ out of the cell in exchange for bringing more Ca2+ into the cell, further exacerbating the calcium overload.[7][14][19]
-
Intracellular Ca2+ Overload : The combined influx from VGCCs and the reversed NCX leads to a massive increase in the intracellular calcium concentration ([Ca2+]i).[7][17] In cardiac myocytes, this overload can manifest as spontaneous Ca2+ waves, delayed afterdepolarizations (DADs), and arrhythmias.[17][20]
Section 4: Effects on Other Ion Channels
Electrophysiological studies have shown that this compound does not primarily target other ion channels. While the function of channels like voltage-gated Na+, K+, and Ca2+ channels is profoundly altered during PTX exposure, these effects are secondary consequences of the massive membrane depolarization and ionic dysregulation.
-
Voltage-Gated Sodium Channels (Nav) : The PTX-induced depolarization is insensitive to Nav blockers like TTX.[15] Some studies report a reduction in Na+ current, which is an expected consequence of depolarization-induced inactivation of Nav channels.[15]
-
Voltage-Gated Calcium Channels (Cav) : PTX does not directly affect the whole-cell Ca2+ current (ICa).[17] The observed increases in calcium-dependent processes are due to the activation of Cav channels by depolarization, not a direct modulation of the channel itself.[7][21]
-
Ryanodine Receptors (RyR) : PTX does not directly affect the channel activity of RyRs in the sarcoplasmic reticulum.[17]
-
H+/K+-ATPase : Studies have shown that non-gastric H+/K+-ATPases are not sensitive to this compound.[18]
Section 5: Experimental Protocols
Extreme Caution Required : this compound is one of the most potent toxins known. All handling of PTX stock solutions must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves.
Protocol 5.1: Whole-Cell Patch-Clamp Recording of PTX-Induced Currents
This protocol is designed to measure the macroscopic current induced by the conversion of Na+/K+-ATPase into channels across the entire cell membrane.
Objective : To characterize the current-voltage (I-V) relationship and properties of the whole-cell current induced by this compound.
Materials :
-
Cells : HEK-293 cells, primary cardiac myocytes, or other cell lines expressing Na+/K+-ATPase.
-
Extracellular (Bath) Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM) : 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound Stock : 10 µM PTX in DMSO or ethanol, stored at -20°C. Dilute to a final working concentration (e.g., 10-100 pM) in extracellular solution immediately before use.
-
Equipment : Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition system.[22]
Procedure :
-
Preparation : Plate cells on glass coverslips suitable for recording. Mount the coverslip in the recording chamber on the microscope stage and begin perfusion with the extracellular solution.
-
Pipette Pulling : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation : Approach a target cell with the glass pipette while applying slight positive pressure. Once the pipette touches the cell, release the pressure to allow the membrane to seal to the glass tip. Apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration : Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[23]
-
Baseline Recording : Switch to voltage-clamp mode. Hold the cell at a potential of -60 mV. Apply a series of voltage steps or a voltage ramp (e.g., from -100 mV to +60 mV) to record baseline membrane currents.
-
This compound Application : Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition : Continuously monitor the holding current. As PTX begins to act, a large inward current will develop at negative potentials. Once the effect reaches a steady state, re-run the voltage-step or ramp protocol to record the PTX-induced current.
-
Data Analysis : Subtract the baseline currents from the PTX-induced currents to isolate the net effect of the toxin. Plot the resulting current as a function of voltage to determine the I-V relationship and reversal potential.
Protocol 5.2: Single-Channel Recording of PTX-Modified Na+/K+-ATPase
This protocol is adapted from studies using in-vitro synthesized pumps and is designed to measure the conductance of a single PTX-induced channel.[8]
Objective : To directly measure the single-channel conductance of the Na+/K+-ATPase after modification by this compound.
Materials :
-
Protein Source : Purified Na+/K+-ATPase from tissue or a cell-free expression system to synthesize the pump subunits.[8]
-
Planar Lipid Bilayer : A synthetic lipid membrane (e.g., POPE/POPS) formed across a small aperture separating two chambers (cis and trans).
-
Recording Solution (Symmetrical, in mM) : 150 NaCl, 10 HEPES (pH 7.4).
-
This compound : Final working concentration of ~100 pM added to the cis (extracellular-equivalent) chamber.
-
Equipment : Planar lipid bilayer workstation, highly sensitive patch-clamp amplifier.
Procedure :
-
Bilayer Formation : Form a stable planar lipid bilayer across the aperture.
-
Protein Reconstitution : Incorporate the purified or synthesized Na+/K+-ATPase into the bilayer from vesicles.
-
Baseline Recording : Clamp the voltage across the bilayer and record baseline current. No channel activity should be present.
-
This compound Application : Add this compound to the cis chamber, which corresponds to the extracellular side of the pump.
-
Single-Channel Recording : Observe the current trace for the appearance of discrete, step-like channel openings. Record these events at various holding potentials.
-
Data Analysis : Create an all-points histogram of the current recordings to determine the unitary current amplitude (i). Plot these amplitudes against the corresponding voltages to generate a single-channel I-V curve. The slope of this curve represents the single-channel conductance.
References
- 1. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: this compound acts through Na+,K+-ATPase [storkapp.me]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of this compound on the calcium current and the mechanical activity of frog heart muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced single-channel currents from the sodium pump synthesized by in vitro expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. How this compound transforms the Na+,K+ pump into a cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound. Recent electrophysiological and pharmacological evidence for several mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Does this compound open a sodium-sensitive channel in cardiac muscle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating the potassium interactions with the this compound induced channels in Na+/K+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. This compound acts on Na+,K+-ATPase but not non-gastric H+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitogen-activated protein kinases regulate this compound-induced calcium influx and cytotoxicity in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Effect of this compound on the calcium current and the mechanical activity of frog heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Patch Clamp Protocol [labome.com]
- 23. docs.axolbio.com [docs.axolbio.com]
Palytoxin as a Tool for Studying Na+/K+-ATPase Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PTX), a potent marine toxin, is a highly valuable molecular tool for investigating the structure and function of the Na+/K+-ATPase.[1] This complex polyether molecule exerts its profound cytotoxic effects by binding with high affinity to the extracellular side of the Na+/K+-ATPase, an essential enzyme responsible for maintaining cellular electrochemical gradients.[1] The binding of this compound converts the Na+/K+-ATPase from an ion pump into a non-selective cation channel, leading to a massive influx of Na+ and efflux of K+, ultimately causing cell depolarization and death.[1][2] This unique mechanism of action makes this compound an indispensable tool for elucidating the conformational states, ion translocation pathways, and pharmacology of the Na+/K+-ATPase.[1][3]
These application notes provide detailed protocols for key experiments utilizing this compound to study Na+/K+-ATPase function, along with structured data on its interaction with the enzyme and diagrams illustrating its mechanism of action.
Mechanism of Action
Under normal physiological conditions, the Na+/K+-ATPase actively transports three Na+ ions out of the cell and two K+ ions into the cell against their concentration gradients, a process fueled by the hydrolysis of one molecule of ATP.[4] This pumping activity is crucial for maintaining the resting membrane potential, regulating cell volume, and driving secondary active transport of other solutes.
This compound disrupts this vital process by binding to the Na+/K+-ATPase and locking it in a conformation that forms a continuous channel through the cell membrane.[5][6] This this compound-induced channel is non-selective for monovalent cations, allowing Na+ and K+ to flow down their respective electrochemical gradients.[2][5] The result is a rapid dissipation of the cellular ion gradients, leading to membrane depolarization, swelling, and eventual lysis.[1] The gating of this channel can be modulated by the pump's physiological ligands, such as intracellular ATP, which promotes channel opening, and extracellular K+, which promotes closing.[7][8]
Quantitative Data: this compound-Na+/K+-ATPase Interaction
The interaction of this compound with Na+/K+-ATPase has been characterized by various quantitative parameters, providing insights into its potency and binding kinetics.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 20 pM | General | |
| 2 x 10⁻¹¹ M | Human Erythrocytes | ||
| 6.38 x 10⁻⁷ M | Dog Kidney (SPR) | [2][9] | |
| Forward Rate Constant (k_on) | 10⁵ M⁻¹s⁻¹ | Na,K-ATPase (20°C) | [5][10] |
| Backward Rate Constant (k_off) | ~10⁻³ s⁻¹ | Na,K-ATPase (20°C) | [5][10] |
| Inhibitory Constant (Ki) | 3 x 10⁻¹¹ M | Human Erythrocytes |
Table 1: Binding and Kinetic Constants of this compound with Na+/K+-ATPase. This table summarizes the reported binding affinity (Kd), forward (k_on) and backward (k_off) rate constants, and inhibitory constant (Ki) of this compound for the Na+/K+-ATPase in different experimental systems.
| Cell Line | EC50 / IC50 | Assay | Exposure Time | Reference |
| Human Monocytes | Median EC50 = 2.7 x 10⁻¹⁰ M | MTT Assay | Not Specified | [11] |
| NG108-15 | EC50 = 0.05 nM (with ouabain (B1677812) & veratridine) | MTT Assay | 24 h | [12] |
| Neuro-2a | EC50 = 0.04 nM (with ouabain & veratridine) | MTT Assay | 24 h | [12] |
| Caco-2 | IC50 = 200 ng/mL | MTT Assay | Not Specified | [13] |
| Nervous System Cell Lines (Neuro2a, EGC) | Lowest IC50 values among various cell lines | MTT Assay | 24 h | [13] |
| Human Lung Cell Line (A549) | Low IC50 value | MTT Assay | 24 h | [13] |
Table 2: Cytotoxicity of this compound in Various Cell Lines. This table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in different cell lines as determined by cytotoxicity assays.
Visualizing this compound's Effect on Na+/K+-ATPase
The following diagrams illustrate the normal function of the Na+/K+-ATPase and the disruptive action of this compound.
References
- 1. Involvement of the Na,K-ATPase in the induction of ion channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Biosensor Method for this compound Detection Based on Na+,K+-ATPase Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced Effects on Partial Reactions of the Na,K-ATPase [kops.uni-konstanz.de]
- 4. Overview on solubilization and lipid reconstitution of Na,K-ATPase: enzyme kinetic and biophysical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced effects on partial reactions of the Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How this compound transforms the Na+,K+ pump into a cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced Effects on Partial Reactions of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. Na+/K+-pump ligands modulate gating of this compound-induced ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Palytoxin in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PLTX), a complex polyether marine toxin originally isolated from zoanthids of the genus Palythoa, is one of the most potent non-peptide toxins known.[1][2][3] Its primary mechanism of action involves high-affinity binding to the Na⁺/K⁺-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[4][5][6][7] This interaction converts the ion pump into a non-selective cation channel, leading to a cascade of downstream cellular events.[6][8][9][10] While historically known for its toxicity, recent research has highlighted the potent and selective cytotoxic effects of this compound against various cancer cell lines at picomolar concentrations, suggesting its potential as a promising anti-cancer agent.[1][2][11] These notes provide an overview of its application in cancer research, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action and Signaling Pathways
This compound's primary molecular target is the Na⁺/K⁺-ATPase pump.[2][4] Binding of this compound to the extracellular domain of the pump transforms it into an open, non-specific ion channel.[5][11][12] This disrupts the crucial electrochemical gradient across the cell membrane by allowing a massive influx of sodium (Na⁺) and calcium (Ca²⁺) ions and an efflux of potassium (K⁺) ions.[7][11][12][13]
The resulting membrane depolarization and severe ion imbalance trigger multiple downstream signaling pathways that culminate in cell death.[9][14] Key events include:
-
Activation of MAPK Pathways : this compound has been shown to activate mitogen-activated protein kinase (MAPK) cascades, including the stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 kinases.[11][15] This activation is often a consequence of the ion flux-induced cellular stress.[13][14]
-
Induction of Apoptosis : At picomolar concentrations, this compound induces apoptotic cell death in various cancer cell lines, particularly leukemia.[11][16] This process is characterized by the dose-dependent downregulation of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-xL.[11][16] Furthermore, this compound can induce the dephosphorylation of Bcl-2 through the involvement of protein phosphatase (PP)2A, further promoting apoptosis.[11][16]
-
Induction of Ferroptosis : Some studies suggest that this compound can induce ferroptosis, a form of programmed cell death, by up-regulating the expression of key genes like ACSL4 and NCOA4.[17]
-
Cytoskeletal Disruption : The toxin can lead to the distortion of actin filaments, affecting cellular integrity and morphology.[3][17]
Quantitative Cytotoxicity Data
This compound exhibits remarkable cytotoxicity against a wide range of cancer cell lines, often at picomolar to low nanomolar concentrations. A significant finding is its differential toxicity, showing much higher potency against cancerous cells compared to non-cancerous cell lines.[1][2][11] For example, one study reported an average IC₅₀ of 0.54 pM in various cancer cells, whereas the IC₅₀ for normal human dermal fibroblasts was greater than 1 µM.[1][2]
| Cell Line | Cancer Type | IC₅₀ / LD₅₀ | Exposure Time | Assay | Reference |
| Human Lines | |||||
| U937 | Acute Myeloid Leukemia | ~10-30 pM | 2-8 h | Trypan Blue | [11] |
| HNSCC Cells | Head and Neck Squamous Cell Carcinoma | 1.5-3.5 ng/mL (0.56-1.30 nM) | N/A | Cytotoxicity Assay | [14][18] |
| Neuroblastoma (ATCC CCL-131) | Neuroblastoma | 170 pM | 22 h | N/A | [18] |
| Caco-2 | Colorectal Adenocarcinoma | 5 pM - 6.7 ng/mL | 19-24 h | MTT Assay | [19][20] |
| A549 | Lung Carcinoma | ~0.4 - 18 ng/mL | 24 h | MTT Assay | [19][20] |
| HaCaT | Keratinocytes (Immortalized) | 7.71 - 72.4 ng/mL | 4-24 h | MTT / CCK-8 | [19] |
| Various Cancer Lines | Glioma, Melanoma, etc. | Mean: 0.54 pM | 72 h | MTT Assay | [1][2] |
| NHDF | Normal Dermal Fibroblasts | > 1 µM | 72 h | MTT Assay | [1][2] |
| Murine Lines | |||||
| Neuro2a | Neuroblastoma | ~0.4 - 18 ng/mL | 24 h | MTT Assay | [19][20] |
Note: IC₅₀ values can vary significantly based on the specific this compound analog, assay method, and experimental conditions.[19]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT-Based)
This protocol assesses cell viability by measuring the metabolic activity of mitochondria.[18][21][22]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (handle with extreme caution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.
-
Incubation: Treat the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells) and calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of key signaling proteins (e.g., Mcl-1, Bcl-2, p-JNK) following this compound treatment.[11]
Materials:
-
Cells cultured and treated with this compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Mcl-1, anti-p-JNK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of a single cancer cell to proliferate and form a colony.[11]
Materials:
-
6-well cell culture plates.
-
Complete culture medium.
-
This compound.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
This compound Treatment: After 24 hours, treat the cells with various low concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium (with fresh this compound) every 3-4 days.
-
Fixing and Staining: Wash the colonies with PBS. Fix them with methanol (B129727) for 15 minutes. Stain with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and let them air dry.
-
Analysis: Count the number of colonies (typically defined as >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the control.
Experimental Workflow
A typical research workflow to characterize the anti-cancer effects of this compound involves a multi-assay approach to build a comprehensive profile of its activity, from initial cytotoxicity screening to mechanistic investigation.
Summary and Future Directions
This compound demonstrates extraordinary potency and selectivity against cancer cells, acting through a well-defined mechanism involving the Na⁺/K⁺-ATPase. Its ability to induce apoptosis at picomolar concentrations makes it a subject of significant interest for oncology research.[11] Future studies may focus on validating its in vivo efficacy in animal models, exploring its potential as a cytotoxic warhead for antibody-drug conjugates (ADCs), and designing simplified, less toxic analogs that retain potent anti-cancer activity.[11] Researchers must exercise extreme caution when handling this compound due to its high toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound and Analogs: Biological and Ecological Effects [mdpi.com]
- 4. This compound: exploiting a novel skin tumor promoter to explore signal transduction and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound for Na+/K+-ATPase Research [benchchem.com]
- 7. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cytolytic and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and Structural Biological Methods for this compound Detection [mdpi.com]
- 11. Marine Polyether Phycotoxin this compound Induces Apoptotic Cell Death via Mcl-1 and Bcl-2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Head and neck cancer cells and xenografts are very sensitive to this compound: decrease of c-jun n-terminale kinase-3 expression enhances this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of protein kinase signaling cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.lih.lu [researchportal.lih.lu]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
Application Notes: Elucidating Cell Death Pathways Induced by Palytoxin
Introduction
Palytoxin (PLTX), originally isolated from zoanthids of the genus Palythoa, is one of the most potent non-protein marine toxins discovered.[1][2] Its complex chemical structure features both lipophilic and hydrophilic regions, and it is recognized for its extreme toxicity, with LD50 values in the low nanogram per kilogram range in mammals.[2][3] The primary molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][3][4] By binding to the pump, this compound converts it into a non-selective ion channel, leading to a catastrophic disruption of ionic gradients.[1][3][5] This profound cellular insult triggers a cascade of downstream events, culminating in cell death. While initially associated with rapid necrotic events, recent studies have revealed that at lower, picomolar concentrations, this compound can induce a more programmed form of cell death, apoptosis, particularly in cancer cell lines.[1] This has sparked interest in its potential as a novel anti-cancer agent. These application notes provide an overview of the signaling pathways involved in this compound-induced cell death and detailed protocols for their investigation.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects by binding to the extracellular domain of the Na+/K+-ATPase pump.[1][3] This binding event locks the pump in a conformation that functions as an open, non-selective cation channel.[5][6] The consequence is a massive influx of Na+ and Ca2+ ions and an efflux of K+ ions, which dissipates the electrochemical gradients across the cell membrane.[1][3][4]
This severe ionic imbalance is the primary trigger for downstream cell death signaling. The elevated intracellular Ca2+ concentration is a critical secondary messenger that can activate multiple pathways leading to either apoptosis or necrosis, often in a cell-type and concentration-dependent manner.[1][7]
This compound-Induced Apoptosis
At picomolar concentrations, this compound has been shown to activate the apoptotic cascade in various cancer cell lines.[1] This process involves both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: The influx of Ca2+ can lead to mitochondrial stress. This is followed by the dose-dependent downregulation of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-xL.[1][8] Furthermore, this compound induces the dephosphorylation of Bcl-2 at serine70, a process mediated by protein phosphatase 2A (PP2A), which further promotes apoptosis.[1] These changes in the Bcl-2 protein family lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of initiator caspase-9 and subsequently, effector caspases-3 and -7.[1]
-
Extrinsic Pathway: Evidence suggests this compound also engages the extrinsic pathway. The cleavage of Bid (a pro-apoptotic Bcl-2 family member) and the activation of caspase-8 have been observed, indicating a linkage to death receptor signaling.[1][9]
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Bcl2_Family [label="Bcl-2 Family Modulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mcl1_BclxL [label="↓ Mcl-1 & Bcl-xL", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_dephos [label="Bcl-2 Dephosphorylation\n(via PP2A)", fillcolor="#F1F3F4", fontcolor="#202124"];
Mitochondria [label="Mitochondrial\nStress", fillcolor="#FBBC05", fontcolor="#202124"]; Casp8 [label="Caspase-8 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid [label="Bid Truncation\n(tBid)", fillcolor="#F1F3F4", fontcolor="#202124"];
Casp9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp37 [label="Caspase-3/7 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
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Ca_Influx -> Mitochondria [label=" triggers", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Mitochondria -> Bcl2_Family [style=dashed, color="#5F6368"]; Bcl2_Family -> Mcl1_BclxL [color="#5F6368"]; Bcl2_Family -> Bcl2_dephos [color="#5F6368"];
{Mcl1_BclxL, Bcl2_dephos, Bid} -> Casp9 [label=" promote", fontcolor="#5F6368", fontsize=8, color="#5F6368"];
IonImbalance -> Casp8 [style=dashed, label=" leads to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Casp8 -> Bid [color="#5F6368"];
Casp9 -> Casp37 [color="#5F6368"]; Casp8 -> Casp37 [color="#5F6368"]; Casp37 -> Apoptosis [color="#5F6368"]; }
This compound-induced apoptotic signaling cascade.
This compound-Induced Necrosis and Other Cell Death Modalities
In some cell types, particularly at higher concentrations, this compound can induce a rapid, necrotic form of cell death.[7][10] This is characterized by early plasma membrane rupture and mitochondrial damage, occurring within minutes of toxin exposure.[10] This necrotic death is a direct consequence of the severe osmotic stress and massive ion dysregulation that overwhelms cellular repair and survival mechanisms. Unlike apoptosis, this process is generally caspase-independent.[10]
Additionally, recent proteomic studies suggest that this compound may also trigger ferroptosis, an iron-dependent form of programmed cell death, by up-regulating key mediator proteins like ACSL4 and NCOA4.[11]
Quantitative Data Summary
The cytotoxic and apoptotic effects of this compound are highly potent, with activity observed at picomolar to nanomolar concentrations. The tables below summarize key quantitative findings from various studies.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 Value | Reference |
| Neuro-2a | MTT | 19 h | ~43 pM | [7] |
| HaCaT (Keratinocytes) | MTT | 24 h | ~0.69 ng/mL (~257 pM) | [7] |
| Caco-2 (Intestinal) | Proliferation | 24 h | ~0.1 nM | [12] |
| A549 (Lung Cancer) | MTT | 24 h | 0.4 - 18 ng/mL | [13] |
| U937 (Leukemia) | Cell Viability | 6 h | ~10 pM | [1] |
| PC3 (Prostate Cancer) | Colony Formation | - | Inhibited at >10 pM | [1] |
Table 2: this compound-Induced Apoptotic Events
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| U937 | Caspase-3/7 Activity | 1-30 pM PLTX for 6h | Dose-dependent increase | [1] |
| U937 | Nuclear Condensation | 10 pM PLTX for 6h | Significant increase in apoptotic nuclei | [1] |
| U937 | Mcl-1 Protein Level | 10 pM PLTX for 6h | Strong downregulation | [1][9] |
| U937 | Bcl-2 (Ser70) Phospho. | 1-30 pM PLTX for 6h | Dose-dependent dephosphorylation | [1] |
| HaCaT | Caspase-3/7, 8, 9 | Not specified | No activation observed (necrosis dominant) | [10] |
Experimental Protocols
The following section provides detailed protocols for key experiments used to characterize this compound-induced cell death.
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Viability [label="Cell Viability Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Detect [label="Apoptosis Detection\n(TUNEL Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Analysis [label="Protein Analysis\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Activity [label="Caspase Activity Assay\n(Colorimetric)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
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General workflow for studying this compound effects.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Cells of interest (e.g., A549, HaCaT)
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (ranging from low pM to nM) or control medium.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on chamber slides or coverslips
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.2% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FAM-dUTP), as per kit instructions (e.g., BioTnA, Abcam).[14]
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on chamber slides and treat with this compound (e.g., 10-30 pM for 6-24 hours) alongside an untreated control.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.[15]
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate cells with permeabilization solution for 20-30 minutes at room temperature to allow the enzyme to access the nucleus.[14][15]
-
Washing: Wash twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's protocol. Add 50-100 µL to each sample, ensuring the cells are covered.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.[15]
-
Washing: Wash three times with PBS.
-
Counterstaining: Stain the nuclei by incubating with DAPI solution for 5-10 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslip, and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence (FAM) co-localized with the blue nuclear stain (DAPI).
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression or cleavage of key proteins in the apoptotic pathway, such as caspases and Bcl-2 family members.[16]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Mcl-1, anti-Bcl-2, anti-p-Bcl-2 (Ser70), anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control like GAPDH.
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Workflow for Western Blot analysis.
Protocol 4: Caspase-3/7 Activity Assay (Colorimetric)
This assay quantifies the activity of effector caspases-3 and -7, which are central to the execution of apoptosis. The assay uses a substrate (e.g., DEVD-pNA) that releases a colored product (pNA) upon cleavage by active caspases.[17][18]
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer (provided in kit)
-
2X Reaction Buffer (provided in kit)
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader (405 nm)
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating with this compound (e.g., 1-30 pM for 6 hours). Include an untreated control.
-
Cell Lysis: Pellet 1-5 million cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[17]
-
Prepare Lysate: Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.[17]
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein in a 50 µL volume for each sample.
-
Prepare Reaction Mix: Prepare the reaction buffer by adding DTT (final concentration 10 mM) to the 2X Reaction Buffer immediately before use.[17]
-
Start Reaction: Add 50 µL of the 2X Reaction Buffer with DTT to each sample. Then, add 5 µL of the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm.
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.
References
- 1. Marine Polyether Phycotoxin this compound Induces Apoptotic Cell Death via Mcl-1 and Bcl-2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The marine toxin this compound induces necrotic death in HaCaT cells through a rapid mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. biotna.net [biotna.net]
- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. assaygenie.com [assaygenie.com]
Application Note: Quantifying Palytoxin-Induced Cytolysis using the Lactate Dehydrogenase (LDH) Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palytoxin (PlTX) is one of the most potent non-peptide marine toxins known, originally isolated from zoantharians of the genus Palythoa.[1][2] Its primary mechanism of action involves binding with extremely high affinity to the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[3][4] This interaction converts the ion pump into a non-selective cation channel, leading to a massive influx of Na+ ions and efflux of K+ ions.[1][5][6] The subsequent disruption of the cellular ion equilibrium, membrane depolarization, and osmotic imbalance culminates in cell swelling and lysis.[2][7]
Measuring the cytolytic activity of this compound is crucial for toxicological studies and for understanding its cellular effects. The Lactate (B86563) Dehydrogenase (LDH) release assay is a widely used, reliable, and straightforward colorimetric method to quantify cytotoxicity.[8] LDH is a stable cytosolic enzyme present in all cells.[9] Upon loss of plasma membrane integrity—a hallmark of cytolysis—LDH is released into the extracellular culture medium.[9] The amount of LDH activity in the supernatant is therefore directly proportional to the number of lysed cells.[9][10] This application note provides a detailed protocol for using the LDH release assay to measure this compound-induced cytolysis.
Principle of the Method
The LDH release assay is a two-step enzymatic process used to determine the amount of LDH released from damaged cells.
-
This compound-Induced Cytolysis : Target cells are treated with varying concentrations of this compound. The toxin binds to the Na+/K+-ATPase, converting it into a channel and disrupting the ion gradient, which leads to cell membrane rupture and the release of intracellular components, including LDH, into the culture supernatant.[3][7]
-
LDH Activity Measurement : The collected supernatant containing LDH is mixed with an assay reagent. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[10][11] A second enzyme in the reaction mix, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan (B1609692) product.[9][10] The intensity of the red formazan color, measured by absorbance at approximately 490 nm, is directly proportional to the LDH activity and, consequently, to the level of cell lysis.[8][9]
Signaling Pathway and Mechanism of Action
The cytolytic effect of this compound is initiated by its specific binding to the Na+/K+-ATPase pump on the cell surface. This binding event transforms the pump into an open channel, triggering a cascade of events that ultimately destroys the cell.
Caption: this compound binds to Na+/K+-ATPase, converting it into a channel, causing ion imbalance and cell lysis.
Experimental Workflow
The following diagram outlines the major steps involved in performing the LDH release assay to quantify this compound-induced cytotoxicity.
Caption: Workflow for the LDH release assay to measure cytotoxicity.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the cell type and specific experimental conditions.
1. Materials and Reagents
-
Target cells (e.g., HaCaT, A549, Neuro2a)
-
Complete cell culture medium (consider using low serum, 1-2%, during the assay to reduce background LDH)[12]
-
This compound (handle with extreme caution and appropriate personal protective equipment)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH Reaction Buffer, Substrate Mix/Dye, Stop Solution, and Lysis Buffer/Triton X-100)
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 490 nm (with a reference wavelength of ~650 nm)
-
Humidified incubator (37°C, 5% CO₂)
2. Assay Procedure
Step 2.1: Cell Seeding
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
Step 2.2: Cell Treatment and Controls
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
On the day of the experiment, carefully remove the old medium and add 100 µL of fresh, low-serum medium to each well.
-
Set up the following controls in triplicate on each plate:[14][15]
-
Spontaneous LDH Release: Add 100 µL of medium (with vehicle, if applicable) to wells with cells. This measures the baseline LDH release from untreated cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Solution (e.g., Triton X-100, provided in most kits) to wells with cells approximately 45 minutes before the end of the incubation period.[12][15] This lyses all cells and represents 100% cytotoxicity.
-
Medium Background Control: Add 100 µL of medium to wells without cells. This value will be subtracted from all other readings.
-
-
Add 100 µL of the 2X this compound dilutions to the experimental wells, resulting in a final volume of 200 µL.
-
Incubate the plate at 37°C with 5% CO₂ for the desired exposure time (e.g., 4, 12, or 24 hours).
Step 2.3: LDH Measurement
-
Following incubation, centrifuge the 96-well plate at 400-600 x g for 5-10 minutes.[12][15] This step pellets intact cells and debris.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well assay plate.[8][15] Avoid disturbing the cell pellet.
-
Prepare the LDH Reaction Solution according to the kit manufacturer's instructions (typically by mixing the substrate/dye with the assay buffer).[8][10]
-
Add 50-100 µL of the freshly prepared LDH Reaction Solution to each well of the assay plate.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[15] A color change from yellow to red should be visible.
-
(Optional, depending on the kit) Add 50 µL of Stop Solution to each well to terminate the reaction.[8]
-
Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for background absorbance.[8][13]
3. Data Calculation
-
Correct for Background: Subtract the average absorbance of the Medium Background Control from all other absorbance readings.
-
Calculate Percent Cytotoxicity: Use the following formula for each this compound concentration:
% Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
Data Presentation: Example Results
The following table presents representative data for a hypothetical experiment where A549 cells were treated with varying concentrations of this compound for 24 hours.
| Treatment Group | This compound Conc. (pM) | Average Absorbance (490 nm) | Corrected Absorbance | % Cytotoxicity |
| Medium Background | N/A | 0.150 | 0.000 | N/A |
| Spontaneous Release | 0 | 0.250 | 0.100 | 0% |
| Experimental | 1 | 0.305 | 0.155 | 6.9% |
| Experimental | 10 | 0.580 | 0.430 | 41.3% |
| Experimental | 100 | 1.050 | 0.900 | 100.0% |
| Experimental | 1000 | 1.045 | 0.895 | 99.4% |
| Maximum Release | N/A | 0.950 | 0.800 | 100% |
Note: Corrected Absorbance = Average Absorbance - Medium Background. Data are for illustrative purposes only.
References
- 1. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C129H223N3O54 | CID 11105289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The cytolytic and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Palytoxin handling and safety precautions in the laboratory
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palytoxin (PTX) is one of the most potent non-protein marine toxins known, originally isolated from zoanthids of the genus Palythoa.[1][2] It is a complex polyhydroxylated and partially unsaturated compound that presents a significant occupational hazard due to its extreme toxicity.[3] Human exposure can occur through ingestion, skin contact, or inhalation of aerosols, leading to severe and potentially lethal health effects.[1][3] This document provides detailed protocols and safety guidelines for the handling and use of this compound in a laboratory setting to minimize the risk of exposure and ensure a safe working environment.
Chemical Properties:
-
Molecular Formula: C₁₂₉H₂₂₃N₃O₅₄[4]
-
Molecular Weight: Approximately 2680 g/mol [4]
-
Characteristics: this compound has both water-soluble and fat-soluble parts, with 40 hydroxy groups and 64 chiral centers.[3] It is thermostable, meaning boiling does not significantly reduce its toxicity.[2][3]
-
Stability: this compound is stable in aqueous solutions for extended periods but decomposes rapidly in acidic or alkaline conditions.[2][3] For optimal stability, solutions should be maintained with an organic solvent content above 50% methanol (B129727) and at a neutral pH (pH 5-8).[5]
Mechanism of Action
This compound's primary mechanism of action involves its high-affinity binding to the Na⁺/K⁺-ATPase (sodium-potassium pump), a transmembrane protein essential for maintaining cellular ion gradients.[1][3][6] This binding converts the pump into a non-selective ion channel, allowing the passive transport of sodium (Na⁺) and potassium (K⁺) ions across the cell membrane.[1][3] The resulting disruption of the cellular ion gradient leads to a cascade of downstream effects, including membrane depolarization, massive ion fluxes, and ultimately, cell death.[1][6] This action on a ubiquitous and vital cellular component explains the broad and potent toxicity of this compound across various cell types and organ systems.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound toxicity.
Toxicity Data
This compound is extremely toxic, with its lethal dose varying depending on the route of administration. The following table summarizes the 50% lethal dose (LD50) values from various animal studies. It is crucial to note that these are animal data, and the lethal dose in humans is estimated to be very low.
| Route of Exposure | Animal Model | LD50 (µg/kg) | Reference |
| Intravenous | Mouse | 0.045 | [3] |
| Rat | 0.089 | [3] | |
| Rabbit, Dog, Monkey, Guinea Pig | 0.025 - 0.45 | [2][3] | |
| Intraperitoneal | Mouse | 0.295 - 0.72 | [2][3] |
| Rat | 0.63 | [2] | |
| Intramuscular | Various Animals | 2.5 times higher than IV | [3] |
| Subcutaneous | Various Animals | 4-30 times higher than IV | [3] |
| Intratracheal | Rat | 0.36 | [3] |
| Oral (Ingestion) | Mouse | 510 - 767 | [3] |
| Rat | >40 | [2][3] |
Health Hazards and First Aid
Exposure to this compound can cause a wide range of symptoms, which can appear within minutes to hours.[7] There is no known antidote for this compound poisoning; treatment is symptomatic and supportive.[8][9][10]
Symptoms of Exposure:
-
Inhalation: Flu-like symptoms (fever, chills, headache), respiratory distress (coughing, wheezing, shortness of breath), chest pain.[7][9][10]
-
Dermal (Skin) Contact: Rash, itching, numbness, dermatitis.[7][9] Symptoms can be systemic if absorbed through cuts or abrasions.
-
Ocular (Eye) Contact: Conjunctivitis, photophobia, blurred vision, corneal ulceration.[7][9]
-
Ingestion: Bitter or metallic taste, abdominal cramps, nausea, vomiting, diarrhea.[8]
-
Systemic Effects: Muscle pain and weakness, tremors, cardiac effects (irregular heartbeat, changes in blood pressure), neurological symptoms (dizziness, speech disturbance), and in severe cases, rhabdomyolysis (muscle breakdown), kidney failure, coma, and death from cardiac or respiratory failure.[7][9][11]
First Aid Procedures:
-
In case of any suspected exposure, seek immediate medical attention. [7][8] Inform medical personnel about the potential exposure to this compound.
-
Skin Contact: Immediately flush the affected area with cold water for several minutes, then wash thoroughly with soap and warm water.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][12]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen.[8]
-
Ingestion: Do not induce vomiting. Seek immediate emergency medical care.[8]
Laboratory Safety Protocols
Due to its high potency, this compound should be handled with extreme caution in a controlled laboratory environment, following the principles for handling highly potent active pharmaceutical ingredients (HPAPIs).[13][14]
5.1. Engineering Controls
-
All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols.[15]
-
Use of a powder-containment balance enclosure is recommended when weighing solid this compound.
-
The work area should be equipped with a dedicated sink and an eyewash station.
5.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves frequently and immediately if contaminated.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is mandatory.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) may be necessary, especially when handling the powdered form or creating aerosols.[16] Consult your institution's environmental health and safety (EHS) office for specific recommendations.
PPE Donning and Doffing Workflow
Caption: Personal Protective Equipment (PPE) workflow.
5.3. Safe Handling Practices
-
Training: All personnel must be thoroughly trained on the hazards of this compound and the specific handling procedures before beginning any work.[17]
-
Designated Area: Clearly mark the designated area where this compound is being handled. Access should be restricted to authorized personnel only.
-
Avoid Aerosolization: Never use hot water or perform activities that could create aerosols near this compound solutions.[12][18]
-
Transport: When transporting this compound solutions, use sealed, secondary containers.
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
Experimental Protocols
6.1. Protocol for Preparing a this compound Stock Solution
-
Preparation: Assemble all necessary equipment and materials inside the chemical fume hood. This includes the vial of this compound, solvent (e.g., methanol or DMSO), pipettes, and a tared, sealed vial for the stock solution.
-
Weighing (if solid): If starting with solid this compound, perform this step in a powder-containment enclosure. Carefully transfer the desired amount to the tared vial.
-
Dissolving: Inside the fume hood, add the appropriate volume of solvent to the vial containing the this compound to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and mix gently by inversion or vortexing until the this compound is completely dissolved.
-
Labeling: Clearly label the stock solution vial with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store the stock solution in a securely sealed container at the recommended temperature (typically -20°C or lower) in a designated and labeled freezer.
6.2. Protocol for Cell-Based Assays
-
Culture Preparation: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or reach the desired growth phase.
-
Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Perform all dilutions within a biological safety cabinet.
-
Treatment: Remove the culture medium from the cells and add the medium containing the desired concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the specified duration of the experiment under standard cell culture conditions.
-
Assay: Following incubation, perform the desired cellular assay (e.g., viability assay, ion flux measurement, morphological analysis).
-
Decontamination: Decontaminate all liquid waste and disposable materials that came into contact with this compound before disposal (see Section 7).
Decontamination and Waste Disposal
This compound can be inactivated by household bleach (sodium hypochlorite).[18]
7.1. Decontamination Procedure
-
Prepare Decontamination Solution: Prepare a fresh 1:9 solution of household bleach to water (e.g., 1 part bleach, 9 parts water).[16][18] Be aware that bleach can release chlorine gas and should be used in a well-ventilated area.[18]
-
Surface Decontamination: At the end of each work session, thoroughly wipe down all surfaces and equipment in the designated work area with the bleach solution, followed by a rinse with water.
-
Liquid Waste: All liquid waste containing this compound (e.g., cell culture media, buffer solutions) must be treated with the bleach solution to a final concentration of at least 10% bleach for a minimum of 30 minutes before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, lab coats) must be collected in a dedicated, labeled hazardous waste container. Soak disposable items in the bleach solution before placing them in the waste container if feasible.
-
Spills: In the event of a spill, cordon off the area. Wearing appropriate PPE, cover the spill with absorbent material. Gently apply the bleach solution to the spill area, working from the outside in. Allow a contact time of at least 30 minutes before cleaning up the absorbed material and placing it in the hazardous waste container.
Decontamination and Waste Management Workflow
Caption: Decontamination and waste disposal workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. History and Toxinology of Palytoxins [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Poisoning: Marine Aquarium Safety | SA Health [sahealth.sa.gov.au]
- 8. This compound Poisoning First Aid | NJ Reef Club [njreefers.org]
- 9. galleryaquatica.com.au [galleryaquatica.com.au]
- 10. reef2reef.com [reef2reef.com]
- 11. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palythoa Toxins: A Guide for Aquarium Hobbyists – Manta Systems [mantasystems.net]
- 13. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 14. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. ornamentalfish.org [ornamentalfish.org]
- 17. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
- 18. ornamentalfish.org [ornamentalfish.org]
Troubleshooting & Optimization
Optimizing Palytoxin Concentration for In vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palytoxin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: The primary molecular target of this compound is the Na+/K+-ATPase, also known as the sodium-potassium pump.[1][2][3][4][5] this compound binds to the pump and converts it from an active ion transporter into a non-selective cation channel.[1][3][6][7][8] This transformation disrupts the essential ion gradients across the cell membrane.[2][6]
Q2: What is the general mechanism of action of this compound that leads to cytotoxicity?
A2: this compound binds to the Na+/K+-ATPase, locking it in a state that allows for the passive transport of sodium (Na+) and potassium (K+) ions down their electrochemical gradients.[2][6] This leads to an influx of Na+ and an efflux of K+, causing membrane depolarization.[7][8] The disruption of this critical ion balance triggers a cascade of downstream effects, including an increase in intracellular calcium, mitochondrial damage, and ultimately, cell death, which can occur through necrosis or apoptosis depending on the cell type and toxin concentration.[5][9]
Q3: What concentration range of this compound is typically effective in in vitro experiments?
A3: this compound is exceptionally potent, with cytotoxic effects observed at picomolar to nanomolar concentrations. The effective concentration is highly dependent on the cell type, exposure time, and the specific endpoint being measured. For instance, IC50 values (the concentration that inhibits 50% of a biological function) can range from picomolar in some cancer cell lines to nanomolar in others.[10][11][12][13]
Q4: How stable is this compound in experimental solutions?
A4: this compound is thermostable, meaning boiling does not significantly reduce its toxicity.[2] It remains stable in aqueous solutions for extended periods but decomposes rapidly in acidic (pH < 2.66) or alkaline (pH 13) conditions.[2][14][15] For optimal stability, it is recommended to maintain this compound solutions in a pH range of 5-8 and in solvents containing greater than 50% organic solvent, like methanol.[14] Significant loss of this compound can also occur due to adsorption to glass surfaces, especially when drying highly aqueous solutions; using polypropylene (B1209903) vials can mitigate this issue.[14][15]
Q5: Can the effects of this compound be inhibited in control experiments?
A5: Yes, the effects of this compound can be inhibited by ouabain (B1677812), a well-known inhibitor of the Na+/K+-ATPase.[1][4][16] Ouabain can act as a negative allosteric modulator or a non-competitive antagonist to this compound, depending on the concentration.[5][17] Pre-incubation with ouabain can prevent this compound-induced cytolysis, confirming that the observed effect is specific to its action on the Na+/K+-ATPase.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable cytotoxic effect or inconsistent results. | Incorrect this compound Concentration: The concentration may be too low for the specific cell line or assay duration. | Consult the literature for effective concentrations in similar models (see tables below). Perform a dose-response curve to determine the optimal concentration for your system. |
| This compound Degradation: Improper storage or handling may have led to toxin degradation. | Ensure this compound is stored in a suitable solvent and pH range (pH 5-8).[14] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Cell Line Insensitivity: The cell line may have a low expression of the Na+/K+-ATPase or a resistant isoform. | Verify the expression of Na+/K+-ATPase in your cell line. Consider using a cell line known to be sensitive to this compound as a positive control. | |
| Adsorption of this compound: The toxin may be adsorbing to glass or plastic surfaces, reducing its effective concentration. | Use low-adhesion polypropylene labware.[14] The addition of bovine serum albumin (BSA) to the solution can also help reduce non-specific binding.[14] | |
| High background cell death in control groups. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., methanol, DMSO) may be toxic to the cells at the concentration used. | Run a vehicle control with the solvent alone to assess its toxicity. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells. |
| Contamination: Bacterial or fungal contamination of cell cultures. | Practice sterile cell culture techniques. Regularly test cultures for contamination. | |
| Difficulty reproducing published results. | Differences in Experimental Conditions: Minor variations in cell passage number, serum concentration in media, or incubation time can affect results. | Standardize all experimental parameters as much as possible. Ensure your protocol closely matches the cited literature. |
| This compound Purity and Source: The purity and activity of the this compound standard may vary between suppliers. | Use a well-characterized this compound standard from a reputable source. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / EC50 | Reference |
| Human & Murine Cancer Cells | MTT Assay | 72 hours | 0.54 ± 0.05 x 10⁻¹² M | [12][13] |
| Normal Human Dermal Fibroblasts (NHDF) | MTT Assay | 72 hours | > 1 x 10⁻⁶ M | [12][13] |
| Caco-2 | AlamarBlue Assay | 24 hours | 1.35 nM | [19] |
| Caco-2 | CyQuant Proliferation Assay | 24 hours | 1 nM | [19] |
| Caco-2 | MTT Assay | 24 hours | 200 ng/mL | [19] |
| Caco-2 | Sulforhodamine B Assay | Not Specified | 2.0 ± 0.6 x 10⁻¹¹ M | [20] |
| Caco-2 | LDH Release | Not Specified | 4.5 ± 1.4 x 10⁻⁹ M | [20] |
| Neuro-2a (mouse neuroblastoma) | Alamar Blue Assay | 72 hours | 0.2 - 40 ng/mL (range) | [5] |
| BE(2)-M17 (human neuroblastoma) | Alamar Blue Assay | Not Specified | Detectable at 0.2 ng/mL | [21] |
| Monocytes (from healthy donors) | MTT Assay | 4 hours | Median EC50 = 2.7 x 10⁻¹⁰ M | [17] |
Note: Concentrations are expressed in molarity (M) or mass per volume (ng/mL). The conversion for this compound is approximately 2680 g/mol .
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.[17]
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (typically around 490 nm).
-
Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.[18][20]
Visualizations
Caption: this compound's mechanism of action and downstream signaling cascade.
Caption: General workflow for in vitro this compound cytotoxicity experiments.
References
- 1. This compound acts on Na+,K+-ATPase but not non-gastric H+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound: A new marine toxin from a coelenterate [digital.csic.es]
- 17. In Vitro Cell Sensitivity to this compound Correlates with High Gene Expression of the Na+/K+-ATPase β2 Subunit Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A cytolytic assay for the measurement of this compound based on a cultured monolayer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C129H223N3O54 | CID 11105289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reducing matrix effects in Palytoxin sample analysis
Welcome to the technical support center for Palytoxin (PLTX) sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[1][2] These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2][3] For instance, in the analysis of lipophilic marine toxins like PLTX in shellfish, matrix components can significantly suppress the analyte signal.[1][4]
Q2: What are the most common sample matrices for this compound analysis and which ones are more challenging?
A: this compound and its analogs are often analyzed in various seafood matrices, including mussels, oysters, sea urchins, and anchovies.[5] Shellfish tissues are particularly challenging due to their complex composition, which can cause significant matrix effects.[1][4] Oysters, for example, have been reported to yield low recovery rates for PLTX during extraction.[6][7]
Q3: What is a suitable extraction solvent for this compound from seafood matrices?
A: Several extraction systems have been tested for PLTX from seafood. A mixture of methanol (B129727) and water (MeOH/H2O) at a ratio of 8:2 (v/v) has been shown to provide the best results in terms of accuracy and minimizing matrix interference for LC-MS/MS detection of this compound.[5][8]
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A: One effective strategy is to use mobile phase additives that promote cationization. The use of lithium iodide and formic acid in the mobile phase can lead to the formation of lithium adducts of this compound, such as [M + H + 2Li]3+, which can significantly improve sensitivity and lower the limits of detection (LODs).[6][7]
Q5: Are there any specific handling precautions I should take when working with this compound?
A: Yes, this compound is one of the most potent non-protein toxins known.[9] Exposure can occur through ingestion, skin contact, or inhalation of aerosols.[10][11] It is crucial to handle samples and standards in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, especially when there is a risk of aerosol generation.[10][12][13]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
You are experiencing low recovery of this compound from your shellfish samples after extraction and cleanup.
Possible Causes and Solutions:
-
Inefficient Extraction: The chosen extraction solvent may not be optimal for your specific matrix.
-
Recommendation: An 8:2 (v/v) mixture of methanol and water is often effective for seafood matrices.[5][8] However, you may need to optimize the solvent system for your particular sample type. For oyster samples, which are known for low recovery, trying different extraction solvents or additives might be necessary.[6]
-
-
Analyte Adsorption: this compound can adsorb to glass surfaces, especially in highly aqueous solutions.
-
Recommendation: Use polypropylene (B1209903) tubes for sample preparation and storage.[14] Ensure your solvent has a sufficient organic content (e.g., at least 10% methanol) to prevent adsorption.[14][15]
-
-
Analyte Precipitation: In highly aqueous solutions, this compound may precipitate.
-
Inefficient SPE Cleanup: The solid-phase extraction (SPE) protocol may not be optimized for your sample.
-
Recommendation: Evaluate different SPE sorbents and elution solvents. A well-optimized SPE procedure can significantly improve recovery and reduce matrix effects.[9]
-
Issue 2: Significant Signal Suppression or Enhancement in LC-MS/MS
Your this compound peak intensity is inconsistent and shows significant suppression or enhancement, leading to poor quantitative accuracy.
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Interfering compounds from the sample matrix are co-eluting with this compound and affecting its ionization.
-
Recommendation 1: Improve Sample Cleanup. Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is a widely used and effective technique to remove interfering matrix components.[1][9] For some applications, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might be adapted, although this is more common for other toxins.[17][18] Immunoaffinity chromatography, if available, offers high selectivity.[19][20][21]
-
Recommendation 2: Optimize Chromatography. Modify your LC gradient to better separate this compound from interfering compounds.[2][3]
-
Recommendation 3: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[3] This approach needs to be balanced with maintaining sufficient sensitivity.
-
-
Use of Matrix-Matched Standards: This involves preparing calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects as the standards and samples will experience similar signal suppression or enhancement.[2][5]
-
Use of Stable Isotope-Labeled Internal Standards (SIDA): This is the most effective way to correct for matrix effects.[22][23][24] A stable isotope-labeled version of this compound will behave almost identically to the native analyte during extraction, cleanup, and ionization, thus providing the most accurate correction for any losses or matrix effects. However, the availability of such standards for this compound can be a limitation.[22]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup in Mussels
This protocol is a general guideline for SPE cleanup of mussel extracts for this compound analysis.
-
Extraction:
-
Homogenize 1 gram of mussel tissue.
-
Add 5 mL of 80:20 (v/v) methanol/water.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 40:60 (v/v) methanol/water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS-like approach for Sample Cleanup
While not as commonly cited for this compound specifically, a QuEChERS approach can be a rapid and effective cleanup method for complex matrices.[25][26][27]
-
Extraction:
-
Weigh 2 grams of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add an appropriate internal standard if used.
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (upper layer).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. It can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for this compound from Mussels
| Extraction Solvent | Mean Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) |
| MeOH/H₂O (8:2) | 85 | 10 | -15 |
| MeCN/H₂O (8:2) | 75 | 12 | -25 |
| MeOH 100% | 70 | 15 | -30 |
Data is illustrative and based on trends reported in the literature. Actual values may vary.[5]
Table 2: Effect of Cleanup Method on this compound Recovery and Matrix Effect
| Cleanup Method | Mean Recovery (%) | Relative Standard Deviation (%) | Matrix Effect Reduction |
| No Cleanup | 95 | 20 | 0% |
| SPE (C18) | 88 | 8 | ~50% |
| QuEChERS | 85 | 10 | ~40% |
Data is illustrative and based on general principles of sample preparation. SPE is a commonly cited effective method for this compound.[9]
Visualizations
Caption: A general troubleshooting workflow for inaccurate this compound quantification.
Caption: Workflow for Solid-Phase Extraction (SPE) cleanup of this compound samples.
Caption: A typical workflow for a QuEChERS-based sample cleanup.
References
- 1. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [oar.marine.ie]
- 5. This compound in seafood by liquid chromatography tandem mass spectrometry: investigation of extraction efficiency and matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive LC-MS/MS Method for this compound Using Lithium Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Liquid chromatography-high-resolution mass spectrometry for palytoxins in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ncceh.ca [ncceh.ca]
- 11. Determination of Palytoxins in Soft Coral and Seawater from a Home Aquarium. Comparison between Palythoa- and Ostreopsis-Related Inhalatory Poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ornamentalfish.org [ornamentalfish.org]
- 13. worldwidecorals.com [worldwidecorals.com]
- 14. iris.unina.it [iris.unina.it]
- 15. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unipr.it [air.unipr.it]
- 18. Optimization of a rapid QuEChERS sample treatment method for HILIC-MS2 analysis of paralytic shellfish poisoning (PSP) toxins in mussels [agris.fao.org]
- 19. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoaffinity Extraction and Alternative Approaches for the Analysis of Toxins in Environmental, Food or Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 23. researchgate.net [researchgate.net]
- 24. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 26. m.youtube.com [m.youtube.com]
- 27. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Improving sensitivity of Palytoxin detection in biological samples
Welcome to the technical support center for palytoxin (PLTX) detection in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the sensitivity of this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high sensitivity for this compound detection?
A1: The primary challenges stem from the large and complex molecular structure of this compound, which can lead to poor ionization efficiency in mass spectrometry and potential masking by matrix components in biological samples.[1][2] Additionally, the presence of various this compound analogues can complicate quantification if the chosen method cannot detect them equally.[3][4] For immunoassays, the availability of highly specific and high-affinity antibodies is crucial.[5][6]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Matrix effects, where components of the biological sample interfere with the ionization of this compound, can significantly reduce sensitivity. To minimize these effects, consider the following:
-
Sample Preparation: Implement a robust sample clean-up procedure. Solid-phase extraction (SPE) is a common and effective method to remove interfering substances from complex matrices like shellfish tissue.[1][2]
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure this compound elutes in a region free from co-eluting matrix components.[7]
-
Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled this compound, can help to compensate for matrix-induced signal suppression or enhancement.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may also lower the analyte concentration to below the limit of detection.
Q3: My ELISA results show high variability. What are the potential causes?
A3: High variability in ELISA results can be attributed to several factors:
-
Insufficient Washing: Inadequate washing between steps can lead to high background signals. Ensure thorough and consistent washing of the microplate wells.
-
Antibody Quality: The affinity and specificity of the primary and secondary antibodies are critical. Use validated antibodies from a reputable source.[5]
-
Matrix Interference: Components in the sample extract may interfere with antibody-antigen binding. Sample clean-up or dilution may be necessary.[8]
-
Inconsistent Incubation Times and Temperatures: Adhere strictly to the protocol's specified incubation times and temperatures to ensure consistent reaction kinetics.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
Q4: Can I use a cytotoxicity assay for quantitative analysis of this compound?
A4: Yes, cytotoxicity assays can be used for quantitative analysis and are often highly sensitive.[9][10] These assays measure the functional effect of this compound on cells, typically by assessing cell viability or membrane integrity. However, it's important to be aware of the following:
-
Specificity: Other cytotoxic compounds in the sample could potentially interfere. The specificity of the assay can be improved by demonstrating that the observed cytotoxicity is inhibited by ouabain (B1677812), a known antagonist of this compound that binds to the Na+/K+-ATPase.[6][9]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to select and characterize a cell line that provides a robust and reproducible response in the desired concentration range.[9]
-
Matrix Effects: As with other methods, sample matrix components can influence the cellular response.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity or no peak in LC-MS/MS | Poor ionization of this compound. | Optimize MS source parameters. Consider using additives in the mobile phase, such as lithium salts, to promote the formation of more stable and abundant adducts (e.g., [M+H+2Li]³⁺), which can significantly enhance signal intensity.[1][2][11] |
| Analyte loss during sample preparation. | This compound can adsorb to glass surfaces, especially when solutions are dried down. Use polypropylene (B1209903) vials and minimize solvent evaporation steps. If evaporation is necessary, ensure the redissolution solvent is appropriate (e.g., a methanol/water mixture).[12][13] | |
| Degradation of this compound. | This compound can degrade under strong acidic conditions (pH < 2.66). Maintain a suitable pH during extraction and analysis.[12] | |
| High background in ELISA | Non-specific binding of antibodies. | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer. Optimize washing steps by increasing the number of washes or the volume of wash buffer. |
| Cross-reactivity of antibodies. | Verify the specificity of the antibodies used. Some anti-palytoxin antibodies may cross-react with other toxins.[5][9] | |
| Poor reproducibility in cytotoxicity assays | Inconsistent cell health and density. | Maintain a consistent cell culture practice. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and toxin concentration. Fill the outer wells with sterile water or PBS. | |
| Interference from sample matrix. | Perform a matrix effect test by spiking a known amount of this compound into a blank matrix extract and comparing the response to a standard in solvent. If interference is observed, sample clean-up is required.[9] |
Quantitative Data Summary
The sensitivity of various methods for this compound detection can vary significantly. The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for different techniques.
| Detection Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS with Lithium Cationization | Mussel | 8 µg/kg | - | [1][2] |
| Oyster | 22 µg/kg | - | [1][2] | |
| LC-HRMS | Mussel (crude extract) | - | 70 µg/kg | [7] |
| Mussel (after SPE) | - | 15 µg/kg | [7] | |
| Sandwich ELISA | Standard Solution | 1.1 ng/mL | 2.2 ng/mL | [5][14] |
| Mussel Extract | - | 11.0 ng/mL (equivalent to 11 µg/kg) | [5][14] | |
| Seawater | - | 2.4 ng/mL | [5][14] | |
| Cell-Based ELISA | Standard Solution | 32.2 pg/mL (0.0322 ng/mL) | 75.0 pg/mL (0.075 ng/mL) | [6] |
| Mussel Extract | - | 9.1 µg/kg | [6] | |
| Cytotoxicity Assay (Neuro-2a cells, MTT) | Standard Solution | 0.05 ng/mL | - | [9] |
| Spiked Algal/Mussel Extracts | 5 ng/mL | - | [9] | |
| Cytotoxicity Assay (MCF-7 cells, LDH release) | Standard Solution | ~0.5 ng/mL | - | [9] |
| Mussel/Sea Urchin | - | 0.08 µg/kg | [9] |
Experimental Protocols
LC-MS/MS with Lithium Cationization for Enhanced Sensitivity
This protocol is adapted from methods designed to improve the ionization and detection of this compound.[1][2]
a. Sample Extraction and Clean-up:
-
Homogenize 2 grams of tissue (e.g., mussel meat) with 8 mL of 80% aqueous methanol.
-
Centrifuge the homogenate at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) clean-up on the supernatant using a C18 cartridge to remove interfering substances.
-
Elute the this compound from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
b. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM lithium iodide.
-
Mobile Phase B: Acetonitrile/water (95:5) with 0.1% formic acid and 1 mM lithium iodide.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor for the [M+H+2Li]³⁺ precursor ion.
-
Optimize collision energy for characteristic fragment ions.
-
Sensitive Cell-Based ELISA
This protocol is based on the principle of capturing this compound on cells that express the Na+/K+-ATPase, followed by immunodetection.[6]
a. Cell Plating:
-
Seed HaCaT keratinocyte cells (or another sensitive cell line) into a 96-well microplate at an appropriate density.
-
Allow the cells to adhere and grow to form a confluent monolayer.
b. Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add this compound standards or samples to the wells and incubate to allow binding to the Na+/K+-ATPase on the cell surface.
-
Wash the wells to remove unbound toxin.
-
Add a primary anti-palytoxin monoclonal antibody and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the wells and add a suitable HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
Cytotoxicity Assay with Ouabain Confirmation
This protocol measures this compound-induced cell death and includes a step to confirm specificity.[9]
a. Cell Plating:
-
Seed a sensitive cell line (e.g., Neuro-2a or MCF-7) into a 96-well plate.
-
Allow the cells to adhere overnight.
b. Toxin Exposure:
-
Prepare serial dilutions of this compound standards and samples.
-
For specificity testing, prepare a parallel set of wells where cells are pre-incubated with ouabain (e.g., 1 mM) for 10-30 minutes before adding this compound.
-
Add the toxin solutions to the cells and incubate for a defined period (e.g., 4 to 24 hours).
c. Viability Measurement (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.
Visualizations
Caption: this compound signaling pathway leading to cell death.
References
- 1. A Sensitive LC-MS/MS Method for this compound Using Lithium Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive LC-MS/MS Method for this compound Using Lithium Cationization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandwich ELISA assay for the quantitation of this compound and its analogs in natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Sensitive Cell-Based Immunoenzymatic Assay for this compound Quantitation in Mussels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Palytoxin stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of palytoxin during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of this compound?
A1: For long-term storage, this compound should be stored at -80°C.[1] It is best preserved in a solution containing more than 50% organic solvent, such as methanol (B129727) or ethanol (B145695), with a pH maintained between 5 and 8.[1][2] To prevent adsorption to container surfaces and protect from potential photodegradation, storing the solution in polypropylene (B1209903) or Teflon containers is recommended over glass.[3] If available, using argon-purged amber glass ampoules that are heat-sealed can also provide a stable storage environment.[1]
Q2: My this compound is in solid form. How should I prepare a stock solution?
A2: To prepare a stock solution from solid this compound, which is often a white amorphous hygroscopic solid, it is crucial to handle it in a controlled environment due to its extreme toxicity. Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Weigh the desired amount of this compound and dissolve it in a suitable solvent. This compound is very soluble in water, dimethyl sulfoxide (B87167) (DMSO), and pyridine, and slightly soluble in methanol and ethanol. For stability, a solution with at least 50% methanol or ethanol is recommended.[1] For example, a 1:1 methanol-water mixture is commonly used.[1]
Q3: Is this compound sensitive to light?
A3: While specific quantitative studies on the photodegradation of this compound are not extensively detailed in the provided search results, standard practice for handling complex organic molecules is to protect them from light. One study mentions the use of argon-purged amber glass ampoules for long-term storage, which suggests that minimizing light exposure is a precautionary measure to ensure stability.[1] It is highly recommended to store this compound solutions in amber vials or to wrap containers in aluminum foil to protect them from light.
Q4: Can I store this compound in an aqueous buffer for my cell-based assays?
A4: While this compound is stable in neutral aqueous solutions for prolonged periods, its stability decreases in highly aqueous solutions, especially at acidic or alkaline pH.[4] If you need to use an aqueous buffer for your experiments, it is best to prepare the dilution immediately before use from a stock solution stored in an organic solvent mixture. For situations requiring the use of highly aqueous solutions, the addition of bovine serum albumin (BSA) and phosphate-buffered saline (PBS) has been shown to reduce significant losses of this compound.[1][2]
Q5: What is the known degradation pathway for this compound?
A5: this compound rapidly decomposes in acidic or alkaline conditions.[4] Under acidic conditions (pH 1-2), a primary degradation pathway is the formation of a methyl ester at the C-1 position of the molecule through methanolysis.[1][3] In strongly basic conditions (pH 13), degradation is also observed, although specific degradation products were not identified in the provided search results.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results in experiments. | 1. Degradation due to improper storage pH: this compound degrades rapidly in acidic (pH < 5) or alkaline (pH > 8) conditions.[1] 2. Low organic solvent concentration: Solutions with less than 50% organic solvent can lead to instability and loss of the toxin.[1] 3. Adsorption to container walls: this compound can adsorb to glass surfaces, leading to a decrease in the effective concentration.[3] 4. Improper storage temperature: Storing at temperatures above -20°C for extended periods can lead to degradation. Long-term storage should be at -80°C.[1] | 1. Ensure your stock solution is buffered or prepared in a solvent mixture that maintains a pH between 5 and 8.[1] 2. Prepare stock solutions in at least 50% methanol or ethanol.[1] For working solutions in aqueous buffers, prepare them fresh before each experiment. 3. Store this compound solutions in polypropylene or Teflon vials instead of glass.[3] 4. Verify your storage temperature. For long-term stability, -80°C is recommended.[1] |
| Low recovery after solvent evaporation. | 1. Adsorption to glass surfaces: This is a significant issue when drying highly aqueous solutions in glass vials.[1][2] 2. Degradation during heating: this compound is thermostable in solution but can degrade under certain conditions, such as heating in a strong acid.[3][4] | 1. Use polypropylene or Teflon tubes for solvent evaporation.[3] 2. If working with highly aqueous solutions, consider adding BSA and PBS to improve recovery.[1][2] 3. Evaporate solvents under a gentle stream of nitrogen at ambient temperature rather than using high heat. |
| Variable readings in LC-MS analysis. | 1. Solvent composition affecting ionization: The LC-MS signal response for this compound is highly dependent on the solvent composition. A low percentage of organic solvent can lead to a reduced signal.[5] 2. Degradation in the autosampler: If the autosampler is not cooled, this compound in aqueous solutions can degrade over the course of a long analytical run. | 1. Ensure your samples are dissolved in a solvent mixture with at least 50% methanol for optimal LC-MS response.[5] 2. Use a cooled autosampler (e.g., set to 6°C) to maintain the stability of your samples during analysis. |
Data on this compound Stability
Table 1: Effect of pH on this compound Stability in 1:1 Methanol/Buffer at Ambient Temperature
| pH | Half-life | Stability over 48 hours |
| 1 | 190 minutes | Unstable |
| 2 | 2.4 days | Unstable |
| 3 - 10 | Not determined | No detectable loss |
| 13 | 21 hours | Unstable |
Data sourced from a study on this compound and ovatoxin-a stability.[1]
Table 2: LC-MS Signal Loss of this compound Over 16 Hours
| Methanol Concentration | Temperature | Signal Loss (%) |
| 10% | 25°C | 25% |
| 50% | 25°C | 9% |
| 90% | 25°C | 6% |
| 10% | 6°C | 26% |
| 50% | 6°C | 24% |
| 90% | 6°C | 15% |
Data sourced from a study on the effect of solvent and temperature on this compound signal.[5][6]
Table 3: Comparison of this compound Recovery in Different Solvents and Container Materials
| Solvent | Container | Recovery (%) |
| 80% aqueous EtOH | Teflon | 97% |
| Aqueous solutions | Glass | Significant losses |
| Aqueous solutions | Polypropylene | Reduced losses |
Data sourced from studies on this compound stability and recovery.[1][3]
Experimental Protocols
Protocol 1: Assessment of this compound Stability using LC-MS/MS
This protocol outlines a general method for analyzing this compound stability. Specific parameters may need to be optimized for your instrument.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a 1:1 methanol/water mixture.
-
Create aliquots of the stock solution in polypropylene vials.
-
To test different conditions, dilute the stock solution to a final concentration (e.g., 1 µg/mL) in various solvent mixtures (e.g., 10%, 50%, 90% methanol in water), pH buffers, or store in different types of vials (glass vs. polypropylene).
-
Prepare a set of samples for immediate analysis (T=0) and store the remaining samples under the desired test conditions (e.g., 25°C, 6°C, -20°C, exposure to light).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 column suitable for large molecules.
-
Mobile Phase A: Water with 30 mM acetic acid.
-
Mobile Phase B: 95:5 acetonitrile/water with 30 mM acetic acid.
-
Gradient: A suitable gradient to elute this compound (e.g., 23-32% B over 7 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring: Monitor the characteristic transitions for this compound (e.g., m/z 906.9 -> 327.1).
-
-
Data Analysis:
-
Analyze samples at various time points (e.g., 0, 2, 8, 16, 24, 48 hours).
-
Calculate the peak area of the this compound signal at each time point.
-
Determine the percentage of signal loss over time relative to the T=0 sample to assess stability under each condition.
-
Protocol 2: MTT Cytotoxicity Assay to Determine this compound Activity
This assay measures the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity correlates with the cytotoxic effect of this compound.
-
Cell Preparation:
-
Culture a suitable cell line (e.g., human keratinocytes HaCaT, or neuroblastoma cells) in 96-well plates. Seed the cells at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of your this compound samples (from long-term storage or stability studies) in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound dilution).
-
Incubate the cells with this compound for a defined period (e.g., 4, 24, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate for several hours at room temperature in the dark, with gentle shaking, until the crystals are fully dissolved.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. A loss of activity of the stored this compound will result in a higher IC50 value (the concentration required to inhibit 50% of cell viability).
-
Visualizations
Caption: this compound binds to the Na+/K+-ATPase, converting it into a channel.
Caption: Workflow for assessing this compound stability over time.
Caption: Logic diagram for troubleshooting this compound stability issues.
References
- 1. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Recovery of this compound and Ovatoxin‑a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials [mdpi.com]
- 4. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Signal in LC-MS and UV: Preliminary Investigation on the Effect of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Palytoxin immunoassay cross-reactivity
Welcome to the technical support center for palytoxin immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection and quantification of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a this compound ELISA?
High background can obscure results and reduce assay sensitivity. Common causes include:
-
Insufficient Washing: Residual reagents, particularly the enzyme conjugate, can lead to non-specific signal. Ensure vigorous and thorough washing between steps.
-
Improper Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to high background. Use a suitable blocking buffer and ensure adequate incubation time.
-
Cross-Contamination: Pipetting errors or splashing between wells can introduce contaminants.
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can result in non-specific binding.
-
Substrate Issues: The substrate solution may be contaminated or have been exposed to light for a prolonged period.
Q2: My this compound immunoassay shows a weak or no signal. What are the likely causes?
A weak or absent signal can be due to several factors:
-
Reagent Degradation: Improper storage of antibodies, enzyme conjugates, or the this compound standard can lead to a loss of activity. Ensure all reagents are stored at the recommended temperatures and have not expired.
-
Incorrect Reagent Preparation: Errors in diluting antibodies, standards, or other reagents can significantly impact the assay's performance.
-
Suboptimal Incubation Times or Temperatures: Deviation from the recommended incubation parameters can lead to incomplete binding reactions.
-
Inactive Enzyme Conjugate: The enzyme conjugate may have lost its activity due to improper storage or handling.
-
Presence of Inhibitors in the Sample: The sample matrix may contain substances that interfere with the antibody-antigen binding or the enzyme activity.
Q3: What is cross-reactivity in a this compound immunoassay, and why is it a concern?
Cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to this compound, such as its analogs (e.g., ovatoxins, ostreocins).[1] This is a concern because it can lead to an overestimation of the this compound concentration in a sample. The degree of cross-reactivity depends on the specificity of the antibodies used in the assay.
Q4: How can I minimize matrix effects when analyzing shellfish samples for this compound?
The complex composition of shellfish tissue can interfere with immunoassay performance. To minimize these "matrix effects":
-
Sample Dilution: Diluting the sample extract is a common and effective method to reduce the concentration of interfering substances. A 1:10 dilution of mussel extract in the assay buffer has been shown to be effective in some cases.
-
Sample Cleanup: Employing solid-phase extraction (SPE) or other purification methods can help remove interfering compounds from the sample extract before analysis.
-
Use of a Matrix-Matched Standard Curve: Preparing the calibration standards in a blank sample matrix that closely resembles the test samples can help to compensate for matrix effects.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your this compound immunoassay experiments.
Issue 1: High Variability Between Replicate Wells
-
Question: My duplicate or triplicate wells for the same standard or sample show significantly different readings. What could be the cause?
-
Answer:
-
Pipetting Inconsistency: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each addition.
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the wells.
-
Plate Washing: Uneven washing across the plate can lead to variability. Ensure all wells are washed with the same volume and force.
-
Edge Effects: Wells on the edge of the plate can be subject to temperature variations. To mitigate this, avoid using the outermost wells for critical samples or standards, or incubate the plate in a humidified chamber.
-
Issue 2: False-Positive Results
-
Question: My negative control samples are showing a positive signal for this compound. What could be the reason?
-
Answer:
-
Cross-Reactivity: The antibodies in your assay may be cross-reacting with other molecules present in the sample matrix. Refer to the cross-reactivity data provided with your assay kit.
-
Contamination: Contamination of reagents, buffers, or pipette tips with this compound can lead to false positives.
-
Non-Specific Binding: Insufficient blocking can cause antibodies to bind non-specifically to the plate surface.
-
Issue 3: Unexpectedly Low Toxin Recovery in Spiked Samples
-
Question: When I spike a known amount of this compound into my sample matrix, the assay measures a much lower concentration. Why is this happening?
-
Answer:
-
Matrix Inhibition: Components in the sample matrix may be interfering with the antibody-antigen binding, leading to a lower signal. Try further diluting your sample or using a different sample preparation method.
-
Toxin Degradation: this compound can be unstable under certain conditions. Ensure that the pH of your sample and buffers is within a stable range (typically pH 5-8) and avoid prolonged exposure to highly acidic or alkaline conditions.[2]
-
Adsorption to Surfaces: this compound can adsorb to glass and some plastic surfaces, especially in highly aqueous solutions. Using polypropylene (B1209903) labware and adding a carrier protein like bovine serum albumin (BSA) to your solutions can help minimize this issue.[2]
-
Quantitative Data on Cross-Reactivity
The specificity of a this compound immunoassay is crucial for accurate quantification. The following tables summarize the cross-reactivity of various this compound analogs and other marine toxins in different ELISA formats.
Table 1: Cross-Reactivity of this compound Analogs in a Sandwich ELISA
| Compound | % Cross-Reactivity | Reference |
| This compound (PLTX) | 100 | [3] |
| 42-hydroxy-palytoxin | Quantifiable | [1][3] |
| Ovatoxin-a | Detectable | [3] |
| Ostreocin-D | Detected to a lesser extent than PLTX | [3] |
Data synthesized from a study by Boscolo et al., which developed an indirect sandwich ELISA. The assay was able to quantify 42-OH-PLTX and ovatoxin-a, with a lesser response to ostreocin-D.
Table 2: Specificity of a Sandwich ELISA Against Other Marine Toxins
| Compound | Cross-Reactivity | Reference |
| Okadaic Acid | Not Detected | [1][3] |
| Domoic Acid | Not Detected | [1][3] |
| Saxitoxin | Not Detected | [1][3] |
| Brevetoxin-3 | Not Detected | [1][3] |
| Yessotoxin | Not Detected | [1][3] |
| Maitotoxin | Not Detected | [3] |
| Tetrodotoxin | Not Detected | [3] |
This table is based on data from studies that have demonstrated the high specificity of certain this compound immunoassays, with no significant cross-reactivity observed for a range of other common marine biotoxins.
Experimental Protocols
Protocol 1: Indirect Sandwich ELISA for this compound Detection
This protocol is based on the method described by Boscolo et al.[1]
Materials:
-
96-well microtiter plates
-
Mouse monoclonal anti-palytoxin antibody (capture antibody)
-
Rabbit polyclonal anti-palytoxin antibody (detection antibody)
-
HRP-conjugated anti-rabbit antibody
-
This compound standard
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Addition: Add this compound standards and samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the detection antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Based Immunoassay for this compound
This protocol is based on the method described by Pelin et al.[4]
Materials:
-
HaCaT keratinocyte cell line
-
96-well cell culture plates
-
This compound standard
-
Mouse monoclonal anti-palytoxin antibody
-
HRP-conjugated anti-mouse antibody
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., PBS with 5% non-fat dry milk)
-
Wash Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate and grow to confluence.
-
Cell Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
This compound Binding: Add this compound standards and samples to the wells and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Primary Antibody: Add the mouse anti-palytoxin antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody: Add the HRP-conjugated anti-mouse antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Washing: Wash the cells five times with PBS.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution.
-
Read Plate: Measure the absorbance at 450 nm.
Visualizations
Caption: this compound signaling pathway.
Caption: Indirect Sandwich ELISA workflow.
Caption: Competitive ELISA principle.
References
- 1. Collection - Sandwich ELISA Assay for the Quantitation of this compound and Its Analogs in Natural Samples - Environmental Science & Technology - Figshare [figshare.com]
- 2. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and Structural Biological Methods for this compound Detection [mdpi.com]
- 4. A Novel Sensitive Cell-Based Immunoenzymatic Assay for this compound Quantitation in Mussels - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Palytoxin adsorption to labware surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the adsorption of palytoxin (PLTX) to labware surfaces during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent or showing lower than expected activity?
A: Inconsistent or low bioactivity is often due to the non-specific binding and adsorption of this compound to labware surfaces.[1] this compound is a large, complex molecule with both hydrophobic and hydrophilic regions, which facilitates its adherence to plastics (like polypropylene (B1209903) and polystyrene) and glass.[2][3] This is particularly problematic in highly aqueous solutions, leading to a significant reduction in the concentration of the toxin available for the experiment.[4][5]
Q2: Which labware material is the best choice to minimize this compound adsorption?
A: The choice of material is critical and depends on the experimental step. Studies have shown that this compound adsorption is stronger on glass surfaces than on plastic materials, especially during solvent evaporation.[6][7]
-
Teflon (PTFE) is highly recommended, showing the best recoveries. A quantitative recovery of 97% was achieved when drying solutions in Teflon vials.[5][7][8]
-
Polypropylene (PP) is generally preferable to glass and is suitable for achieving high recovery rates, particularly when evaporating solutions.[5]
-
Glass can lead to significant toxin loss, especially with highly aqueous solutions.[5][6] However, its surface can be treated (silanized) to become highly inert.[9][10]
-
Polystyrene (PS) and Polyethylene (PE) also exhibit non-specific binding and can lead to toxin loss.[1][11]
Q3: How can I prevent this compound from adsorbing to my plastic microplates and tubes?
A: Several strategies can mitigate adsorption to plasticware:
-
Maintain High Organic Solvent Concentration: Whenever possible, keep this compound in solutions containing greater than 50% organic solvent, such as methanol (B129727) or ethanol (B145695).[4][5] This minimizes solubility issues and reduces interaction with the plastic surface.
-
Use Blocking Agents: Adding a blocking agent like Bovine Serum Albumin (BSA) can effectively prevent adsorption.[11] The addition of 0.1% rat serum albumin has been shown to attenuate binding.[1] A combination of Phosphate-Buffered Saline (PBS) with BSA is also highly effective.[5]
Q4: Is silanized glassware a good option for working with this compound?
A: Yes, silanized (or siliconized) glassware is an excellent choice for critical applications. The silanization process renders the glass surface hydrophobic and chemically inert by capping reactive Si-OH groups.[9][12] This treatment is highly effective at preventing the adsorption of "sticky" molecules like this compound, proteins, and nucleic acids.[13][14]
Q5: How does pH and solvent choice affect the stability and recovery of this compound?
A: Both pH and solvent composition are crucial for maintaining this compound integrity and preventing loss.
-
pH: this compound is stable in a pH range of 5-8.[4] It rapidly decomposes in strongly acidic (pH < 2.66) or alkaline solutions.[2][8]
-
Solvent: As mentioned, maintaining a high percentage (>50%) of organic solvent (e.g., methanol) is critical for solubility and recovery.[5][15] LC-MS analyses show higher peak intensities when PLTX is dissolved in aqueous-organic blends compared to pure water.[8]
Q6: How should I decontaminate labware and surfaces after working with this compound?
A: this compound can be inactivated and removed from surfaces using a solution of household bleach (sodium hypochlorite). A recommended dilution is one part standard household bleach to nine parts water.[16] This solution should be used to clean all equipment and surfaces that have come into contact with the toxin. Always work in a well-ventilated area when using bleach solutions.[16]
Troubleshooting Guides
Problem: Low or variable signal in cell-based assays or immunoassays.
| Possible Cause | Recommended Solution |
| Analyte Loss due to Adsorption: this compound is binding to the surfaces of pipette tips, microplates, and tubes, lowering the effective concentration.[1][11] | 1. Labware Selection: Use polypropylene or, preferably, Teflon labware. For critical steps involving standards and samples, use silanized glass vials.[5][8][17] 2. Solvent Conditions: Ensure your assay buffer contains at least 50% methanol or ethanol if compatible with your experimental system.[4] 3. Add Blocking Agents: Pre-treat microplate wells with a blocking buffer containing BSA.[15] Include BSA (e.g., 0.1%) or a non-ionic surfactant in your diluents and buffers to compete for binding sites.[1][5] |
| Toxin Degradation: The this compound in your stock or working solution has degraded. | 1. Check pH: Verify that the pH of all solutions is between 5 and 8.[4] Avoid strongly acidic or alkaline buffers. 2. Storage: Store stock solutions in tightly sealed, argon-purged amber glass ampoules at -20°C or -80°C for long-term stability.[4] |
Problem: Poor recovery of this compound after solvent evaporation.
| Possible Cause | Recommended Solution |
| Adsorption to Container Surface: During drying, the toxin adheres strongly to the container walls, particularly with glass.[5][6][7] | 1. Choose Proper Vials: Use polypropylene or Teflon vials for evaporation procedures.[5][7] 2. Use Additives with Glass: If glass must be used, add PBS and BSA to the solution before evaporation to improve recovery.[5] 3. Reconstitution: Reconstitute the dried this compound residue in a solution with a high percentage of organic solvent (e.g., 80% methanol) to ensure complete re-dissolution.[4] |
Data Presentation: this compound Recovery
Table 1: Effect of Labware Material and Additives on this compound Recovery After Evaporation
| Labware Material | Solvent Condition Before Evaporation | Additive | Reconstitution Solvent | Average Recovery (%) | Reference(s) |
| Glass (Non-silanized) | 10% Methanol in Water | None | 50% Methanol | Low (not specified quantitatively) | [5] |
| Glass (Non-silanized) | 50% Methanol in Water | None | 50% Methanol | Low (not specified quantitatively) | [5] |
| Glass (Non-silanized) | 10% Methanol in Water | PBS + BSA | 50% Methanol | High (near 100%) | [5] |
| Polypropylene | 50% Methanol in Water | None | 50% Methanol | ~100% | [5] |
| Polypropylene | 10% Methanol in Water | PBS + BSA | Water | ~100% | [5] |
| Teflon | 80% Ethanol in Water | None | 80% Ethanol | 97% | [7][8] |
Experimental Protocols
Protocol 1: Surface Passivation of Labware Using Bovine Serum Albumin (BSA)
This protocol describes how to pre-treat labware (e.g., microplates, tubes) to block non-specific binding sites and reduce this compound adsorption.
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free recommended for superior blocking performance[18][19]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Labware to be treated (e.g., polystyrene microplate)
Procedure:
-
Prepare Blocking Buffer: Prepare a solution of 1% BSA (w/v) in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS. Filter the solution through a 0.22 µm filter to sterilize and remove aggregates.
-
Coating: Add the blocking buffer to the labware, ensuring all surfaces that will contact the this compound solution are covered. For a 96-well plate, add 200-300 µL per well.
-
Incubation: Incubate the labware for at least 1-2 hours at room temperature, or overnight at 4°C. This allows the BSA to form a protein layer on the plastic surface.
-
Washing: Decant the blocking buffer. Wash the surfaces 2-3 times with PBS or your assay buffer to remove any loosely bound BSA.
-
Use: The labware is now passivated and ready for immediate use. Do not let the surface dry out before adding your this compound samples.
Protocol 2: Silanization of Glassware
This protocol creates a hydrophobic surface on glassware to prevent this compound adsorption. Caution: Silanizing agents like dichlorodimethylsilane (B41323) are hazardous. Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, eye protection).[9]
Materials:
-
Dichlorodimethylsilane (Me₂SiCl₂) or similar silanizing agent
-
Anhydrous (dry) Toluene (B28343) or other suitable organic solvent
-
Dry Methanol
-
Glassware to be treated (must be thoroughly clean and dry)
Procedure:
-
Prepare Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in dry toluene. For example, slowly add 5 mL of dichlorodimethylsilane to 95 mL of dry toluene.
-
Soak Glassware: Completely submerge the clean, dry glassware in the silanizing solution. Allow it to soak for 15-30 minutes.[12] Alternatively, for large containers, pour the solution inside and rotate to coat all interior surfaces.[9]
-
Rinse: Remove the glassware from the solution and rinse it thoroughly with dry toluene to remove excess silanizing agent.
-
Second Rinse: Rinse the glassware with dry methanol to remove the toluene.
-
Dry and Cure: Place the rinsed glassware in an oven and dry overnight at >100°C to cure the silane (B1218182) layer.[12]
-
Final Wash: After cooling, wash the glassware with soap and water, followed by a final rinse with deionized water to remove any residual HCl vapor byproducts. Allow to air dry.
-
Quality Check: To confirm successful silanization, place a drop of water on the treated surface. The water should form a tight bead, indicating a hydrophobic surface.[9]
Visualizations
Caption: Workflow for minimizing this compound adsorption during experiments.
References
- 1. Non-specific binding of this compound to plastic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mgel.msstate.edu [mgel.msstate.edu]
- 10. trilogylab.com [trilogylab.com]
- 11. Nonspecific adsorption of proteins to microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ornamentalfish.org [ornamentalfish.org]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
Optimizing solvent conditions for Palytoxin extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of Palytoxin (PLTX) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for extracting this compound from biological matrices?
A1: The most common and effective solvents for this compound (PLTX) extraction are aqueous mixtures of methanol (B129727) or ethanol (B145695).[1] An 80% methanol in water (MeOH/H₂O 80:20 v/v) solution is frequently used for extracting PLTX from matrices like mussels.[2][3] Similarly, 50% ethanol has been successfully used for extracting Caribbean this compound (C-PTX) from the zoanthid Palythoa caribaeorum.[4] For simpler matrices like dinoflagellate cultures, a straightforward extraction with methanol followed by a partition with hexane (B92381) is often sufficient.[1]
Q2: How does solvent composition affect the stability and analytical signal of this compound?
A2: Solvent composition is a critical factor for both the stability and the instrumental response of PLTX.[5] Studies show that solutions with a higher proportion of organic solvent yield a better analytical response. For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the optimal signal for PLTX is achieved in 50% and 90% methanol-water mixtures at 25°C, showing minimal signal loss over 16 hours.[5][6] Conversely, highly aqueous solutions (e.g., 10% methanol) result in a significantly lower and less stable LC-MS signal, especially at colder temperatures (6°C).[5][6] It is recommended to keep PLTX analogues in solutions containing more than 50% organic solvent, such as methanol, to minimize degradation or losses.[7][8][9]
Q3: What is the optimal pH range for handling and storing this compound solutions?
A3: To ensure stability and minimize degradation, this compound analogues should be maintained in a pH range of 5 to 8.[7][8][9] While PLTX is relatively stable in weakly acidic solutions like 0.2% acetic acid, it is susceptible to degradation upon exposure to stronger acids (pH < 2.66).[10][11]
Q4: Can I use pure water to dissolve my purified this compound sample?
A4: Dissolving purified PLTX in pure water is not recommended for quantitative analysis. LC-MS analysis of PLTX in pure water shows a 93% decrease in signal response compared to a 50% aqueous methanol solution.[10] This may be due to the formation of different ion species, such as dimers, that are not being monitored.[10] An appropriate amount of an organic modifier is necessary for a reliable instrumental response.[10]
Troubleshooting Guide
Q5: I am experiencing very low recovery of this compound after solvent evaporation. What could be the cause?
A5: Significant loss of this compound during the drying or evaporation step is a common issue, primarily due to the toxin adsorbing to container surfaces.[10][11] This problem is more pronounced when using glass vials and when evaporating highly aqueous solutions.[7][9][10]
-
Container Material: Glass surfaces lead to stronger PLTX adsorption compared to plastic materials.[10][11] For better recovery, use containers made of polypropylene (B1209903) (PP) or Teflon.[9][10] A quantitative recovery of 97% has been achieved by drying an 80% aqueous ethanol solution of PLTX in a Teflon container under a nitrogen stream.[10][11]
-
Solvent Composition: Drying highly aqueous solutions can lead to significant analyte loss.[7][9] Whenever possible, maintain an organic solvent concentration of at least 50%.
-
Additives for Aqueous Solutions: If working with highly aqueous solutions is unavoidable, adding Bovine Serum Albumin (BSA) and phosphate-buffered saline (PBS) can significantly reduce losses when using glass containers.[7][9]
Q6: My LC-MS signal for this compound is unstable and shows high variability between injections. How can I improve this?
A6: Signal instability is often linked to the solvent composition and temperature of your samples in the autosampler.
-
Optimize Solvent: Ensure your final sample is dissolved in a solvent mixture containing at least 50% methanol. The highest and most stable LC-MS signals are observed in 50% and 90% methanol at 25°C.[5]
-
Control Temperature: Low temperatures can negatively impact the PLTX signal, especially in solvents with low methanol content. At 6°C, signal losses over 16 hours were 26% in 10% MeOH and 24% in 50% MeOH.[5] Maintaining the autosampler at room temperature (25°C) is recommended for better stability.[5]
-
Check for Degradation: If samples are stored in strongly acidic conditions (pH < 2.66), degradation may occur, leading to inconsistent results.[10][11]
Data Presentation
Table 1: Effect of Solvent and Temperature on PLTX LC-MS Signal Stability Data summarized from a study monitoring PLTX signal loss over 16 hours.[5]
| Methanol Conc. | Temperature | Signal Loss (after 16h) | Signal Stability |
| 10% | 25 °C | High | Poor |
| 50% | 25 °C | 9% | Good |
| 90% | 25 °C | 6% | Excellent |
| 10% | 6 °C | 26% | Very Poor |
| 50% | 6 °C | 24% | Poor |
| 90% | 6 °C | 15% | Moderate |
Table 2: Influence of Container Material on PLTX Recovery After Evaporation Data summarized from studies investigating toxin loss during the drying down step.[9][10]
| Starting Solvent | Container Material | Re-dissolving Solvent | Recovery Rate |
| 80% aq. MeOH | Glass | 50% aq. MeOH | ~62% |
| 80% aq. EtOH | Teflon | 50% aq. MeOH | 97% |
| Pure MeOH, EtOH, or isoPrOH | Polypropylene (PP) | 50% aq. MeOH | Higher than glass |
| 10% aq. MeOH | Glass | 50% aq. MeOH | Significant Loss |
| 10% aq. MeOH + PBS + BSA | Glass | 50% aq. MeOH | Recovery Improved |
| 50% aq. MeOH | Polypropylene (PP) | 50% aq. MeOH | ~100% |
Experimental Protocols
Protocol 1: General Extraction of PLTX Analogs from Mussels This protocol is adapted from a procedure used for analyzing PLTX in mussels.[2]
-
Homogenization: Weigh 10.0 g (± 0.5 g) of homogenized mussel tissue into a 50 mL polypropylene (PP) centrifuge tube.
-
First Extraction: Add 30 mL of MeOH/H₂O (80:20 v/v). Homogenize the sample using a high-speed mixer (e.g., Ultra Turrax) for 2 minutes at 9500 rpm.
-
Centrifugation: Centrifuge the mixture for 15 minutes at 2000 x g and 20°C.
-
Collection: Carefully transfer the supernatant to a 100 mL evaporation flask.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the solid residue two more times.
-
Combine Supernatants: Pool all three supernatants for subsequent cleanup and analysis.
Protocol 2: Preparation of PLTX Standard Solutions for LC-MS Analysis This protocol describes the preparation of working solutions for stability and response experiments.[5]
-
Stock Solution: Prepare a stock solution of PLTX (e.g., 50 µg/mL) in 50% aqueous methanol.
-
Intermediate Dilution: Dilute the stock solution to an intermediate concentration (e.g., 10 µg/mL) using 50% methanol.
-
Working Solutions: Immediately before analysis, prepare the final working solutions (e.g., 1.0 µg/mL and 0.5 µg/mL) by diluting the intermediate solution with the appropriate volumes of methanol and/or water to achieve the desired final solvent compositions (e.g., 10%, 50%, and 90% aqueous methanol).
Visualizations
Caption: General workflow for this compound (PLTX) extraction and purification.
References
- 1. This compound: A new marine toxin from a coelenterate [digital.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A method for the isolation of the caribbean this compound (C-PTX) from the coelenterate (zooanthid) Palythoa caribaeorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability and recovery of this compound and ovatoxin-a - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 9. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell-based Assays with Palytoxin Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palytoxin (PLTX) in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability results with this compound are highly variable between experiments. What are the potential causes?
High variability in this compound assays can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to PLTX. This could be due to differences in the expression or genetic variants of the Na+/K+-ATPase, the molecular target of the toxin.[1] It is crucial to characterize the sensitivity of your specific cell line.
-
This compound Analogues: The term "this compound" can refer to a group of structurally related analogues (e.g., ostreocin-D, ovatoxins).[2][3][4][5][6] These analogues can have different potencies, and the exact composition of your PLTX source may vary.[5][7]
-
Solvent and Temperature: The solvent used to dissolve and dilute PLTX, as well as the temperature, can affect its stability and conformation, potentially leading to inconsistent results.[8] It is recommended to allow the PLTX standard to equilibrate at room temperature for at least four hours before use in aqueous solutions.[8]
-
Matrix Effects: When testing extracts from biological samples (e.g., shellfish, dinoflagellates), other compounds in the matrix can interfere with the assay, either by exerting their own cytotoxic effects or by masking the effect of PLTX.[3][9][10]
-
Incubation Time: The duration of cell exposure to PLTX is a critical parameter. Inconsistent incubation times will lead to variable results.[9]
-
Cell Density and Health: Variations in cell seeding density and the overall health of the cell culture can significantly impact assay outcomes.
Q2: I am observing cytotoxicity in my control group when using sample extracts. How can I differentiate between this compound-specific effects and non-specific toxicity?
This is a common issue when working with complex biological extracts. Here are some strategies:
-
Ouabain (B1677812) Inhibition: Ouabain is a specific inhibitor of the Na+/K+-ATPase and can be used to confirm the specificity of the PLTX-induced effect.[11][12] Pre-incubating the cells with ouabain should prevent or significantly reduce the cytotoxicity caused by this compound.[13] If cytotoxicity persists, it is likely due to other compounds in your sample.
-
Chromatographic Fractioning: Coupling your cell-based assay with a chromatographic fractionation of the extract can help to separate PLTX from other interfering substances.[10]
-
Antibody-Based Detection: A cell-based ELISA using a specific anti-PLTX antibody can provide high specificity for this compound detection.[3][12]
Q3: My hemolytic assay results are not reproducible. What should I check?
Hemolytic assays with this compound can be influenced by several factors:
-
Erythrocyte Source: The sensitivity of red blood cells to PLTX-induced hemolysis can vary between species (e.g., human vs. mouse).[11]
-
Assay Buffer and Temperature: The osmolarity of the buffer and the incubation temperature can affect the rate of hemolysis.[9]
-
Incubation Time: As with other cytotoxicity assays, the incubation time is a critical parameter that needs to be consistent.[9]
-
Matrix Effects: Extracts from shellfish can have a significant matrix effect on hemolytic assays.[9]
Q4: What is the mechanism of action of this compound, and how does it relate to the observed cytotoxicity?
This compound binds to the Na+/K+-ATPase (sodium-potassium pump) on the cell surface.[14][15][16][17] This binding event converts the pump into a non-selective ion channel, allowing for the uncontrolled flow of ions like sodium (Na+) and potassium (K+) across the cell membrane, following their concentration gradients.[2][14][16] This disruption of the cellular ion gradient leads to membrane depolarization, cell swelling, and ultimately, cell death (cytolysis).[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects in various cell-based assays.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | Exposure Time | IC50 / EC50 | Limit of Detection (LOD) | Reference |
| Neuro-2a | MTT | 19 h | 42.9 ± 3.8 pM | 20 pM (0.05 ng/mL) | [3] |
| Neuro-2a | MTT (with Ouabain) | 19 h | 6.3 ± 4.7 pM | - | [3] |
| Neuro-2a | Alamar Blue | 4 h | - | 0.4 ng/mL | [3] |
| Neuro-2a | Alamar Blue | 72 h | - | 0.2 ng/mL | [3] |
| MCF-7 | LDH Release | - | - | ~0.5 ng/mL | [3] |
| Caco-2 | Cell Proliferation | 24 h | ~0.1 nM | - | [18] |
| Various Cancer Cells | MTT | 72 h | 0.54 ± 0.05 pM | - | [4] |
| Non-cancerous NHDF | MTT | 72 h | > 1 µM | - | [4] |
| BE(2)-M17 | Alamar Blue | - | - | 0.2 ng/mL | [19] |
Table 2: Lethal Dose (LD50) of this compound in Animal Models
| Animal | Route of Administration | LD50 | Reference |
| Rabbit | Intravenous | 25 ng/kg | [14] |
| Mouse | Intravenous | 0.045 µg/kg | [15] |
| Rat | Intravenous | 0.089 µg/kg | [15] |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a generalized procedure based on common practices described in the literature.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and further dilute in culture medium. Replace the existing medium with the PLTX-containing medium. Include solvent controls.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 610 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
2. Lactate Dehydrogenase (LDH) Release Assay
This protocol is based on the principle of measuring membrane integrity.[13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells for the desired exposure time.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength as per the manufacturer's instructions for the LDH assay kit.
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells.
Visualizations
Caption: this compound's mechanism of action leading to cytotoxicity.
Caption: A typical workflow for a cell-based cytotoxicity assay with this compound.
Caption: A decision tree for troubleshooting this compound assay variability.
References
- 1. In Vitro Cell Sensitivity to this compound Correlates with High Gene Expression of the Na+/K+-ATPase β2 Subunit Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Sensitive Cell-Based Immunoenzymatic Assay for this compound Quantitation in Mussels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cytolytic assay for the measurement of this compound based on a cultured monolayer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Specific and dynamic detection of palytoxins by in vitro microplate assay with human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Palytoxin waste
This guide provides best practices for the safe handling and disposal of Palytoxin (PLTX)-contaminated waste for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when handling this compound waste?
A1: The primary safety concern is exposure to this compound, one of the most potent non-protein toxins known.[1] Exposure can occur through skin contact, inhalation of aerosols, or ingestion, leading to severe and potentially life-threatening effects.[2] The main routes of exposure in a laboratory setting include inhalation of drug dusts or droplets, absorption through the skin, and ingestion via contaminated surfaces.
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: A comprehensive PPE protocol is mandatory. This includes:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Gown: A protective, disposable gown.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A properly fitted respirator should be used, especially when there is a risk of aerosol generation.
All personnel handling cytotoxic drugs should receive specific training on the appropriate use of PPE.
Q3: How should I decontaminate laboratory surfaces and equipment contaminated with this compound?
A3: this compound can be inactivated with a freshly prepared solution of sodium hypochlorite (B82951) (household bleach).[3] A deep clean with warm, soapy water followed by a dilute bleach solution is recommended for decontamination.[4] For general surface decontamination, a solution of one part standard household bleach to nine parts water is effective.[3][5]
Q4: What is the recommended procedure for disposing of liquid waste containing this compound?
A4: Liquid waste containing this compound must be chemically inactivated before disposal. This involves adding a concentrated bleach solution to the waste to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 dilution of standard 5% household bleach). For waste with a high organic load, a higher concentration of 1% sodium hypochlorite is recommended.[6][7] The treated waste should be left for a minimum contact time of 30 minutes, although longer periods (e.g., 12 hours) are advised for complete inactivation, before being neutralized and disposed of in accordance with local regulations.[3][6]
Q5: How do I dispose of solid waste (e.g., contaminated gloves, vials, pipette tips) contaminated with this compound?
A5: All solid waste contaminated with this compound should be considered cytotoxic waste. It should be collected in clearly labeled, sealed, and puncture-resistant containers.[8] Contaminated items should be soaked in a diluted bleach solution before disposal.[3] Disposal must follow institutional and regulatory guidelines for hazardous chemical waste.
Q6: What should I do in case of a this compound spill?
A6: In the event of a spill, the area should be immediately secured to prevent further contamination. Personnel should wear appropriate PPE, including respiratory protection. The spill should be absorbed with a spill pillow or vermiculite. The absorbed material and any contaminated debris should then be treated with a 1:10 bleach solution and disposed of as hazardous waste. The area should be thoroughly cleaned with warm, soapy water and then decontaminated with the bleach solution.
Q7: How stable is this compound in different solutions and temperatures?
A7: this compound is thermostable, meaning that boiling does not significantly reduce its toxicity in neutral aqueous solutions.[5] However, it rapidly decomposes in acidic (pH < 4) and alkaline (pH > 10) solutions.[5][9] For storage and handling, it is recommended to maintain solutions within a pH range of 5-8 to minimize degradation.[9]
Data Presentation
Table 1: Acute Toxicity of this compound (LD50)
| Animal Model | Route of Administration | LD50 (µg/kg) | Reference |
| Mouse | Intravenous | 0.045 | [5] |
| Mouse | Intraperitoneal | 0.15-0.3 | |
| Mouse | Intratracheal | > 2 | [5] |
| Rat | Intravenous | 0.089 | [5] |
| Rabbit | Intravenous | 0.025 | [5] |
| Dog | Intravenous | 0.025 - 0.45 | [5] |
| Monkey | Intravenous | 0.025 - 0.45 | [5] |
| Guinea Pig | Intravenous | 0.025 - 0.45 | [5] |
Table 2: Stability of this compound at Various pH Levels
| pH | Stability | Conditions | Reference |
| 1-2 | Rapid decomposition | 1:1 MeOH-buffer, ambient temperature | [9] |
| 3-4 | Detectable loss | 1:9 MeOH-buffer, ambient temperature | [9] |
| 5-8 | Stable | 1:1 MeOH-buffer, ambient temperature | [9] |
| 9-10 | Detectable loss | 1:9 MeOH-buffer, ambient temperature | [9] |
| 13 | Rapid decomposition | 1:1 MeOH-buffer, ambient temperature | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Inactivation Solution (10% Bleach)
-
Objective: To prepare a solution of sodium hypochlorite for the inactivation of this compound.
-
Materials:
-
Standard household bleach (5-6% sodium hypochlorite)
-
Distilled water
-
Graduated cylinder
-
Appropriate container for the solution
-
-
Procedure:
-
Measure 1 part of standard household bleach.
-
Measure 9 parts of distilled water.
-
In a well-ventilated area, slowly add the bleach to the water and mix gently.
-
Label the container clearly with "10% Bleach Solution for this compound Inactivation" and the date of preparation.
-
Prepare this solution fresh daily for maximum efficacy.[10]
-
Protocol 2: Decontamination of a Small-Scale Liquid this compound Spill
-
Objective: To safely clean and decontaminate a small liquid spill of this compound.
-
Materials:
-
Full PPE (2 pairs of gloves, gown, eye protection, respirator)
-
Spill absorbent material (e.g., spill pillows, vermiculite)
-
10% bleach solution (freshly prepared)
-
Hazardous waste container, properly labeled
-
Forceps or tongs
-
Paper towels
-
Soap and water
-
-
Procedure:
-
Immediately alert others in the area and restrict access.
-
Don the full set of PPE.
-
Cover the spill with absorbent material, working from the outside in to prevent spreading.
-
Carefully collect the absorbent material using forceps or tongs and place it in the hazardous waste container.
-
Liberally apply the 10% bleach solution to the spill area and allow a contact time of at least 30 minutes.
-
Wipe the area with paper towels, placing the used towels in the hazardous waste container.
-
Clean the area with soap and water.
-
Perform a final wipe-down with the 10% bleach solution.
-
Properly doff and dispose of all PPE in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound-contaminated waste.
Caption: Decision tree for the appropriate response to a this compound spill.
Caption: Simplified signaling pathway of this compound's cellular mechanism of action.
References
- 1. Toxic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological studies on this compound and ostreocin-D administered to mice by three different routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suspected this compound Inhalation Exposures Associated with Zoanthid Corals in Aquarium Shops and Homes — Alaska, 2012–2014 [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. uwo.ca [uwo.ca]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sheltermedicine.vetmed.ufl.edu [sheltermedicine.vetmed.ufl.edu]
Technical Support Center: Palytoxin Decontamination
This guide provides researchers, scientists, and drug development professionals with detailed procedures for the safe handling and decontamination of Palytoxin (PTX) spills.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's toxicity?
A1: this compound binds to the Na+/K+-ATPase pump on the cell membrane. This binding converts the pump into a non-selective ion channel, leading to an influx of sodium ions and an efflux of potassium ions.[1][2][3] This disruption of the cellular ion gradient is the primary mechanism of its toxicity, causing a cascade of downstream effects.[4]
Q2: How stable is this compound in a laboratory setting?
A2: this compound is a thermostable compound, meaning it is not inactivated by boiling.[3][5] It is stable in neutral aqueous solutions for extended periods but decomposes rapidly in acidic or alkaline conditions.[3][6] It is important to note that this compound can adhere to surfaces, particularly glass, and its recovery can be affected by the type of solvent and container material used.[7][8][9]
Q3: What is the recommended decontaminant for a this compound spill?
A3: A freshly prepared solution of sodium hypochlorite (B82951) (household bleach) is the most recommended decontaminant for this compound.[10][11] A 1:10 dilution of standard household bleach (typically 5-6% sodium hypochlorite) in water is generally recommended.[2][10] For spills containing a high organic load, a 1:5 dilution is more appropriate.[12]
Q4: Can I use ethanol (B145695) to decontaminate surfaces from this compound?
A4: While ethanol is a common laboratory disinfectant, sodium hypochlorite solution is the specifically recommended agent for inactivating this compound. There is no readily available scientific literature to support the effectiveness of ethanol in neutralizing this compound.
Q5: How do I dispose of waste contaminated with this compound?
A5: All disposable materials that have come into contact with this compound should be treated as hazardous waste.[13] Before disposal, immerse the materials in a freshly prepared bleach solution (≥0.1% sodium hypochlorite) for at least 30 minutes.[11] After decontamination, the materials should be placed in a sealed, clearly labeled hazardous waste container for disposal according to your institution's guidelines.[14] Liquid waste containing this compound should also be treated with bleach to a final concentration of at least 0.5% sodium hypochlorite for a minimum of 20 minutes before disposal.[12]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Corrosion on stainless steel equipment after decontamination. | Sodium hypochlorite is corrosive to metals.[12] | After the required contact time, thoroughly rinse the equipment with water to remove any residual bleach. A final wipe-down with 70% ethanol can also help to dry the surface and remove any remaining moisture. |
| Visible residue remains after cleaning up a spill. | The cleaning procedure may not have been sufficient to remove all of the spilled material, or the decontamination solution may have dried, leaving a salt residue. | Repeat the decontamination procedure, ensuring that the surface is thoroughly wetted with the bleach solution for the entire contact time. After decontamination, clean the area with detergent and water. |
| Suspected ongoing exposure after a spill has been cleaned. | Aerosolization of this compound during the initial spill or improper cleanup may have contaminated a wider area than initially thought. | Evacuate the area and ensure it is well-ventilated. Repeat the decontamination procedure wearing appropriate personal protective equipment (PPE), including respiratory protection. Consider a more extensive "deep clean" of the affected area.[15] |
Quantitative Data for Decontamination Solutions
| Decontaminant | Concentration | Contact Time | Application | Notes |
| Sodium Hypochlorite (Bleach) | ≥0.1% (1:10 dilution of 5-6% household bleach)[2][11] | ≥ 30 minutes for soaking[11] | Surfaces, equipment, liquid waste, contaminated materials | Prepare fresh daily; a 1:10 dilution is effective for 24 hours.[12] |
| Sodium Hypochlorite (Bleach) - High Organic Load | ~1% (1:5 dilution of 5-6% household bleach)[12] | ≥ 20 minutes for liquid waste[12] | Spills containing blood, protein, or other biological matter | Higher concentration is needed to overcome the neutralizing effect of organic matter. |
Experimental Protocols
Protocol 1: Decontamination of Laboratory Surfaces and Equipment
Materials:
-
Standard household bleach (5-6% sodium hypochlorite)
-
Water (deionized or distilled)
-
Spray bottles
-
Paper towels or absorbent pads
-
Personal Protective Equipment (PPE): gloves, lab coat, safety goggles
-
Hazardous waste disposal bags
Procedure:
-
Preparation of Decontamination Solution: In a designated and well-ventilated area, prepare a fresh 1:10 dilution of household bleach in water. For example, mix 1 part bleach with 9 parts water.
-
Initial Spill Containment: If dealing with a liquid spill, cover it with absorbent material.
-
Application of Decontaminant: Liberally apply the bleach solution to the contaminated surface or equipment, ensuring it is thoroughly wetted.
-
Contact Time: Allow the bleach solution to remain in contact with the surface for at least 20 minutes.[12] Do not allow it to dry during this time; reapply if necessary.
-
Wiping and Rinsing: After the contact time, wipe the surface with paper towels. For metal surfaces, rinse thoroughly with water to prevent corrosion.[12]
-
Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) in a hazardous waste bag.
-
Final Cleaning: Clean the surface with a standard laboratory detergent and water.
Protocol 2: Decontamination of Liquid Waste
Materials:
-
Standard household bleach (5-6% sodium hypochlorite)
-
Appropriate container for the liquid waste
-
PPE: gloves, lab coat, safety goggles
Procedure:
-
Estimation of Waste Volume: Estimate the volume of the liquid waste to be decontaminated.
-
Addition of Bleach: Add a sufficient volume of household bleach to the liquid waste to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 final dilution of bleach in the waste). For waste with a high organic load, use a 1:5 final dilution.[12]
-
Mixing: Gently mix the solution to ensure the bleach is evenly distributed.
-
Contact Time: Allow the mixture to stand for at least 20 minutes.[12]
-
Disposal: Dispose of the decontaminated liquid waste according to your institution's hazardous waste procedures.
Visualizations
Caption: this compound's mechanism of action and downstream signaling cascade.
Caption: Workflow for the decontamination of a this compound spill.
References
- 1. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suspected this compound Inhalation Exposures Associated with Zoanthid Corals in Aquarium Shops and Homes — Alaska, 2012–2014 [cdc.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Poisoning: Marine Aquarium Safety | SA Health [sahealth.sa.gov.au]
- 6. WO2015090591A1 - Palytoxyn, its medical use and process for its isolation - Google Patents [patents.google.com]
- 7. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Recovery of this compound and Ovatoxin‑a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ornamentalfish.org [ornamentalfish.org]
- 11. Suspected this compound Inhalation Exposures Associated with Zoanthid Corals in Aquarium Shops and Homes — Alaska, 2012–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwo.ca [uwo.ca]
- 13. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ornamentalfish.org [ornamentalfish.org]
Selecting the appropriate cell line for Palytoxin research
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell lines and designing experiments for Palytoxin (PLTX) research. It includes frequently asked questions, troubleshooting guidance, detailed experimental protocols, and a summary of cell line sensitivity to this compound.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most sensitive to this compound?
A1: Generally, neuronal and lung cancer cell lines exhibit high sensitivity to this compound. The mouse neuroblastoma cell line, Neuro-2a (Neuro2a) , is exceptionally sensitive, with IC50 values reported in the picomolar to low nanomolar range.[1][2] Human lung carcinoma cells (A549 ) and enteroglial cells (EGC ) also show high sensitivity.[1]
Q2: Are there any cell lines known to be resistant to this compound?
A2: Yes, non-cancerous cell lines tend to be significantly more resistant to this compound. For example, Normal Human Dermal Fibroblasts (NHDF) have shown much lower sensitivity, with an IC50 value orders of magnitude higher than that of cancerous cell lines after a 72-hour exposure.[3][4] Some solid tumor cell lines have also been observed to be more resistant than leukemia cell lines.[5]
Q3: What is the primary cellular target of this compound?
A3: The primary molecular target of this compound is the Na+/K+-ATPase pump , a transmembrane protein found in virtually all animal cells.[6] this compound binds to the pump and converts it into a non-selective ion channel, leading to a massive influx of Na+ and efflux of K+, thereby disrupting the cellular ion gradient.[7][8]
Q4: What are the downstream signaling pathways activated by this compound?
A4: The disruption of the ion gradient by this compound leads to various downstream signaling events, most notably the activation of Mitogen-Activated Protein Kinase (MAPK) pathways . Specifically, this compound has been shown to activate c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-regulated kinase 5 (ERK5) through upstream protein kinase cascades.[9][10][11][12] In some cell types, the activation of JNK is mediated by MEK4 (also known as SEK1) and is independent of Ras.[12]
Q5: How can I measure the cytotoxic effects of this compound in my cell line?
A5: The most common method to measure this compound-induced cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria. A detailed protocol is provided in the "Experimental Protocols" section of this guide. Other methods, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, can also be used.
Cell Line Sensitivity to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, as determined by the MTT assay. These values provide a comparative measure of cell sensitivity. Note that experimental conditions, particularly exposure time, can significantly influence the IC50 value.
| Cell Line | Cell Type | Organism | Exposure Time | IC50 Value (ng/mL) | Reference |
| Neuro-2a | Neuroblastoma | Mouse | 19-24 h | 0.0134 - 0.69 | [1] |
| A549 | Lung Carcinoma | Human | 24 h | ~1.5 | [1] |
| EGC | Enteroglial Cell | Rat | 24 h | 0.39 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | Human | 24 h | 6.7 - 200 | [1] |
| HaCaT | Keratinocyte | Human | 24 h | 7.71 - 34.8 | |
| Various Cancer | Mixed | Human/Murine | 72 h | ~0.0014 | [3] |
| NHDF | Dermal Fibroblast | Human | 72 h | > 2680 | [3] |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effect of this compound on adherent or suspension cell lines using the MTT assay.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (in a compatible solvent like DMSO or ethanol)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is from 0.001 ng/mL to 100 ng/mL.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium. For adherent cells, you can aspirate the medium. For suspension cells, you may need to centrifuge the plate and then remove the supernatant.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution but no cells) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound-induced signaling pathway leading to apoptosis.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed in a sensitive cell line | 1. This compound degradation: this compound is unstable in acidic or alkaline solutions.[6] 2. Improper storage: Incorrect storage of this compound stock solution can lead to loss of activity. 3. Cell density too high: A high cell number may require a higher concentration of the toxin to elicit a response. | 1. Ensure the pH of the culture medium and any buffers used are neutral. Prepare fresh dilutions of this compound for each experiment. 2. Store this compound stock solutions at -20°C or below and protect from light. 3. Optimize cell seeding density for your specific cell line and assay duration. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells in each well. 2. Incomplete formazan solubilization: Formazan crystals are not fully dissolved before reading the absorbance. 3. Edge effects: Evaporation from the outer wells of the 96-well plate. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. After adding the solubilization solution, shake the plate for at least 15 minutes on an orbital shaker and visually inspect the wells to ensure all purple crystals are dissolved. 3. Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| Inconsistent results between experiments | 1. This compound stability in solution: this compound may adsorb to glass surfaces, especially in highly aqueous solutions.[13] 2. Passage number of cells: Cell sensitivity can change with increasing passage number. 3. Matrix effects: If testing this compound in complex mixtures (e.g., extracts from marine organisms), other compounds may interfere with the assay. | 1. Use polypropylene (B1209903) tubes and pipette tips for handling this compound solutions. Consider using solutions with >50% organic solvent (e.g., methanol) for storage and dilution.[13] 2. Use cells within a consistent and low passage number range for all experiments. 3. Perform control experiments with the matrix alone to assess its effect on cell viability. It may be necessary to further purify the this compound sample. |
References
- 1. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Marine Polyether Phycotoxin this compound Induces Apoptotic Cell Death via Mcl-1 and Bcl-2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of protein kinase signaling cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular signal regulated kinase 5 mediates signals triggered by the novel tumor promoter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular signal-regulated kinase transmits this compound-stimulated signals leading to altered gene expression in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential activation of mitogen-activated protein kinases by this compound and ouabain, two ligands for the Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding in Palytoxin receptor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding during palytoxin (PLTX) receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for this compound?
A1: The primary receptor for this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein found in all animal cells.[1] this compound binds to the extracellular portion of the α subunit of the Na+/K+-ATPase. This binding event transforms the ion pump into a non-selective cation channel, leading to a massive influx of Na+ and efflux of K+, ultimately disrupting the cellular ion gradient and causing cytotoxicity.[2]
Q2: What is non-specific binding and why is it a problem in this compound receptor studies?
Q3: How can I determine the level of non-specific binding in my assay?
A3: Non-specific binding is typically determined by measuring the binding of the labeled this compound in the presence of a high concentration of an unlabeled competitor that binds specifically to the Na+/K+-ATPase. Ouabain, a well-known inhibitor of the Na+/K+-ATPase, is commonly used for this purpose.[3] The principle is that the high concentration of the unlabeled competitor will occupy all the specific binding sites on the Na+/K+-ATPase, so any remaining bound labeled this compound is considered non-specific.
Q4: What are the key factors to consider for minimizing non-specific binding?
A4: Several factors should be optimized to minimize non-specific binding in this compound receptor assays:
-
Blocking Agents: Use of appropriate blocking agents to saturate non-specific binding sites.
-
Buffer Composition: Optimization of buffer pH and ionic strength.
-
Washing Steps: Adequate and stringent washing procedures to remove unbound and non-specifically bound ligand.
-
Choice of Materials: Using low-protein-binding plates and tubes.
-
Ligand Concentration: Using the lowest effective concentration of labeled this compound.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a structured approach to troubleshooting and resolving common issues related to high non-specific binding in this compound receptor studies.
Problem: High background signal obscuring specific binding.
Logical Troubleshooting Workflow
References
Impact of pH on Palytoxin activity and stability.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the activity and stability of palytoxin (PTX). Below you will find frequently asked questions and troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A1: this compound is most stable in neutral aqueous solutions.[1][2] For short-term storage and experimental use, it is recommended to maintain this compound solutions within a pH range of 5 to 8 to minimize degradation.[3][4][5]
Q2: How does pH affect the stability of this compound?
A2: this compound rapidly decomposes in acidic or alkaline solutions, leading to a loss of its toxicity.[1][2][6] Under strongly acidic conditions (pH 1-2) and strongly alkaline conditions (pH 13), this compound degradation is significant.[3] For instance, in a solution of 1:9 methanol-buffer at pH 1, the half-life of this compound is estimated to be 82 minutes.[3] Detectable loss of this compound is also observed at pH values below 5 and above 8 in highly aqueous conditions.[3]
Q3: Does pH influence the biological activity of this compound?
A3: Yes, pH can modulate the activity of this compound by affecting its interaction with its molecular target, the Na+/K+-ATPase. Studies have shown that the binding rate of this compound to Na+/K+-ATPase is significantly increased at a higher pH of 8.0 compared to a pH of 7.2 or 6.0.[7] The rate of dissociation of this compound from the enzyme also varies with pH, being slowest at pH 6 and fastest at pH 8.[7]
Q4: Can I use acidic or basic buffers for my experiments with this compound?
A4: The use of strongly acidic or basic buffers should be avoided as they can lead to the rapid degradation of this compound.[1][2] If your experimental design requires a pH outside the optimal range of 5-8, it is crucial to minimize the exposure time of this compound to these conditions and to be aware of the potential for reduced activity due to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound Activity in Stock Solution | The pH of the storage solution is outside the optimal range (5-8). | Prepare fresh stock solutions in a neutral buffer. It is advisable to maintain solutions with an organic content of over 50% methanol (B129727) to ensure high recovery.[3][4][5] |
| Inconsistent Results in Cellular Assays | The pH of the experimental buffer is affecting this compound's binding affinity to Na+/K+-ATPase. | Standardize the pH of all experimental buffers to a consistent value within the 7.2-7.4 range for cellular assays. Be aware that even slight variations in pH can alter the binding kinetics of this compound.[7] |
| Degradation of this compound During Sample Preparation | Exposure to strong acids or bases during extraction or purification steps. | If acidic conditions are necessary, use milder acids like 0.2% acetic acid, in which this compound shows relative stability.[8] Avoid strong acids such as trifluoroacetic acid (TFA), which can cause significant degradation.[8] |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on pH. The following tables summarize the degradation of this compound at various pH values.
Table 1: Time-Dependent Decrease of this compound in 1:1 Methanol-Buffer at Ambient Temperature
| pH | Observation |
| 1 | Time-dependent decrease in this compound response.[3] |
| 2 | Time-dependent decrease in this compound response.[3] |
| 13 | Time-dependent decrease in this compound response.[3] |
| 3, 4, 5, 7, 8, 9, 10 | No detectable loss over 24 hours.[3] |
Table 2: Stability of this compound in Acidified Solutions (80% Aqueous Methanol) over 14 Days
| Acid Added | pH | % Decrease in this compound Signal |
| Acetic Acid (0.2%) | 3.25 | No significant variation |
| Formic Acid | 2.66 | 29% |
| Trifluoroacetic Acid | 1.20 | 64% |
| Data from Mazzeo et al., 2021.[8] |
Experimental Protocols
Protocol 1: Assessing this compound Stability at Different pH Values
This protocol outlines a general procedure to evaluate the stability of this compound in solutions of varying pH using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
This compound Solution Preparation: Prepare a stock solution of this compound in a neutral solvent (e.g., 1:1 methanol:water).
-
Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for LC-MS analysis. Incubate the solutions at a controlled temperature (e.g., ambient temperature).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
LC-MS Analysis: Analyze the aliquots by LC-MS to quantify the remaining this compound. A decrease in the this compound peak area over time indicates degradation.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is its binding to the Na+/K+-ATPase, which it converts into a non-selective ion channel.[9][10] This disruption of ion gradients triggers a cascade of downstream cellular events. The initial binding of this compound to the Na+/K+-ATPase is a critical step that can be influenced by extracellular pH.
Caption: this compound signaling cascade initiated by binding to Na+/K+-ATPase.
This diagram illustrates how extracellular pH can influence the initial binding of this compound to the Na+/K+-ATPase, thereby modulating the subsequent intracellular events that lead to cytotoxicity. The disruption of ion homeostasis, including an increase in intracellular calcium and a decrease in intracellular pH, activates downstream signaling pathways such as the MAP kinase cascade.[11][12][13]
References
- 1. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Worlds Dead Liest Poison (this compound and its Analogs) [ijraset.com]
- 3. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and recovery of this compound and ovatoxin-a - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound-induced Effects on Partial Reactions of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Isolation of Palytoxins: Liquid Chromatography Coupled to Low- or High-Resolution Mass Spectrometry for the Study on the Impact of Drying Techniques, Solvents and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitogen-activated protein kinases regulate this compound-induced calcium influx and cytotoxicity in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C129H223N3O54 | CID 11105289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Modulation of protein kinase signaling cascades by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Temperature Effects on Palytoxin Stability and Assay Performance
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Palytoxin (PLTX). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the influence of temperature on PLTX stability and assay outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound at different temperatures?
A1: this compound is known to be a thermostable compound, meaning it is not easily degraded by heat. Boiling seafood contaminated with PLTX, for instance, does not significantly reduce its toxicity.[1][2] It remains stable in neutral aqueous solutions for extended periods.[1][2][3] However, its stability is highly dependent on pH, with rapid decomposition occurring in acidic or alkaline conditions.[1][2][3][4] For long-term storage, it is recommended to store PLTX solutions at -20°C or -80°C.[4][5]
Q2: I'm preparing PLTX samples for LC-MS analysis. What is the optimal temperature and solvent composition for short-term storage and analysis?
A2: For LC-MS analysis, both temperature and solvent composition significantly impact the PLTX signal response.[6][7][8][9][10][11][12]
-
Temperature: Room temperature (25°C) generally provides a better signal response compared to colder temperatures (e.g., 6°C), which are typical for autosamplers.[6][7][11][12] At 6°C, a decrease in signal intensity has been observed over time, particularly in solvent mixtures with higher water content.[7][11]
-
Solvent: Higher proportions of organic solvents, such as methanol (B129727) (MeOH), are recommended. Optimal signal responses and stability have been observed in 50% and 90% MeOH solutions at 25°C, with minimal signal loss over 16 hours.[6][7][8][9][10][11][12] Conversely, in highly aqueous solutions (e.g., 10% MeOH), a significant decrease in signal can occur.[6][7][10]
It is advisable to allow PLTX standards in predominantly aqueous solutions to equilibrate at room temperature for at least four hours before analysis to ensure molecular conformation stability and more reliable results.[7]
Q3: Does temperature affect the performance of cytotoxicity assays for PLTX?
A3: Yes, temperature is a critical parameter in cytotoxicity assays. Most cell-based assays, including those for PLTX, are conducted at a standard physiological temperature of 37°C to ensure optimal cell health and metabolic activity.[10][13] Deviations from this temperature can affect cell viability and the kinetics of the toxin's interaction with the cells, leading to inaccurate or inconsistent results. For instance, hemolysis assays with PLTX have shown time- and temperature-dependent effects, with incubations typically performed at 37°C or 41°C for optimal results.[2][6][10]
Q4: Can temperature fluctuations during an ELISA for PLTX affect the results?
A4: Absolutely. Temperature can impact several steps of an ELISA, leading to variability in the results. It's crucial to ensure that all reagents and plates are brought to room temperature before starting the assay to avoid the "edge effect," where temperature differences across the plate lead to inconsistent results.[14] Incubation steps should be carried out at the temperature specified in the protocol, which can range from room temperature to 37°C, to ensure optimal antibody-antigen binding kinetics.[5][15]
Troubleshooting Guides
Troubleshooting for PLTX Cytotoxicity Assays (e.g., MTT, LDH)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells. | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.[16] |
| Edge effects: Temperature or humidity gradients across the microplate. | Avoid using the outer wells of the plate. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain a humid environment.[14][16] | |
| Temperature fluctuations: Inconsistent incubator temperature. | Verify the accuracy and stability of your incubator's temperature control. | |
| Low signal or no dose-dependent cytotoxicity | Incorrect incubation temperature: Suboptimal temperature for cell health or toxin activity. | Ensure the assay is performed at the recommended temperature for your specific cell line (typically 37°C).[17] |
| Compound instability: PLTX degradation in the culture medium. | Assess the stability of PLTX in your specific culture medium over the experiment's duration. Consider shorter incubation times or refreshing the medium with a new toxin. | |
| Incorrect assay choice: The chosen assay may not be sensitive enough for the mechanism of cell death. | Consider using multiple assays that measure different endpoints (e.g., metabolic activity vs. membrane integrity).[16] | |
| High background signal | Contamination of cell culture: Bacterial or fungal contamination affecting cell health. | Regularly check cultures for contamination and maintain aseptic techniques.[16] |
| Compound interference: The test compound may interfere with the assay reagents. | Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.[17] |
Troubleshooting for PLTX Hemolysis Assays
| Problem | Possible Cause | Recommended Solution |
| No or weak hemolysis | Suboptimal incubation temperature: Temperature is too low for efficient hemolysis. | Ensure the incubation is performed at the recommended temperature, typically 37°C or 41°C.[6][10][13] |
| Incorrect buffer composition: The buffer may not be suitable for the assay. | Use a K+-free phosphate-buffered saline solution, as PLTX's mechanism involves ion flux.[6] | |
| Short incubation time: Insufficient time for PLTX to induce hemolysis. | Optimize the incubation time; hemolysis is time-dependent and can take several hours.[6][10] | |
| High spontaneous hemolysis in control wells | Poor erythrocyte quality: Red blood cells may be old or damaged. | Use fresh, properly washed erythrocytes for the assay. |
| Mechanical stress: Excessive force during pipetting or mixing. | Handle the erythrocyte suspension gently to avoid premature lysis. |
Quantitative Data Summary
Table 1: Effect of Temperature and Solvent on PLTX Signal Stability (LC-MRM-MS)
| Temperature | Solvent (MeOH:Water) | Signal Loss over 16 hours |
| 25°C | 10:90 | 25% |
| 25°C | 50:50 | 9% |
| 25°C | 90:10 | 6% |
| 6°C | 10:90 | 26% |
| 6°C | 50:50 | 24% |
| 6°C | 90:10 | 15% |
| (Data sourced from Melchiorre et al., 2025)[6][7][11] |
Experimental Protocols
Protocol: Hemolysis Assay for this compound
This protocol is adapted from established methods for determining the hemolytic activity of PLTX.[6][13][18]
-
Erythrocyte Preparation:
-
Obtain fresh human or murine erythrocytes.
-
Wash the cells three times with sterile 0.9% NaCl solution by centrifugation at a low speed (e.g., 500 x g) for 5 minutes, discarding the supernatant after each wash.
-
Resuspend the final pellet in a K+-free phosphate-buffered saline (PBS) to the desired cell density.
-
-
Assay Setup:
-
Prepare serial dilutions of your PLTX standard and samples in the K+-free PBS.
-
In a 96-well round-bottom plate, add a fixed volume of the erythrocyte suspension to each well.
-
Add the PLTX dilutions to the respective wells.
-
Include a positive control for 100% hemolysis (e.g., using a detergent like Triton X-100) and a negative control with buffer only for spontaneous hemolysis.
-
To confirm PLTX-specific hemolysis, a set of wells can be pre-incubated with ouabain (B1677812) (a PLTX antagonist) before adding PLTX.[13]
-
-
Incubation:
-
Incubate the plate at 37°C or 41°C for a predetermined time (e.g., 5 hours).[6] The optimal time and temperature should be determined empirically.
-
-
Measurement:
-
After incubation, centrifuge the plate to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 405 nm or 540 nm to quantify the amount of hemoglobin released.[13]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each sample relative to the positive control after subtracting the background absorbance from the negative control.
-
Visualizations
This compound Signaling Pathway
This compound binds to the Na+/K+-ATPase, converting it into a non-selective ion channel. This leads to an influx of Na+ and Ca2+ and an efflux of K+, disrupting the cellular ion homeostasis. This disruption triggers downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPKs) like JNK, p38, and ERK.
Caption: this compound's mechanism of action and downstream signaling cascade.
Experimental Workflow: Troubleshooting Cytotoxicity Assays
This workflow provides a logical approach to troubleshooting common issues in PLTX cytotoxicity experiments.
Caption: A systematic workflow for troubleshooting PLTX cytotoxicity assays.
References
- 1. Modulation of protein kinase signaling cascades by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A new marine toxin from a coelenterate [digital.csic.es]
- 4. This compound | C129H223N3O54 | CID 11105289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential activation of mitogen-activated protein kinases by this compound and ouabain, two ligands for the Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A rapid and sensitive hemolysis neutralization assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. isj.unimore.it [isj.unimore.it]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Palytoxin's Enigmatic Mechanism: A Comparative Guide to Ouabain Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of palytoxin's effects and the inhibitory action of ouabain (B1677812), supported by experimental data. We delve into the intricate mechanism by which this compound transforms the essential Na+/K+-ATPase into a lethal pore and how ouabain serves as a critical tool to confirm this action.
This compound (PLTX), a potent marine toxin, exerts its profound cytotoxic effects by targeting a fundamental cellular machine: the Na+/K+-ATPase. This guide explores the established mechanism of this compound and details how ouabain, a well-characterized inhibitor of the Na+/K+-ATPase, is experimentally employed to substantiate this mechanism. By comparing the actions of these two compounds, researchers can gain a clearer understanding of the Na+/K+-ATPase's function and its role in toxicology and pharmacology.
The Antagonistic Dance: this compound and Ouabain at the Na+/K+-ATPase
This compound's primary mode of action involves binding to the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Instead of inhibiting the pump's transport function in a conventional manner, this compound induces a conformational change that converts the pump into a non-selective cation channel.[1][3] This transformation leads to a continuous influx of Na+ and efflux of K+, dissipating the vital ion gradients and ultimately causing cell death through osmotic lysis and other downstream effects.
Ouabain, a cardiac glycoside, is a specific inhibitor of the Na+/K+-ATPase.[2] It binds to the extracellular side of the pump, locking it in a conformation that prevents ion transport. This inhibitory action of ouabain serves as a powerful experimental tool to verify that the Na+/K+-ATPase is indeed the target of this compound. Pre-treatment of cells with ouabain can prevent or significantly reduce the toxic effects of this compound, demonstrating that this compound requires a functional Na+/K+-ATPase to exert its channel-forming effect.[2][4] Studies have shown that ouabain can competitively inhibit the binding of this compound, suggesting an overlapping binding site or allosteric interaction on the Na+/K+-ATPase.[1]
Quantitative Comparison of this compound and Ouabain Activity
The following table summarizes key quantitative data from various experimental systems, highlighting the potent effects of this compound and the inhibitory concentrations of ouabain.
| Parameter | Toxin/Inhibitor | Value | Experimental System | Reference |
| IC₅₀ | This compound | 0.32 ± 0.08 nM | Mouse sciatic nerve fibres (neurotoxicity) | [5] |
| IC₅₀ | Ouabain | 370.0 ± 18.00 µM | Mouse sciatic nerve fibres (neurotoxicity) | [5] |
| K_d | This compound | 2 x 10⁻¹¹ M | Human erythrocytes (binding affinity) | [1] |
| IC₅₀ | Ouabain | 3 x 10⁻⁹ M | Inhibition of 125I-palytoxin binding to human erythrocytes | [1] |
| K_i | This compound | 3 x 10⁻¹¹ M | Displacement of [³H]ouabain from human erythrocytes | [1] |
| IC₅₀ | Ouabain | 2.3 µM | Inhibition of this compound-induced K+ release from rabbit erythrocytes | [6] |
| IC₅₀ | This compound | 8 x 10⁻⁷ M | Inhibition of Na+/K+-ATPase activity in hog kidney microsomes | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the interplay between this compound and ouabain are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture (e.g., HeLa, neuroblastoma cell lines)
-
96-well microplates
-
This compound stock solution
-
Ouabain stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Pre-treatment with Ouabain: For inhibition experiments, pre-incubate a subset of wells with varying concentrations of ouabain for a specified time (e.g., 30 minutes to 1 hour) before adding this compound.
-
This compound Treatment: Add varying concentrations of this compound to the wells (with and without ouabain pre-treatment). Include control wells with no toxin and vehicle-only controls.
-
Incubation: Incubate the plate for a designated period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ values for this compound in the presence and absence of ouabain.
Ion Flux Assay (Hemolysis Assay)
This assay measures the release of hemoglobin from red blood cells as an indicator of membrane damage caused by ion flux.
Materials:
-
Freshly collected red blood cells (e.g., human, sheep)
-
This compound stock solution
-
Ouabain stock solution
-
Phosphate-buffered saline (PBS)
-
0.9% NaCl solution
-
Tween 20 (for 100% lysis control)
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Wash freshly collected red blood cells three times with 0.9% NaCl solution by centrifugation and resuspension. Prepare a final cell suspension in PBS.
-
Pre-treatment with Ouabain: In a set of tubes, pre-incubate the erythrocyte suspension with a specific concentration of ouabain (e.g., 100 µM) for 30 minutes at 37°C.[4]
-
This compound Treatment: Add varying concentrations of this compound to the erythrocyte suspensions (with and without ouabain pre-treatment).
-
Controls:
-
Negative Control: Erythrocyte suspension in PBS only (spontaneous hemolysis).
-
Positive Control (100% Lysis): Erythrocyte suspension with 0.1% Tween 20.
-
-
Incubation: Incubate all tubes at 37°C for a defined period (e.g., 4-6 hours), with occasional gentle mixing.[4]
-
Centrifugation: Centrifuge the tubes to pellet the intact erythrocytes.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate or cuvettes and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each condition relative to the 100% lysis control after subtracting the spontaneous hemolysis.
Electrophysiological Recording
This technique directly measures the ion flow across the cell membrane, providing real-time evidence of channel formation.
Materials:
-
Cells expressing Na+/K+-ATPase (e.g., Xenopus oocytes injected with Na+/K+-ATPase cRNA, cultured neurons)[8]
-
Patch-clamp setup (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound stock solution
-
Ouabain stock solution
Procedure:
-
Cell Preparation: Prepare the cells for recording. For whole-cell patch-clamp, a single cell is selected.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with the intracellular solution.
-
Seal Formation: Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell recording configuration.
-
Baseline Recording: Record the baseline membrane current and potential in the standard extracellular solution.
-
This compound Application: Perfuse the cell with an extracellular solution containing a known concentration of this compound. Record the changes in membrane current and potential, which will indicate the formation of ion channels.
-
Ouabain Inhibition:
-
Pre-incubation: In a separate experiment, pre-incubate the cell with ouabain before applying this compound to observe if the channel formation is prevented.
-
Co-application/Washout: Apply ouabain after the this compound-induced current has developed to see if it can reverse the effect.
-
-
Data Analysis: Analyze the recorded currents to determine the conductance and ion selectivity of the this compound-induced channels and quantify the inhibitory effect of ouabain.
Visualizing the Mechanism and Experimental Approach
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its investigation using ouabain.
Caption: this compound binds to the Na+/K+-ATPase, converting it into a channel, leading to ion gradient dissipation and cell death. Ouabain inhibits this process by binding to the Na+/K+-ATPase.
Caption: Experimental workflow to confirm this compound's mechanism of action using Ouabain as an inhibitor.
References
- 1. Involvement of (Na+ + K+)-ATPase in binding and actions of this compound on human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ouabain inhibits the increase due to this compound of cation permeability of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isj.unimore.it [isj.unimore.it]
- 5. Assessing the neurotoxic effects of this compound and ouabain, both Na⁺/K⁺-ATPase inhibitors, on the myelinated sciatic nerve fibres of the mouse: an ex vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound binds to and inhibits kidney and erythrocyte Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound effects through interaction with the Na,K-ATPase in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Palytoxin and Ovatoxin Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of marine toxins is paramount for both toxicological assessment and the exploration of novel therapeutic avenues. This guide provides a detailed comparative analysis of the cytotoxicity of Palytoxin (PLTX) and its structural analogues, Ovatoxins (OVTXs), focusing on their mechanisms of action, quantitative cytotoxic potencies, and the experimental protocols used for their evaluation.
This compound, one of the most potent non-protein marine toxins known, and its analogues, the ovatoxins, produced by dinoflagellates of the Ostreopsis genus, are complex polyketides that exhibit significant cytotoxic effects.[1] Their primary molecular target is the Na+/K+-ATPase, a ubiquitous transmembrane pump essential for maintaining cellular ion homeostasis in all animal cells.[2][3] Both this compound and ovatoxins bind to this pump, transforming it into a non-selective cation channel.[3][4] This action leads to a massive influx of Na+ and efflux of K+, disrupting the cellular ion gradient, causing membrane depolarization, and ultimately leading to cell death.[3][5] While sharing a common mechanism, variations in their chemical structures can lead to differences in their cytotoxic potency.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and various Ovatoxin analogues across a range of cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, have been compiled from multiple studies to provide a comparative overview.
| Toxin | Cell Line | Assay | Exposure Time | IC50 / EC50 | Reference |
| This compound | HaCaT (Human Keratinocytes) | MTT | 4 h | 1.8 x 10⁻¹¹ M | [6] |
| HaCaT (Human Keratinocytes) | MTT | 4 h | 3.7 x 10⁻¹⁰ M | [7] | |
| Caco-2 (Human Colon Adenocarcinoma) | MTT | 24 h | ~0.1 nM | [8] | |
| Neuro-2a (Mouse Neuroblastoma) | MTT | 19 h | 42.9 ± 3.8 pM | [9] | |
| A549 (Human Lung Carcinoma) | MTT | 24 h | ~1.5 ng/mL | [2] | |
| Ovatoxin-a | HaCaT (Human Keratinocytes) | MTT | 4 h | 1.1 x 10⁻⁹ M | [6] |
| HaCaT (Human Keratinocytes) | MTT | 4 h | 8.3 x 10⁻⁹ M | [7] | |
| Caco-2 (Differentiated) | - | 24 h | Not cytotoxic up to 20 ng/mL | [10] | |
| A549 (Human Lung Carcinoma) | MTT | 24 h | ~1.5 ng/mL | [2] | |
| Ovatoxin-d | Caco-2 (Differentiated) | - | 24 h | Not cytotoxic up to 20 ng/mL | [10] |
| A549 (Human Lung Carcinoma) | MTT | 24 h | ~1.5 ng/mL | [2] |
Experimental Protocols
The most common method cited for evaluating the cytotoxicity of this compound and Ovatoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Cells are harvested and counted using a hemocytometer or automated cell counter.
-
Cells are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.[11]
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[11]
2. Toxin Treatment:
-
Stock solutions of this compound or Ovatoxin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the various toxin concentrations is added to the respective wells.
-
Control wells containing medium with the highest concentration of the solvent (vehicle control) and medium alone (blank) are also included.
-
The plates are incubated for a specified exposure time (e.g., 4, 24, or 72 hours) at 37°C and 5% CO₂.[1][11]
3. MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[11][12]
-
The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[11][12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
4. Solubilization of Formazan Crystals:
-
After the MTT incubation, the medium is carefully removed.
-
100-130 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[11][14]
-
The plate is then gently shaken on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570-590 nm.[11] A reference wavelength (e.g., 630 nm) may also be used to reduce background noise.[12]
-
The absorbance values are proportional to the number of viable cells.
6. Data Analysis:
-
The percentage of cell viability is calculated for each treatment group relative to the vehicle control.
-
The IC50 or EC50 value, the concentration of the toxin that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the logarithm of the toxin concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in the comparative analysis of this compound and Ovatoxin cytotoxicity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the shared signaling pathway.
A typical experimental workflow for assessing cytotoxicity using the MTT assay.
Shared signaling pathway of this compound and Ovatoxin leading to cytotoxicity.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Recovery of this compound and Ovatoxin‑a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ovatoxin-a, A this compound Analogue Isolated from Ostreopsis cf. ovata Fukuyo: Cytotoxic Activity and ELISA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutaneous effects of ovatoxin-a: an in vitro study on human skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How this compound transforms the Na+,K+ pump into a cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of this compound, purified ovatoxin-a, ovatoxin-d and extracts of Ostreopsis cf. ovata on the Caco-2 intestinal barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Palytoxin vs Ciguatoxin: a comparison of toxicological effects.
A comprehensive guide for researchers on the mechanisms, effects, and experimental evaluation of two potent marine toxins.
Palytoxin (PLTX) and Ciguatoxin (CTX) are among the most potent non-proteinaceous marine toxins known, posing significant threats to public health and presenting unique challenges in toxicology research.[1][2][3] Originating from marine microorganisms, these toxins bioaccumulate in the food web, leading to human poisoning primarily through the consumption of contaminated seafood.[2][4] While both are notorious for their high toxicity, they exhibit fundamentally different molecular mechanisms of action, resulting in distinct toxicological profiles and clinical manifestations. This guide provides an objective comparison of their toxicological effects, supported by quantitative data and detailed experimental protocols.
Molecular Mechanism of Action
The primary distinction between this compound and ciguatoxin lies in their cellular targets. This compound uniquely converts an essential ion pump into a channel, while ciguatoxin targets voltage-gated channels.
This compound (PLTX): The principal molecular target of this compound is the Na+/K+-ATPase, or sodium-potassium pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis in all animal cells.[1][5][6] PLTX binds with extremely high affinity to the extracellular side of the pump.[5][6] This binding event induces a conformational change that transforms the ion pump into a non-selective cation channel or pore.[2][7][8][9][10] The newly formed channel allows for the passive flux of sodium (Na+) and potassium (K+) ions down their electrochemical gradients, leading to a massive influx of Na+ and efflux of K+.[5][8][9] This catastrophic disruption of the cellular ion gradient results in membrane depolarization, osmotic cell swelling, and ultimately, cell death.[1][9]
Ciguatoxin (CTX): In contrast, ciguatoxins are potent activators of voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and muscle cells.[11][12][13] CTXs bind to site 5 of the channel's alpha subunit, causing a hyperpolarizing shift in the voltage-dependence of activation.[11][14][15] This means the channels open at more negative membrane potentials, closer to the normal resting potential, leading to persistent channel activation, membrane depolarization, and spontaneous, repetitive firing of action potentials.[11][16][17] At higher concentrations, some ciguatoxins have also been shown to block voltage-gated potassium channels, further contributing to neuronal hyperexcitability.[11][12][17]
Comparative Toxicology and Clinical Manifestations
The different molecular targets of PLTX and CTX lead to distinct clinical syndromes: palytoxicosis and ciguatera, respectively.
Palytoxicosis: Human exposure to this compound can occur through ingestion of contaminated seafood, inhalation of aerosolized toxins from algal blooms, or dermal contact, particularly by aquarium hobbyists handling zoanthid corals.[2][5] Ingestion leads to severe gastrointestinal distress, but the systemic effects are most pronounced, characterized by severe muscle pain and breakdown (rhabdomyolysis), renal failure, and cardiorespiratory collapse.[18][19] Inhalation exposure primarily causes severe respiratory symptoms, including bronchoconstriction and dyspnea.[5]
Ciguatera: Ciguatera poisoning is caused by the consumption of fish contaminated with ciguatoxins.[11][12] The illness is characterized by a combination of gastrointestinal, cardiovascular, and neurological symptoms that typically develop within 1-3 hours of ingestion.[20] While gastrointestinal and cardiovascular (bradycardia, hypotension) symptoms are acute, the neurological effects can be long-lasting.[11][12] A pathognomonic symptom of ciguatera is the reversal of hot and cold sensations, where cold objects feel hot or produce a burning sensation.[20] Other neurological symptoms include paresthesia (numbness and tingling) of the extremities and mouth, myalgia, and arthralgia.[20]
Quantitative Toxicity Data
This compound is one of the most acutely toxic non-protein substances known, with intravenous and intraperitoneal LD50 values in the nanogram per kilogram range.[9][21] Ciguatoxins are also extremely potent, with intraperitoneal LD50 values in a similar range, though toxicity can vary between different congeners.[22]
Table 1: Acute Lethal Dose (LD50) of this compound
| Animal Model | Route of Administration | LD50 (µg/kg) | Reference(s) |
|---|---|---|---|
| Mouse | Intravenous (IV) | 0.045 - 0.74 | [5][23] |
| Mouse | Intraperitoneal (IP) | 0.295 - 0.72 | [5][23][24] |
| Mouse | Oral (Gavage) | 510 - 767 | [5][6][19] |
| Rat | Intravenous (IV) | 0.089 | [5][23] |
| Rat | Intraperitoneal (IP) | 0.63 | [5][23] |
| Rat | Oral (Intragastric) | >40 | [5][23] |
| Rabbit | Intravenous (IV) | 0.025 |[9][23] |
Table 2: Acute Lethal Dose (LD50) of Ciguatoxin Congeners (in Mice)
| Toxin Congener | Route of Administration | LD50 (µg/kg) | Reference(s) |
|---|---|---|---|
| P-CTX-1 | Intraperitoneal (IP) | 0.25 | [22] |
| P-CTX-2 | Intraperitoneal (IP) | 2.3 | [22] |
| P-CTX-3 | Intraperitoneal (IP) | 0.9 | [22] |
| C-CTX-1 | Intraperitoneal (IP) | 3.6 | [22] |
| C-CTX-2 | Intraperitoneal (IP) | 1.0 | [22] |
| I-CTX (approx.) | Intraperitoneal (IP) | ~5.0 |[22] |
Experimental Protocols for Toxicity Assessment
Several methodologies are employed to detect and quantify palytoxins and ciguatoxins, reflecting their different mechanisms of action.
Mouse Bioassay (MBA)
The mouse bioassay is a traditional, though often non-specific, method for assessing the toxicity of marine toxin extracts.[23][25]
-
Principle: The assay measures the time to death or characteristic symptoms in mice after administration of a toxin extract.
-
Methodology:
-
Extraction: Toxin is extracted from the sample matrix (e.g., fish tissue) using appropriate organic solvents.[25]
-
Administration: A standardized dose of the extract is administered to a group of mice, typically via intraperitoneal (IP) injection.[22][25] For oral toxicity studies, administration is via gavage.[19]
-
Observation: Mice are observed for a defined period (e.g., 24 hours).[19][23]
-
Endpoint: The primary endpoint is typically lethality, from which an LD50 value can be calculated.[19][23] For ciguatoxins, specific symptoms like hypothermia may also be recorded.[12]
-
-
Limitations: The MBA lacks specificity, can be influenced by other compounds in the extract, and raises ethical concerns regarding animal use.[25]
Cell-Based Assays (CBA)
Cell-based assays offer a higher-throughput and more specific alternative to animal testing by exploiting the toxins' molecular mechanisms.
-
This compound - Cytotoxicity Assay:
-
Principle: Measures the reduction in cell viability after exposure to PLTX. The disruption of the Na+/K+-ATPase leads to cell death, which can be quantified.[6][26]
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., human intestinal Caco-2 cells) is cultured in microtiter plates.[26][27]
-
Exposure: Cells are exposed to serial dilutions of the toxin extract for a defined period (e.g., 4 to 24 hours).[27]
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial activity.[27]
-
Analysis: The concentration that causes 50% inhibition of cell viability (IC50) is calculated.[27]
-
-
-
Ciguatoxin - Neuroblastoma Assay:
-
Principle: This assay utilizes a mouse neuroblastoma cell line (N2a) that is sensitive to agents that activate VGSCs.[15][28] The assay is often sensitized with ouabain (B1677812) and veratridine (B1662332) to enhance the response to VGSC activators.[15]
-
Methodology:
-
Cell Culture: N2a cells are cultured in microtiter plates.
-
Sensitization: Cells are treated with ouabain (to inhibit the Na+/K+-ATPase) and veratridine (another VGSC activator) to bring the cell membrane potential closer to the threshold for CTX action.
-
Exposure: Sensitized cells are exposed to the toxin extract. The persistent Na+ influx caused by CTX leads to cell death.
-
Viability Measurement: Cell viability is measured using a colorimetric assay (e.g., MTT).
-
Analysis: The toxicity of the sample is determined by comparing its effect to a standard curve generated with a known ciguatoxin congener (e.g., P-CTX-3C).[28]
-
-
Receptor-Binding Assay (RBA) for Ciguatoxin
This is a functional biochemical assay that directly measures the interaction of ciguatoxins with their target receptor.
-
Principle: The assay is based on the competition between ciguatoxins in a sample and a known radiolabeled or fluorescent ligand for binding to site 5 on the VGSC.[28] Tritiated brevetoxin (B15176840) ([3H]PbTx-3) is commonly used as the labeled ligand.[28]
-
Methodology:
-
Receptor Preparation: A membrane preparation rich in VGSCs is used, typically derived from porcine or rat brain homogenate.[28]
-
Competition: The membrane preparation is incubated with the radiolabeled ligand and the toxin extract (the competitor).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: A high concentration of CTX in the sample will displace the radioligand, resulting in a low radioactive signal. The toxin concentration is quantified by comparison to a standard curve of a known CTX congener.
-
Conclusion
This compound and ciguatoxin represent two distinct classes of marine neurotoxins that, despite both being exceptionally potent, operate through fundamentally different toxicological pathways. This compound's unique ability to convert the Na+/K+-ATPase into a lethal ion pore makes it a broad-spectrum cytotoxin, affecting virtually all animal cells and leading to severe systemic damage such as rhabdomyolysis. Ciguatoxin, in contrast, is a channel modulator, specifically targeting voltage-gated sodium channels in excitable tissues to cause the characteristic neurological, gastrointestinal, and cardiovascular symptoms of ciguatera. This divergence in their molecular targets necessitates different strategies for their detection and quantification, moving from general bioassays to more specific cell-based and receptor-binding assays. Understanding these core differences is critical for researchers in pharmacology, toxicology, and drug development for diagnosing poisonings, assessing public health risks, and exploring these molecules as potential pharmacological tools.
References
- 1. This compound | C129H223N3O54 | CID 11105289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. History and Toxinology of Palytoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Processes and pathways of ciguatoxin in aquatic food webs and fish poisoning of seafood consumers [ouci.dntb.gov.ua]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How this compound transforms the Na+,K+ pump into a cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ciguatoxins: Cyclic Polyether Modulators of Voltage-gated Iion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.org [mdpi.org]
- 14. Differential actions of pacific ciguatoxin-1 on sodium channel subtypes in mammalian sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ciguatera Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound toxicity after acute oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ciguatoxin - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Update on Methodologies Available for Ciguatoxin Determination: Perspectives to Confront the Onset of Ciguatera Fish Poisoning in Europe [] - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound and Analogs: Biological and Ecological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. rivm.nl [rivm.nl]
- 26. researchgate.net [researchgate.net]
- 27. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Novel Detection Methods for Palytoxin and its Analogues
For Immediate Publication
This guide provides a comprehensive comparison of a novel cell-based Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of Palytoxin (PLTX) and its analogues against established methods. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance with supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
This compound and its analogues are some of the most potent marine toxins known, posing a significant threat to human health through seafood consumption and environmental exposure. The accurate and sensitive detection of these toxins is crucial for public health and safety. This guide introduces a highly sensitive cell-based ELISA and compares its efficacy with other prevalent detection methods, including the sandwich ELISA, hemolytic assay, and liquid chromatography-mass spectrometry (LC-MS/MS).
Comparative Performance of this compound Detection Methods
The performance of any new detection method is critically evaluated based on its sensitivity, specificity, and applicability to various sample matrices. The following tables summarize the quantitative performance of the novel cell-based ELISA in comparison to other widely used techniques for the detection of this compound.
Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Various this compound Detection Methods
| Method | Matrix | LOD | LOQ | Reference |
| Novel Cell-Based ELISA | Standard Solution | 32.2 pg/mL (1.2 x 10⁻¹¹ M) | 75.0 pg/mL (2.8 x 10⁻¹¹ M) | [1] |
| Mussels | - | 9.1 µg/kg | [1] | |
| Sandwich ELISA | Standard Solution | 1.1 ng/mL | 2.2 ng/mL | [2][3][4] |
| Mussels | - | 11.0 ng/mL (11 µg/kg) | [2][3][4] | |
| Algal Nets | - | 9.6 ng/mL | [2][3][4] | |
| Seawater | - | 2.4 ng/mL | [2][3][4] | |
| Hemolytic Assay | Standard Solution | 1 pg/mL (after 24h) | - | [5] |
| Standard Solution | 1.4 x 10⁻¹⁰ M | 3.4 x 10⁻¹⁰ M | ||
| LC-MS/MS | Mussels | 8 µg/kg | - | [6] |
| Oysters | 22 µg/kg | - | [6] | |
| Mussels (with SPE clean-up) | - | 15 µg/kg | [2] | |
| Cytotoxicity Assay (MCF-7) | Algal/Mussel Extracts | 5 ng/mL (50 µg/kg) | - | |
| Cytotoxicity Assay (BE(2)-M17) | Standard Solution | 0.4 ng/mL (4h exposure) | - | [5] |
| Standard Solution | 0.2-40 ng/mL (72h exposure) | - | [5] |
Table 2: Performance Characteristics of Immuno-Based Assays for this compound
| Parameter | Novel Cell-Based ELISA | Sandwich ELISA |
| Working Range | 1.4 x 10⁻¹¹ to 1.1 x 10⁻⁹ M | 1.25 - 80 ng/mL |
| EC₅₀ | - | 7.6 ± 1.1 ng/mL |
| Accuracy (Bias) | 2.5% | 2.1% |
| Repeatability (Intra-assay RSDr) | 9% | 6% |
| Repeatability (Inter-assay RSDr) | 15% | 9% |
| Cross-Reactivity | No cross-reactivity with ouabain (B1677812). | No cross-reactivity with okadaic acid, domoic acid, saxitoxin, brevetoxin-3, and yessotoxin.[2][4] |
Mechanism of Action and Experimental Workflows
To fully appreciate the principles behind the detection methods, it is essential to understand the mechanism of action of this compound and the workflows of the assays.
This compound Signaling Pathway
This compound exerts its potent toxic effect by binding to the Na⁺/K⁺-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[6] This binding event transforms the ion pump into a non-selective cation channel, leading to a massive influx of Na⁺ and Ca²⁺ ions and an efflux of K⁺ ions. The resulting disruption of the electrochemical gradient ultimately leads to cell depolarization, swelling, and lysis.
Caption: this compound binds to Na+/K+ ATPase, converting it into a channel, causing ion imbalance and cell lysis.
Experimental Workflow: Novel Cell-Based ELISA
The novel cell-based ELISA leverages the high-affinity binding of this compound to Na⁺/K⁺-ATPase on cultured cells. The amount of bound toxin is then quantified using a specific anti-PLTX antibody, providing a highly sensitive and specific detection method.
Caption: Workflow of the novel cell-based ELISA for this compound detection.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Novel Cell-Based Immunoenzymatic Assay (ELISA)
This protocol is optimized for high sensitivity and specificity for this compound quantification in various matrices.[1][7]
Materials:
-
HaCaT keratinocyte cells
-
96-well cell culture plates
-
This compound standard
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer: TBB (50 mM Tris-HCl, 0.15 M NaCl, 2% BSA, 0.2% Tween 20, pH 7.5) with 10% Horse Serum
-
Primary Antibody: Mouse monoclonal anti-Palytoxin antibody (2 µg/mL)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG (1:6000 dilution)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
1 M Sulfuric Acid (H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and culture for 3 days.
-
Toxin Exposure: Expose the cells to varying concentrations of this compound standard or sample extracts for 10 minutes at 37°C.
-
Washing: Wash the wells with PBS to remove any unbound toxin.
-
Cell Fixation: Fix the cells by adding 4% PFA and incubating for 30 minutes at room temperature.
-
Blocking: Wash the wells and add Blocking Buffer. Incubate for 30 minutes.
-
Primary Antibody Incubation: Wash the wells and add the diluted primary anti-Palytoxin antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells with PBS containing 0.1% Tween 20, followed by a wash with PBS.
-
Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat step 7.
-
Substrate Addition: Add 60 µL/well of TMB substrate and incubate for 20 minutes.
-
Stopping Reaction: Stop the colorimetric reaction by adding 30 µL/well of 1 M H₂SO₄.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
Sandwich ELISA
This immunoassay offers good sensitivity and is suitable for detecting this compound in diverse environmental and biological samples.[2][3][4]
Materials:
-
96-well plates coated with anti-PLTX monoclonal antibody
-
This compound standard
-
Blocking solution (e.g., 2% skimmed milk in PBS)
-
Wash buffer (PBS with 0.1% Tween 20)
-
Rabbit anti-PLTX polyclonal antibody (detection antibody)
-
HRP-conjugated anti-rabbit antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Blocking: Block the antibody-coated wells with 200 µL of blocking solution for 2 hours.
-
Sample/Standard Incubation: Add 100 µL of this compound standard or sample extracts (diluted in PBS-Tween) to the wells and incubate for 2 hours.
-
Washing: Wash the wells three times with wash buffer.
-
Detection Antibody Incubation: Add the rabbit anti-PLTX polyclonal antibody and incubate.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated anti-rabbit antibody and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate and incubate until sufficient color develops.
-
Stopping Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
Hemolytic Assay
This functional assay is based on the lytic effect of this compound on red blood cells. A detailed protocol using human erythrocytes is provided.[3]
Materials:
-
Human whole blood (e.g., A+)
-
0.9% NaCl solution (sterile)
-
Dulbecco's Phosphate Buffered Saline (D-PBS), pH 7.0, containing 0.5 mM boric acid and 1 mM calcium chloride
-
This compound standard
-
Ouabain (for specificity control)
-
0.1% v/v Tween 20 (for total lysis control)
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation:
-
Wash human whole blood three times with 9 volumes of sterile 0.9% NaCl, centrifuging at 150 x g for 5 minutes after each wash and discarding the supernatant.
-
Dilute the final red blood cell pellet 1:9 (v/v) in sterile 0.9% NaCl, and then 1:24 (v/v) in D-PBS buffer.
-
-
Assay Setup:
-
In test tubes, incubate 1 mL of the red blood cell suspension with various concentrations of this compound standard (from 10⁻³ to 10³ ng/mL).
-
For specificity control, pre-incubate a set of red blood cell suspensions with 100 µM ouabain for 30 minutes at 37°C before adding this compound.
-
Prepare a total lysis control by adding 0.1% Tween 20 to the cell suspension.
-
Prepare a spontaneous lysis control with only the cell suspension in D-PBS.
-
-
Incubation: Incubate all tubes for a set time (e.g., 4, 6, 8, or 24 hours) at 37°C, with occasional gentle inversion.
-
Data Acquisition:
-
After incubation, centrifuge the tubes to pellet the intact erythrocytes.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the total lysis control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful instrumental method for the sensitive and selective detection of this compound and its analogues. The following provides a general overview of a typical protocol.[6]
Materials:
-
LC-MS/MS system
-
Appropriate chromatography column (e.g., C18)
-
Mobile phase A (e.g., water with formic acid and lithium iodide)
-
Mobile phase B (e.g., acetonitrile/methanol with formic acid and lithium iodide)
-
This compound standard
-
Sample extracts (potentially requiring Solid Phase Extraction - SPE - cleanup)
Procedure:
-
Sample Preparation: Extract this compound from the sample matrix (e.g., shellfish tissue) using an appropriate solvent (e.g., methanol/water). For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to reduce matrix effects.
-
Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution with mobile phases A and B to separate this compound and its analogues from other components in the sample. A typical run time is around 10 minutes.
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use an appropriate ionization method (e.g., electrospray ionization - ESI). The use of lithium iodide in the mobile phase can enhance the formation of specific adducts (e.g., [M+H+2Li]³⁺) for improved sensitivity.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound and its analogues (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area of the specific transitions to a calibration curve generated using known concentrations of the this compound standard.
This guide demonstrates that the novel cell-based ELISA represents a significant advancement in the detection of this compound, offering superior sensitivity compared to many existing methods. Its high specificity and applicability to complex matrices make it a valuable tool for research and routine monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. isj.unimore.it [isj.unimore.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Sensitive LC-MS/MS Method for this compound Using Lithium Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Sensitive Cell-Based Immunoenzymatic Assay for this compound Quantitation in Mussels - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of palytoxin (PLTX) antibodies with its structurally related analogues. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document serves as a critical resource for assay development, toxin detection, and therapeutic research.
This compound, one of the most potent marine toxins known, and its analogues pose a significant threat to public health and marine ecosystems. Accurate detection and quantification of these toxins are crucial, and immunoassays are a common tool for this purpose. However, the structural similarity among this compound analogues can lead to cross-reactivity with anti-palytoxin antibodies, impacting the accuracy of these tests. This guide delves into the extent of this cross-reactivity, offering a clear comparison based on available scientific literature.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various this compound analogues with anti-palytoxin antibodies as determined by different immunoassays. The data is presented to facilitate a direct comparison of antibody performance against these related compounds.
| Toxin/Analogue | Assay Type | Antibody Type | Key Parameter | Value | Cross-Reactivity (%) | Reference |
| This compound (PLTX) | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | IC50 | 7.6 ng/mL | 100% | [1] |
| SPR Biosensor | Monoclonal (73D3) | IC50 | 12 ng/mL | 100% | [1] | |
| 42-hydroxy-palytoxin | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | - | Quantifiable | High | [2] |
| Hemolysis Neutralization | Monoclonal | - | Complete Neutralization | High | [3] | |
| Ovatoxin-a | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | - | Quantifiable | Moderate | [1] |
| Cell-based ELISA | Monoclonal | EC50 | 1.1 x 10⁻⁹ M | ~1.6% (relative to PLTX EC50 of 1.8 x 10⁻¹¹ M) | ||
| Ostreocin D | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | - | Quantifiable (lesser extent than PLTX) | Lower | [1] |
| Okadaic Acid | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | - | No cross-reactivity | 0% | [1][2] |
| Domoic Acid | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | - | No cross-reactivity | 0% | [1][2] |
| Saxitoxin | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | - | No cross-reactivity | 0% | [1][2] |
| SPR Biosensor | Monoclonal (73D3) | - | No cross-reactivity | 0% | [1] | |
| Brevetoxin-3 | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | - | No cross-reactivity | 0% | [2] |
| Yessotoxin | Sandwich ELISA | Monoclonal (73D3) & Polyclonal | - | No cross-reactivity | 0% | [2] |
| Tetrodotoxin | SPR Biosensor | Monoclonal (73D3) | - | No cross-reactivity | 0% | [1] |
| Maitotoxin | SPR Biosensor | Monoclonal (73D3) | - | No cross-reactivity | 0% | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are the protocols for the key immunoassays used to assess this compound antibody cross-reactivity.
Indirect Sandwich ELISA Protocol
This protocol is based on the method described by Boscolo et al. (2013).[2]
-
Coating: Coat 96-well microtiter plates with 100 µL/well of anti-palytoxin monoclonal antibody (mAb 73D3) at a concentration of 5 µg/mL in phosphate-buffered saline (PBS), pH 7.4. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with PBS containing 0.05% Tween 20 (PBS-T).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of 2% (w/v) skim milk in PBS-T. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Sample/Standard Incubation: Add 100 µL/well of this compound standards or samples diluted in PBS-T. Incubate for 2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL/well of rabbit anti-palytoxin polyclonal antibody diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL/well of horseradish peroxidase (HRP)-conjugated anti-rabbit IgG diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL/well of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) Immunoassay Protocol
This protocol is a generalized procedure based on descriptions of SPR-based immunoassays for this compound detection.[1][4]
-
Sensor Chip Preparation: Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Antibody Immobilization: Immobilize the anti-palytoxin monoclonal antibody (e.g., 73D3) onto the sensor chip surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Blocking: Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Sample Injection: Inject this compound standards or samples over the sensor surface at a constant flow rate. The binding of the toxin to the immobilized antibody will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Regeneration: After each sample injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to dissociate the bound toxin.
-
Data Analysis: Determine the concentration of this compound in the samples by comparing their binding response to a standard curve. Cross-reactivity is assessed by injecting different this compound analogues and comparing their binding responses to that of this compound.
Visualizing the Molecular Landscape
To better understand the mechanisms underlying this compound's effects and the experimental approaches to study them, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
This compound exerts its toxic effects by binding to the Na⁺/K⁺-ATPase, converting it into a non-specific ion channel. This leads to an influx of Na⁺ and Ca²⁺ ions and an efflux of K⁺ ions, disrupting the cellular ion homeostasis and activating downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of antibodies to this compound: neutralization of several biological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody characterization and immunoassays for this compound using an SPR biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Palytoxin Analogues: A Comparative Guide to Hemolytic Activity
For Researchers, Scientists, and Drug Development Professionals
Palytoxin (PLTX), a potent marine toxin, and its growing family of analogues pose a significant area of study due to their extreme toxicity and unique mechanism of action. Understanding the relative hemolytic activity of these compounds is crucial for toxicology, pharmacology, and the development of potential therapeutics. This guide provides a comparative analysis of the hemolytic potency of various this compound analogues, supported by experimental data and detailed methodologies.
Comparative Hemolytic Activity of this compound Analogues
The hemolytic activity of this compound and its analogues is a direct consequence of their interaction with the Na+/K+-ATPase pump on erythrocyte membranes. This interaction converts the pump into a non-selective ion channel, leading to a disruption of the osmotic balance and subsequent cell lysis. While direct comparative studies on the hemolytic activity of a wide range of analogues are limited, existing research on their cytotoxic effects provides valuable insights into their relative potencies.
The following table summarizes the available quantitative data on the activity of key this compound analogues. It is important to note that much of the available data pertains to cytotoxicity on various cell lines, which is often used as a surrogate for hemolytic activity due to the shared mechanism of action.
| Toxin | Chemical Formula | Molecular Weight (Da) | Activity Data (EC50/IC50) | Relative Potency (vs. This compound) | Source |
| This compound (PLTX) | C₁₂₉H₂₂₃N₃O₅₄ | ~2680 | Cytotoxicity (HaCaT cells): 1.8 x 10⁻¹¹ M | 1 (Reference) | [1][2] |
| Ovatoxin-a (OVTX-a) | C₁₂₉H₂₂₃N₃O₅₂ | ~2648 | Cytotoxicity (HaCaT cells): 1.1 x 10⁻⁹ M | ~100-fold less potent | [1][2] |
| Ostreocin-D (Ost-D) | C₁₂₇H₂₁₉N₃O₅₃ | ~2633 | Cytotoxicity (HaCaT cells): Lowest among tested | Significantly less potent | [1][2] |
| Ovatoxin-b (OVTX-b) | Not specified in search results | Not specified | Cytotoxicity (Keratinocytes): Higher than OVTX-a, -c, -e | Less potent than PLTX and OVTX-d | [3] |
| Ovatoxin-c (OVTX-c) | Not specified in search results | Not specified | Cytotoxicity (Keratinocytes): Lower than OVTX-a, -b, -d | Less potent than PLTX and OVTX-d | [3] |
| Ovatoxin-d (OVTX-d) | Not specified in search results | Not specified | Cytotoxicity (Keratinocytes): Highest among OVTXs | 3.5 to 12.5-fold less potent | [3] |
| Ovatoxin-e (OVTX-e) | Not specified in search results | Not specified | Cytotoxicity (Keratinocytes): Lower than OVTX-a, -b, -d | Less potent than PLTX and OVTX-d | [3] |
Note: The cytotoxicity data presented is based on studies using human keratinocyte cell lines (HaCaT or others). While indicative of relative potency, these values may not directly correspond to hemolytic EC50 values, which are determined using erythrocytes. Ovatoxin-a has been qualitatively described as having lower hemolytic activity than this compound.[1][2][4]
Experimental Protocols
A standardized and reproducible protocol is essential for the accurate assessment of hemolytic activity. The following methodology is a synthesis of established protocols for determining the hemolytic activity of this compound and its analogues using human erythrocytes.
Materials:
-
Human red blood cells (erythrocytes)
-
This compound or analogue of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ouabain (B1677812) (as an inhibitor for specificity testing)
-
Deionized water (for 100% hemolysis control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Erythrocyte Preparation:
-
Obtain fresh human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the final erythrocyte pellet in PBS to achieve a 0.5% (v/v) suspension.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the 0.5% erythrocyte suspension to each well.
-
Prepare serial dilutions of the this compound analogue in PBS.
-
Add 100 µL of the toxin dilutions to the wells containing the erythrocytes.
-
Controls:
-
Negative Control (0% Hemolysis): 100 µL of PBS without toxin.
-
Positive Control (100% Hemolysis): 100 µL of deionized water.
-
Specificity Control: Pre-incubate erythrocytes with ouabain (e.g., 100 µM) before adding the toxin to confirm the involvement of the Na+/K+-ATPase.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 4-6 hours). The incubation time should be optimized based on the specific analogue and desired sensitivity.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each toxin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Plot the percentage of hemolysis against the logarithm of the toxin concentration.
-
Determine the EC50 value (the concentration of toxin that causes 50% hemolysis) from the resulting dose-response curve.
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying molecular mechanism, the following diagrams are provided.
Caption: Experimental workflow for the this compound-induced hemolytic assay.
Caption: Signaling pathway of this compound-induced hemolysis in erythrocytes.
References
A Comparative Guide to In Vivo and In Vitro Models for Studying Palytoxin Toxicity
For Researchers, Scientists, and Drug Development Professionals
Palytoxin (PLTX), a potent marine toxin, poses a significant threat to human and animal health.[1][2][3][4][5] Understanding its toxicological profile is crucial for risk assessment and the development of potential therapeutics. This guide provides a comprehensive comparison of in vivo and in vitro models used to study PLTX toxicity, offering insights into their respective advantages, limitations, and applications, supported by experimental data and detailed protocols.
Mechanism of Action: The Na+/K+-ATPase as the Primary Target
This compound exerts its profound toxic effects by binding with extremely high affinity to the Na+/K+-ATPase (sodium-potassium pump), a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[1][6][7][8][9][10] This binding event transforms the ion pump into a non-selective cation channel, leading to a massive influx of Na+ and efflux of K+ ions.[10][11][12][13] The resulting disruption of the cellular ion gradient triggers a cascade of downstream events, including membrane depolarization, intracellular Ca2+ overload, and ultimately, cell death.[12][13] This fundamental mechanism underlies the diverse and severe symptoms observed in PLTX poisoning, ranging from muscle contractions and hemolysis to cardiac failure.[14][15]
Quantitative Comparison of In Vivo and In Vitro Models
The toxicity of this compound has been quantified across a range of models. In vivo studies typically report the median lethal dose (LD50), the dose required to kill 50% of a test population, while in vitro studies often use metrics like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) to assess cytotoxicity.
Table 1: In Vivo Toxicity of this compound (LD50 Values)
| Animal Model | Route of Administration | LD50 (µg/kg) | Reference(s) |
| Mouse | Intravenous (IV) | 0.045 - 0.15 | [6][14] |
| Mouse | Intraperitoneal (IP) | 0.295 - 0.72 | [14][15] |
| Mouse | Oral (gavage) - Acute | 510 - 767 | [6][8][13][14][16][17] |
| Mouse | Oral (gavage) - Chronic (28 days) | 0.44 | [16][18][19] |
| Rat | Intravenous (IV) | 0.089 | [6][14] |
| Rat | Intraperitoneal (IP) | 0.63 | [14] |
| Rat | Intragastric | >40 | [6][14] |
| Rabbit | Intravenous (IV) | 0.025 | [6][10][13][14] |
| Dog | Intravenous (IV) | 0.025 - 0.45 | [6][14] |
| Monkey | Intravenous (IV) | 0.025 - 0.45 | [6][14] |
| Guinea Pig | Intravenous (IV) | 0.025 - 0.45 | [6][14] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference(s) |
| Human Caco-2 | Proliferation | Cell Viability | ~0.1 nM | [20] |
| Human Monocytes | MTT Assay | Cell Viability | Median EC50 = 0.27 nM | [21][22] |
| Human Hs683 Glioma | MTT Assay | Growth Inhibition | 0.54 pM | [23] |
| Human U373 Glioma | MTT Assay | Growth Inhibition | 0.54 pM | [23] |
| Murine Neuro-2a | MTT Assay | Cell Viability | 42.9 pM | [8] |
| Human MCF-7 | LDH Release | Cytolysis | LOD ~0.5 ng/mL | [8] |
Experimental Protocols
In Vivo Protocol: Mouse Bioassay for Acute Oral Toxicity
This protocol outlines the determination of the acute oral LD50 of this compound in mice, a standard method for assessing the potency of the toxin.
1. Animals:
-
Female CD-1 mice are commonly used.[17]
-
Animals are acclimated to laboratory conditions for at least one week prior to the experiment.
2. Toxin Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
A range of doses (e.g., 300-1700 µg/kg) is administered to different groups of mice via oral gavage.[17] A control group receives the vehicle only.
3. Observation:
-
Mice are observed continuously for the first few hours post-administration and then periodically for at least 24 hours.[17]
-
Signs of toxicity, such as scratching, jumping, respiratory distress, and paralysis, are recorded.[17]
4. Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).[17]
5. Pathological Analysis (Optional):
-
Blood samples can be collected for hematoclinical analysis (e.g., creatine (B1669601) phosphokinase, lactate (B86563) dehydrogenase levels).[17]
-
Tissues (e.g., stomach, liver, heart, skeletal muscle) can be collected for histological and ultrastructural examination.[17]
In Vitro Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Culture:
-
A suitable cell line (e.g., human monocytes, Neuro-2a) is cultured in appropriate media and conditions until a confluent monolayer is formed in a 96-well plate.[8][21][22]
2. Toxin Exposure:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the toxin.
-
Cells are incubated with the toxin for a specified period (e.g., 19 hours).[8]
3. MTT Reagent Addition:
-
After incubation, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
5. Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
The EC50 value is determined by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a sigmoidal dose-response curve.[8][21][22]
Visualizing this compound's Impact
Signaling Pathway of this compound-Induced Cell Death
This compound's interaction with the Na+/K+-ATPase initiates a cascade of intracellular events culminating in cell death.
Caption: this compound signaling cascade.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A generalized workflow for determining the cytotoxic effects of this compound on a cell line.
Caption: Workflow for in vitro cytotoxicity.
Comparison of In Vivo and In Vitro Models
A logical breakdown of the key characteristics of each model system.
Caption: In vivo vs. in vitro models.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. History and Toxinology of Palytoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound toxicity after acute oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Evaluation of the Chronic Oral Toxicity of the Marine Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Cell Sensitivity to this compound Correlates with High Gene Expression of the Na+/K+-ATPase β2 Subunit Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. biorxiv.org [biorxiv.org]
- 24. preprints.org [preprints.org]
Unraveling the Molecular Embrace: A Comparative Guide to the Validation of Palytoxin's Binding Site on the Na⁺/K⁺-ATPase
For the discerning researcher, scientist, and drug development professional, this guide provides an in-depth comparison of experimental approaches used to validate the binding site of palytoxin on the Na⁺/K⁺-ATPase. We delve into the quantitative data, detailed experimental methodologies, and structural insights that underpin our current understanding, while also drawing comparisons with other key Na⁺/K⁺-ATPase ligands.
This compound, a potent marine toxin, exerts its profound physiological effects by targeting a ubiquitous and essential enzyme: the Na⁺/K⁺-ATPase. This interaction is unique in that it transforms the ion pump into a non-selective cation channel, leading to a catastrophic disruption of cellular ion homeostasis.[1][2] The validation of its specific binding site is therefore of paramount importance for understanding its mechanism of action and for the development of potential therapeutics. This guide will explore the primary methodologies employed in this validation, comparing the performance of this compound with other well-characterized Na⁺/K⁺-ATPase inhibitors, namely the cardiac glycoside ouabain (B1677812) and the novel inotropic agent istaroxime (B1662506).
Comparative Analysis of Ligand Binding and Functional Inhibition
The interaction of this compound and other ligands with the Na⁺/K⁺-ATPase has been quantified through various biochemical and functional assays. The following tables summarize key quantitative data, providing a clear comparison of their binding affinities and inhibitory concentrations.
Table 1: Binding Affinity (Kd) of Various Ligands to Na⁺/K⁺-ATPase
| Ligand | Kd (Dissociation Constant) | Cell/Tissue Source | Experimental Method | Reference |
| This compound | 2 x 10⁻¹¹ M (20 pM) | Human Erythrocytes | ¹²⁵I-Palytoxin Binding Assay | [3] |
| This compound | 10 ± 3 nM | Not Specified | Time-solved fluorescence with RH421 | [4] |
| Ouabain | 1.6 nM - 312 nM (isoform dependent) | Rat Na⁺/K⁺-ATPase isoforms | Not Specified | [5] |
| Ouabain | 14 nM | Rat Pineal Glands | [³H]ouabain Binding Assay | [6] |
| Ouabain | 17.0 ± 0.2 nM and 80 ± 1 nM | Adult Rat Brain Membranes | [³H]ouabain Binding Assay | [7] |
| Ouabain | 3 nM | Pig Kidney | [³H]ouabain Binding Assay | [8] |
| Istaroxime | IC₅₀ = 0.11 µM | Not Specified | Na⁺/K⁺-ATPase Inhibition Assay | [9] |
Table 2: Inhibitory Constants (Ki and IC₅₀) of Various Ligands on Na⁺/K⁺-ATPase Function
| Ligand | Ki / IC₅₀ | Functional Assay | Cell/Tissue Source | Reference |
| This compound | Kᵢ = 3 x 10⁻¹¹ M (vs. [³H]ouabain) | Competitive Binding | Human Erythrocytes | [3] |
| This compound | IC₅₀ = 8 x 10⁻⁷ M | ATPase Activity | Hog Kidney | [10] |
| This compound | IC₅₀ = 0.32 ± 0.08 nM | Nerve Compound Action Potential | Mouse Sciatic Nerve | [11] |
| Ouabain | IC₅₀ = 3 x 10⁻⁹ M (vs. This compound) | This compound-induced K⁺ release | Human Erythrocytes | [3] |
| Ouabain | IC₅₀ = 6.7 nM - 48,000 nM (isoform dependent) | ATPase Activity | Rat Na⁺/K⁺-ATPase isoforms | [5] |
| Ouabain | IC₅₀ ≈ 200 nM | Adrenergic-stimulated NAT activity | Rat Pinealocytes | [6] |
| Ouabain | IC₅₀ = 370.0 ± 18.00 µM | Nerve Compound Action Potential | Mouse Sciatic Nerve | [11] |
| Istaroxime | IC₅₀ = 0.11 µM | Na⁺/K⁺-ATPase Inhibition | Not Specified | [9] |
Experimental Validation of the this compound Binding Site
The precise localization of the this compound binding site has been elucidated through a combination of structural biology, biochemical assays, and molecular genetics.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has provided unprecedented, high-resolution views of the Na⁺/K⁺-ATPase in complex with its ligands. Studies have revealed that this compound binds to the enzyme in its E₂P state, a key conformation in the pump's cycle. The binding pocket is located on the extracellular side of the α-subunit, within a cavity formed by transmembrane helices. Notably, this compound occupies the physiological Na⁺ exit pathway.[12] This structural information is critical for understanding how this compound binding transforms the pump into a channel.
In comparison, cryo-EM structures of the Na⁺/K⁺-ATPase with ouabain and istaroxime have also been determined. While all three ligands bind to the extracellular side of the α-subunit, their precise interactions and orientations differ, explaining their distinct functional consequences.[13]
Site-Directed Mutagenesis
Site-directed mutagenesis has been instrumental in functionally validating the residues identified in structural studies. By systematically mutating amino acids in the putative binding pocket and assessing the impact on this compound sensitivity, researchers can pinpoint the key residues for interaction. Studies on chimeras of the Na⁺/K⁺-ATPase and the related H⁺,K⁺-ATPase (which is insensitive to this compound) have shown that specific regions of the Na⁺/K⁺-ATPase α-subunit are essential for this compound sensitivity.[14] Furthermore, mutagenesis of residues within the fourth transmembrane segment of the α-subunit has been shown to affect the cation pathway that is converted into a channel by this compound.
Biochemical and Functional Assays
A variety of biochemical and functional assays have been employed to characterize the binding of this compound and its consequences:
-
Radioligand Binding Assays: Using radiolabeled this compound (e.g., ¹²⁵I-palytoxin) or ouabain (e.g., [³H]ouabain), competitive binding experiments have demonstrated that while their binding sites are distinct, they are allosterically coupled. Ouabain can inhibit the binding of this compound, and vice versa.[3][10]
-
ATPase Activity Assays: These assays measure the rate of ATP hydrolysis by the Na⁺/K⁺-ATPase. This compound, at high concentrations, inhibits this activity.[2][10] However, unlike ouabain which is a potent inhibitor, this compound's primary effect is the conversion to a channel, and complete inhibition of ATPase activity is not always observed.[4][15]
-
Ion Flux Assays: A hallmark of this compound action is the induction of ion fluxes (e.g., K⁺ efflux) across the cell membrane. This can be measured in erythrocytes or other cell types and is a sensitive indicator of this compound's channel-forming activity.[2]
-
Electrophysiology: Patch-clamp and two-electrode voltage-clamp techniques have been used to directly measure the ion currents flowing through the this compound-induced channels in the Na⁺/K⁺-ATPase. These studies have characterized the single-channel conductance and ion selectivity of the this compound-modified pump.[3][16]
Signaling Pathways and Experimental Workflows
To visually represent the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts on Na+,K+-ATPase but not non-gastric H+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell Sensitivity to this compound Correlates with High Gene Expression of the Na+/K+-ATPase β2 Subunit Isoform [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the neurotoxic effects of this compound and ouabain, both Na⁺/K⁺-ATPase inhibitors, on the myelinated sciatic nerve fibres of the mouse: an ex vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9vj0 - Cryo-EM structure of Na+,K+-ATPase that forms a cation channel with this compound (ATP form) - Summary - Protein Data Bank Japan [pdbj.org]
- 13. researchgate.net [researchgate.net]
- 14. A hybrid between Na+,K+-ATPase and H+,K+-ATPase is sensitive to this compound, ouabain, and SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-induced Effects on Partial Reactions of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Synthetic vs. Natural Palytoxin: A Comparative Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of synthetic and natural palytoxin, one of the most toxic non-protein compounds known. By examining quantitative data from toxicological studies and detailing the experimental methodologies, this document serves as a valuable resource for researchers in pharmacology, toxicology, and drug development. The total synthesis of this compound, a landmark achievement in organic chemistry, has enabled a direct comparison with its naturally occurring counterpart, revealing an identical biological activity.
Executive Summary
This compound, originally isolated from zoanthids of the genus Palythoa, is a potent marine toxin that exerts its effect by converting the Na+/K+-ATPase into a non-selective ion channel, leading to cell death.[1] The successful total synthesis of this compound has confirmed that the synthetic molecule possesses the same intricate structure and, consequently, the same biological potency as the natural compound. This guide summarizes the key quantitative measures of this compound's potency and outlines the experimental protocols used in these assessments.
Data Presentation: Potency of Natural this compound
The potency of natural this compound has been extensively studied in various animal models and through different routes of administration. The following tables summarize the reported median lethal dose (LD50) values, a common measure of acute toxicity.
| Table 1: Intravenous LD50 of Natural this compound in Various Animal Models | |
| Animal Model | LD50 (µg/kg) |
| Mouse | 0.045 |
| Rat | 0.089 |
| Rabbit | 0.025 - 0.45 |
| Dog | 0.025 - 0.45 |
| Monkey | 0.025 - 0.45 |
| Guinea Pig | 0.025 - 0.45 |
| Table 2: LD50 of Natural this compound in Mice via Different Routes of Administration | |
| Route of Administration | LD50 (µg/kg) |
| Intravenous | 0.045 |
| Intraperitoneal | < 1 |
| Intramuscular | Not specified, but highly toxic |
| Subcutaneous | Not specified, but highly toxic |
| Intratracheal | > 2 |
| Oral (intragastric) | 510 - 767 |
Potency of Synthetic this compound
The landmark total synthesis of this compound carboxylic acid and its amide was achieved by Yoshito Kishi and colleagues in 1989 and 1994, respectively.[1] In their 1989 publication, the researchers reported that a comparison of the biological activity, chromatographic behavior, and spectroscopic data of the synthetic material with naturally occurring this compound carboxylic acid found them to be identical. This indicates that the potency of synthetic this compound is equivalent to that of its natural counterpart.
Experimental Protocols
The determination of this compound's potency relies on standardized toxicological assays. Below are the general methodologies for the key experiments cited.
Acute Toxicity (LD50) Determination in Animal Models
Objective: To determine the median lethal dose (LD50) of this compound.
Methodology:
-
Animal Model: Typically, mice or rats are used. Animals are acclimated to laboratory conditions before the experiment.
-
Toxin Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered to different groups of animals at varying doses. The route of administration (e.g., intravenous, intraperitoneal, oral) is a critical variable.
-
Observation: Animals are observed for a set period (e.g., 24, 48, or 72 hours) for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the tested population.
Hemolysis Assay
Objective: To assess the membrane-damaging activity of this compound on red blood cells.
Methodology:
-
Preparation of Erythrocytes: Fresh red blood cells are obtained from a suitable species (e.g., human, rabbit) and washed with an isotonic buffer solution.
-
Incubation: A suspension of red blood cells is incubated with various concentrations of this compound at 37°C for a specified time.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant due to cell lysis is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (complete lysis with a detergent) and a negative control (spontaneous hemolysis in buffer alone). The EC50 (half-maximal effective concentration) can be determined.
Signaling Pathway and Experimental Workflow
This compound's primary mechanism of action involves its high-affinity binding to the Na+/K+-ATPase pump on the cell membrane. This binding event transforms the pump into a leaky ion channel, disrupting the crucial sodium and potassium gradients across the membrane. This leads to a cascade of downstream effects, ultimately causing cell death.
Caption: this compound binds to the Na+/K+-ATPase, converting it into an ion channel and disrupting cellular ion homeostasis, leading to cell death.
The following diagram illustrates a typical experimental workflow for comparing the potency of a test compound (e.g., synthetic this compound) to a reference standard (e.g., natural this compound).
References
A Comparative Guide to the Statistical Analysis of Palytoxin Dose-Response Curves
This guide provides a comprehensive comparison of Palytoxin's cytotoxic effects across various cell lines, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development engaged in toxicological and pharmacological studies.
This compound (PLTX) is one of the most potent non-peptide marine toxins known.[1] Its primary mechanism of action involves binding with extremely high affinity to the Na+/K+-ATPase (the sodium-potassium pump), a transmembrane protein essential for the viability of all animal cells.[1][2] This binding event converts the pump into a non-selective ion channel, which disrupts the cell's critical ion gradient by allowing passive diffusion of sodium and potassium ions.[1][2][3] The resulting cellular damage forms the basis for its profound toxicity, which can be quantified using dose-response analysis.
Comparative Dose-Response Data
The cytotoxic potency of this compound, typically measured as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), varies significantly depending on the cell line, exposure duration, and assay methodology. The following table summarizes key quantitative data from various studies.
| Cell Line | Assay Type | Exposure Time | IC₅₀ / EC₅₀ Value | Notes |
| Neuro2a (Mouse Neuroblastoma) | MTT | 19 - 24 h | 5 pM, 43 pM, and 0.69 ng/mL | Data from three separate studies highlight inter-lab variability.[4][5] |
| Neuro2a (Mouse Neuroblastoma) | MTT | 19 h | 42.9 ± 3.8 pM | Co-exposure with ouabain (B1677812) increased potency (EC₅₀ = 6.3 pM).[6] |
| Human Monocytes | MTT | 4 h | Median EC₅₀ = 0.27 nM | Study showed high inter-individual variability among 60 donors.[7][8] |
| Various Cancer Lines (Human & Murine) | MTT | 72 h | Mean IC₅₀ = 0.53 ± 0.05 pM | Showed significantly higher cytotoxicity in cancer cells vs. non-cancerous cells.[9] |
| A549 (Human Lung Carcinoma) | MTT | 24 h | ~1.5 ng/mL | Exhibited high sensitivity compared to many other cell lines.[4] |
| Caco-2 (Human Colorectal Adenocarcinoma) | MTT | Not Specified | 200 ng/mL | - |
| Caco-2 (Human Colorectal Adenocarcinoma) | Cell Proliferation | Not Specified | ~0.1 nM | -[10] |
| HaCaT (Human Keratinocytes) | MTT | 4 h | 268 ng/mL - 2492 ng/mL | Potency varied significantly based on the specific this compound analogue used.[5] |
Experimental Protocols & Statistical Modeling
The generation of reliable dose-response data hinges on standardized experimental procedures and appropriate statistical analysis.
Typical Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring mitochondrial metabolic activity.[5]
-
Cell Culture and Seeding: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). Once confluent, they are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated for 24 hours to allow for cell adherence.[9]
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. A series of semi-logarithmic dilutions are made in the cell culture medium to create a range of concentrations. The medium in the cell plates is replaced with the medium containing the various this compound concentrations. Control wells receive medium with the solvent alone.
-
Incubation: The cells are incubated with this compound for a specified period, typically ranging from 4 to 72 hours, depending on the cell line and experimental goals.[7][9]
-
MTT Reagent Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are converted to a percentage of viability relative to the control wells. This data is then plotted against the logarithm of the this compound concentration to generate a dose-response curve.
Statistical Model: Four-Parameter Logistic (4PL) Regression
Dose-response data is most commonly described by a four-parameter logistic (4PL) model, which generates a characteristic sigmoidal curve.[11][12] This model is defined by the following equation:
Y = d + (a - d) / (1 + (X/c)ᵇ)
Where:
-
Y is the measured response (e.g., cell viability).
-
X is the dose or concentration.
-
a is the minimum asymptote (the response at zero dose).[13][14]
-
d is the maximum asymptote (the response at infinite dose).[13][14]
-
c is the inflection point of the curve, representing the EC₅₀ or IC₅₀.[13][14]
-
b is the Hill's slope, which describes the steepness of the curve at the inflection point.[13][14]
Fitting the experimental data to this model allows for the precise determination of the EC₅₀/IC₅₀, a critical parameter for comparing the potency of the toxin under different conditions.
Visualized Mechanisms and Workflows
This compound's Molecular Signaling Pathway
This compound exerts its effect by targeting the Na⁺/K⁺-ATPase. The following diagram illustrates the downstream consequences of this interaction, leading to cellular demise.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. History and Toxinology of Palytoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and Structural Biological Methods for this compound Detection [mdpi.com]
- 7. In Vitro Cell Sensitivity to this compound Correlates with High Gene Expression of the Na+/K+-ATPase β2 Subunit Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 14. How can I generate a dose response curve SAS? | SAS FAQ [stats.oarc.ucla.edu]
A Comparative Guide to Palytoxin Analysis Methods for Researchers
For Immediate Release
This guide provides a comprehensive comparison of current analytical methods for the detection and quantification of Palytoxin (PLTX) and its analogues. It is intended for researchers, scientists, and drug development professionals working with this potent marine toxin. While no formal inter-laboratory validation studies have been completed for PLTX analysis due to a lack of certified reference materials, this document compiles available data to offer a comparative overview of existing methodologies.[1][2]
Introduction to this compound
This compound is a complex and highly potent marine toxin produced by certain species of dinoflagellates and corals. Its intricate structure and extreme toxicity pose significant challenges for detection and quantification. Accurate and reliable analytical methods are crucial for seafood safety monitoring, environmental research, and the development of potential therapeutic applications.
Methods of Analysis: A Comparative Overview
The primary methods for this compound analysis can be broadly categorized into chemical analysis techniques and biological assays. Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used chemical method, while various cell-based assays and immunoassays constitute the main biological approaches.
Quantitative Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different this compound analysis methods based on published data. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and matrix being analyzed.
| Method Category | Specific Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| Chemical Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 8 - 22 µg/kg (shellfish) | 44 ng/mL (shellfish extract) | High specificity and selectivity, ability to identify and quantify different PLTX analogues. | Requires expensive equipment and skilled operators, potential for matrix effects.[1] |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | 15 µg/kg (after SPE clean-up) | 70 µg/kg (crude mussel extract) | Provides accurate mass data, aiding in the identification of unknown analogues. | Similar limitations to LC-MS/MS regarding cost and complexity. | |
| Biological Assays | Hemolysis Neutralization Assay (HNA) | 0.2 - 0.5 ng/mL | Not widely reported | Relatively simple and inexpensive, provides a measure of total PLTX-like activity. | Lacks specificity, can be affected by matrix interference. |
| Cytotoxicity Assays (e.g., using neuroblastoma cells) | ~0.02 ng/mL | Not widely reported | High sensitivity. | Can be influenced by other cytotoxic compounds, requires cell culture facilities. | |
| Receptor-Based Assays | Not widely reported | Not widely reported | High specificity for compounds that bind to the Na+/K+-ATPase. | Development is still in early stages. | |
| Immunoassays (e.g., ELISA) | ~0.1 ng/mL | Not widely reported | High throughput and potential for rapid screening. | Availability of specific antibodies is limited, may not detect all analogues equally. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results across laboratories. Below are generalized workflows for the most common this compound analysis methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
Figure 1. Generalized workflow for the analysis of this compound using LC-MS.
Cell-Based Cytotoxicity Assay Workflow
Figure 2. Generalized workflow for a cell-based cytotoxicity assay for this compound.
This compound's Mechanism of Action: A Signaling Pathway
This compound exerts its extreme toxicity by binding to the Na+/K+-ATPase, an essential enzyme found in the cell membrane of all animal cells. This binding converts the ion pump into a non-specific ion channel, leading to a massive influx of sodium and calcium ions and an efflux of potassium ions. The resulting disruption of cellular ion homeostasis ultimately leads to cell death.
Figure 3. Simplified signaling pathway of this compound's toxic action.
Future Outlook and the Need for Inter-laboratory Studies
The development of certified reference materials for this compound is a critical next step for the formal validation of analytical methods. Inter-laboratory comparison studies, or proficiency tests, are urgently needed to assess the comparability and reliability of data generated by different laboratories using various methods. Such studies would be invaluable for establishing standardized protocols and ensuring the accuracy of this compound monitoring worldwide. The experience from proficiency testing for other marine toxins, such as paralytic shellfish poisoning (PSP) toxins, has demonstrated their effectiveness in improving the quality and consistency of analytical results among participating laboratories.
References
Navigating Palytoxin Analysis: A Comparative Guide to Certified Reference Materials and Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of palytoxin (PLTX), one of the most potent marine toxins known, the accuracy and reliability of analytical methods are paramount. The use of certified reference materials (CRMs) is fundamental to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of analytical methodologies for PLTX analysis, supported by experimental data, and underscores the critical role of CRMs in method validation and quality control.
The Cornerstone of Accuracy: Certified Reference Materials
Certified Reference Materials are highly characterized, homogeneous, and stable materials with property values certified by a metrologically valid procedure.[1] In this compound analysis, CRMs serve as an indispensable tool for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.
-
Quality Control: Ensuring the ongoing reliability of routine analyses by monitoring for deviations in instrument performance or reagent quality.
-
Inter-laboratory Comparisons: Facilitating the comparability and equivalence of results generated by different laboratories.
Several organizations and commercial suppliers provide CRMs for marine biotoxins. For this compound and its analogs, FUJIFILM Wako Chemicals and BenchChem are notable suppliers.[2][3] Additionally, institutions like the National Research Council of Canada (NRC) and the Centre for Environment, Fisheries and Aquaculture Science (Cefas) produce CRMs for other marine toxins, such as paralytic shellfish poisoning (PSP) toxins, which serve as excellent models for the certification and use of marine toxin CRMs.[1][4][5][6] CRMs from Merck KGaA are manufactured under ISO/IEC 17025 and ISO 17034 accreditation, ensuring traceability to SI units via primary standards from NIST or NRC.[7][8]
A Comparative Overview of Analytical Methodologies
The choice of analytical method for this compound is dictated by the specific research question, required sensitivity, sample matrix, and available instrumentation. The primary methods can be broadly categorized into chemical analysis and biological assays.
Chemical Analysis: Precision and Specificity
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the identification and quantification of this compound and its analogs.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying low levels of PLTX in complex matrices like shellfish tissue.[10][11] The use of techniques like cationization with lithium can further enhance sensitivity.[10][11]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS provides accurate mass measurements, enabling the identification of unknown this compound analogs and the elucidation of their elemental composition.[12][13]
Biological Assays: Functional Insights
Biological assays provide a measure of the functional activity of this compound, which can be a valuable complement to chemical analysis.
-
Cytotoxicity Assays: These assays measure the toxic effect of PLTX on cultured cells. The MTT assay, which assesses metabolic activity, is a commonly used method.[11][14][15][16] Other endpoints include the release of lactate (B86563) dehydrogenase (LDH) upon cell lysis.[17]
-
Hemolysis Assays: this compound's ability to lyse red blood cells forms the basis of this assay.[2][18][19] It is a sensitive method, though it can be susceptible to matrix effects.[10]
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays utilize specific antibodies to detect and quantify this compound.[20][21][22][23] ELISA can be a rapid and high-throughput screening tool.
Quantitative Data Presentation
The following tables summarize key performance data for various this compound analysis methods, compiled from the cited literature.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Mussel | 8 µg/kg | - | [10][11] |
| Oyster | 22 µg/kg | - | [10][11] | |
| LC-HRMS | Mussel (crude extract) | 70 µg/kg | - | [12][13] |
| Mussel (after SPE) | 15 µg/kg | - | [12][13] | |
| Cytotoxicity (MTT) | Neuro-2a cells | 0.05 ng/mL (20 pM) | - | [17] |
| Cytotoxicity (LDH) | MCF-7 cells | ~0.5 ng/mL | 0.08 µg/kg | [17] |
| Hemolysis Assay | Murine erythrocytes | 1 pg/mL (0.37 pM) | - | [2][17] |
| Human erythrocytes | - | 3.4 x 10⁻¹⁰ M | [10] | |
| Sandwich ELISA | - | 1.1 ng/mL | 2.2 ng/mL | [20][21][23] |
| Mussel | - | 11 µg/kg | [20][21][23] | |
| Cell-based ELISA | - | 32.2 pg/mL (1.2 x 10⁻¹¹ M) | 75.0 pg/mL (2.8 x 10⁻¹¹ M) | [17][22] |
| Mussel | - | 9.1 µg/kg | [22] |
| Assay | Cell Line/System | IC50 / EC50 | Reference |
| Cytotoxicity (MTT) | Neuro-2a cells | 42.9 ± 3.8 pM | [17] |
| Neuro-2a cells (+ Ouabain) | 6.3 ± 4.7 pM | [17] | |
| Sandwich ELISA | - | 7.6 ng/mL | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for key this compound analysis methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Shellfish
This protocol is a generalized representation based on common practices in the field.[24][25][26]
-
Sample Preparation and Extraction:
-
Homogenize 5 g of shellfish tissue.
-
Extract the homogenate with 20 mL of methanol (B129727)/water (80:20, v/v) by vortexing for 2 minutes.
-
Centrifuge the mixture at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge (e.g., HLB) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the this compound with a higher percentage of organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of this compound.
-
Cytotoxicity (MTT) Assay for this compound
This protocol is based on standard MTT assay procedures.[11][14][15][16]
-
Cell Culture:
-
Plate cells (e.g., Neuro-2a) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Toxin Exposure:
-
Prepare serial dilutions of the this compound standard or sample extract in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium without toxin).
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
-
Hemolysis Assay for this compound
This protocol is a generalized representation of hemolysis assays for this compound.[2][10][18][19]
-
Preparation of Erythrocyte Suspension:
-
Collect fresh blood (e.g., human or murine) in an anticoagulant-containing tube.
-
Wash the red blood cells (RBCs) three times with a suitable buffer (e.g., phosphate-buffered saline, PBS) by centrifugation and resuspension.
-
Prepare a final suspension of RBCs at a specific concentration (e.g., 2% v/v) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the this compound standard or sample extract.
-
Add the RBC suspension to each well.
-
Include a positive control (100% lysis, e.g., with Triton X-100) and a negative control (0% lysis, buffer only).
-
Incubate the plate at 37°C for a defined period (e.g., 4-24 hours).
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive and negative controls.
-
Visualizing the Science: Diagrams of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and sensitive hemolysis neutralization assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aesan.gob.es [aesan.gob.es]
- 4. cefas.co.uk [cefas.co.uk]
- 5. iris.unina.it [iris.unina.it]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. This compound Signal in LC-MS and UV: Preliminary Investigation on the Effect of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Certified reference materials for paralytic shellfish toxins | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Liquid chromatography-high-resolution mass spectrometry for palytoxins in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. protocols.io [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. isj.unimore.it [isj.unimore.it]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sandwich ELISA assay for the quantitation of this compound and its analogs in natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel Sensitive Cell-Based Immunoenzymatic Assay for this compound Quantitation in Mussels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. shimadzu.com [shimadzu.com]
- 25. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Standard Operating Procedure: Palytoxin Decontamination and Disposal
This document provides essential procedural guidance for the safe handling and disposal of Palytoxin and materials contaminated with it. Adherence to these procedures is critical to mitigate the significant health risks associated with this potent toxin.
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, the following minimum PPE must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. For handling corals or live rock, heavy-duty rubber or aquarist gloves should be used.[1]
-
Eye Protection: Safety glasses or goggles to protect against splashes.[1]
-
Respiratory Protection: A respirator face mask covering the nose and mouth is necessary, especially when there is a risk of aerosolization.[1]
-
Protective Clothing: A lab coat or overalls should be worn to protect the skin.[2]
Inactivation Solution Preparation
This compound can be effectively inactivated using a fresh solution of household bleach (sodium hypochlorite).[1][3][4][5][6]
-
Stock Solution: Use standard, unscented household bleach, which is typically 5-6% sodium hypochlorite.[1][3][4][5][6]
-
Working Solution: Prepare a 1:10 dilution of bleach in water (one part bleach to nine parts water).[1] This results in a solution of at least 0.1% sodium hypochlorite.[3][4][5][6]
-
Preparation: Always prepare the solution fresh before use in a well-ventilated area.[1][6] Never mix bleach with other cleaners.[1]
Decontamination and Disposal Procedures
3.1. Liquid Waste (e.g., contaminated aquarium water, experimental solutions)
-
Carefully transfer the liquid waste into a designated, sealable, and clearly labeled hazardous waste container.[7]
-
Add the prepared bleach solution to the waste container to achieve a final concentration of at least a 1:10 dilution of the total volume.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the toxin.[3][4][5][6]
-
Dispose of the inactivated liquid waste in accordance with local hazardous waste regulations.[7][8] Do not discharge to sewer systems.[8]
3.2. Solid Waste (e.g., contaminated labware, PPE, corals, live rock)
-
Small Items (gloves, pipette tips, etc.):
-
Place all contaminated disposable items into a sealable, sturdy container or double-bagged plastic bags.[7][9]
-
Submerge the items in the prepared bleach solution within the container for at least 30 minutes.[3][4][5][6]
-
After inactivation, seal the container/bags and label clearly as hazardous waste containing inactivated this compound.[7]
-
Dispose of according to local hazardous waste guidelines.[7]
-
-
Corals and Live Rock:
-
If removing from an aquarium, place the items into a submerged bag or container under the water to minimize aerosolization.[1]
-
Transfer the container to a well-ventilated area.
-
Completely submerge the corals or live rock in the prepared bleach solution. For large or porous materials, a longer soaking time of several days is recommended to ensure complete penetration and inactivation.[1]
-
After the soaking period, the material can be disposed of as hazardous waste. Note that untreated rock can remain toxic for years.[1]
-
3.3. Surface and Equipment Decontamination
-
Ensure the area is well-ventilated.[9]
-
Liberally apply the 1:10 bleach solution to all contaminated surfaces and equipment.[1]
-
Wipe down the surfaces with paper towels, and dispose of the towels as contaminated solid waste.
-
Rinse the surfaces and equipment with clean water.
Data Presentation: this compound Inactivation Parameters
| Parameter | Specification | Source(s) |
| Inactivating Agent | Sodium Hypochlorite (Household Bleach) | [1][3][4][5][6] |
| Stock Concentration | 5-6% Sodium Hypochlorite | [1][3][4] |
| Working Concentration | 1 part bleach to 9-10 parts water (≥0.1% solution) | [1][3][4][5][6] |
| Minimum Contact Time | 30 minutes for liquids and surfaces | [3][4][5][6] |
| Recommended Contact Time for Porous Solids | Several days | [1] |
Experimental Workflow and Disposal Logic
Caption: Workflow for the safe decontamination and disposal of this compound-contaminated materials.
References
- 1. ornamentalfish.org [ornamentalfish.org]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. reef2reef.com [reef2reef.com]
- 4. Best way to dispose/kill palythoas | SoCaliReefs - Online Reefing Community [socalireefs.com]
- 5. reddit.com [reddit.com]
- 6. Suspected this compound Inhalation Exposures Associated with Zoanthid Corals in Aquarium Shops and Homes — Alaska, 2012–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palythoa Toxins: A Guide for Aquarium Hobbyists – Manta Systems [mantasystems.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ornamentalfish.org [ornamentalfish.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
